rac alpha-Lipoic Acid-d5
Description
Properties
IUPAC Name |
5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-KEDGJJNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675992 | |
| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189471-66-6 | |
| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Application of rac-alpha-Lipoic Acid-d5 in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive overview of racemic alpha-Lipoic Acid-d5 (rac-α-LA-d5), a critical tool for researchers, scientists, and drug development professionals. The document elucidates the core principles of its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. We will explore its physicochemical properties, the rationale behind its use, and provide a detailed, field-proven protocol for the quantification of alpha-lipoic acid in human plasma. This guide is designed to bridge theory with practice, ensuring that bioanalytical methods are robust, reproducible, and yield data of the highest integrity.
Introduction: The Significance of alpha-Lipoic Acid (ALA)
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound essential for aerobic metabolism.[1][2] It serves as a vital cofactor for mitochondrial enzyme complexes and functions as a potent antioxidant.[3][4] ALA exists as two enantiomers: (R)-(+)-lipoic acid (R-ALA), the naturally occurring and biologically active form, and (S)-(-)-lipoic acid (S-ALA).[1][5] Commercially available ALA is often a 50:50 racemic mixture (rac-ALA).[6]
Given its therapeutic potential in conditions like diabetic neuropathy and its role in managing oxidative stress, accurately quantifying ALA in biological matrices is paramount for pharmacokinetic (PK), bioavailability, and metabolism studies.[2][7][8] However, the oral bioavailability of ALA can be as low as 30%, highlighting the need for sensitive and precise analytical methods to support drug development.[1][7]
The Gold Standard: Stable Isotope Dilution Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[9][10] The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and instrumental analysis.
The ideal IS is a stable isotope-labeled version of the analyte.[3] A deuterated standard like rac-α-LA-d5 is considered the "gold standard" for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, meaning it experiences the same matrix effects and extraction recovery.
-
Physicochemical Similarity: It shares the same ionization efficiency in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.
This methodology, known as stable isotope dilution, provides the highest possible accuracy and precision in quantitative bioanalysis.
Profile: rac-alpha-Lipoic Acid-d5
rac-α-Lipoic Acid-d5 is the deuterium-labeled analogue of racemic α-Lipoic Acid.[] The five deuterium atoms provide a distinct mass shift (+5 Da) from the endogenous compound, making it an ideal internal standard for LC-MS based quantification.[3][12]
| Property | Value | Source(s) |
| CAS Number | 1189471-66-6 | [][13][14] |
| Molecular Formula | C₈H₉D₅O₂S₂ | [][14] |
| Molecular Weight | 211.35 g/mol | [][14] |
| Appearance | Pale Yellow to Light Yellow Solid | [][15] |
| Purity | ≥96% | [] |
| Isotopic Enrichment | 99% atom D | [] |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate (Slightly) | [][15] |
| Storage | -20°C, under inert atmosphere, protected from light | [][13] |
Core Application: A Validated Bioanalytical Protocol
This section provides a detailed, self-validating protocol for the quantification of total alpha-lipoic acid in human plasma using rac-α-LA-d5 and LC-MS/MS. The methodology is synthesized from established practices in the field.[12][16][17]
Reagents and Materials
-
Reference Standards: rac-alpha-Lipoic Acid, rac-alpha-Lipoic Acid-d5
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Biological Matrix: Blank human plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rac-α-LA and rac-α-LA-d5 in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.
-
Calibration Spike Solutions: Serially dilute the rac-α-LA stock solution with 50:50 methanol:water to prepare a series of working solutions for spiking into blank plasma to create calibration standards (e.g., 5 to 5000 ng/mL).[16]
-
Internal Standard (IS) Working Solution (e.g., 200 ng/mL): Dilute the rac-α-LA-d5 primary stock with acetonitrile containing 0.1% formic acid.[12] The optimal concentration should be determined during method development to yield a consistent and strong signal.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to remove the majority of plasma proteins which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice for its efficiency in precipitating proteins while keeping ALA soluble.[12]
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the IS Working Solution to each tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Parameters
Causality: A C18 column is used for reversed-phase chromatography, which effectively retains and separates the moderately nonpolar ALA from other plasma components. A gradient elution allows for efficient separation and a shorter run time. Electrospray ionization (ESI) in negative mode is highly effective for acidic molecules like ALA.[16][18] Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.3 - 0.9 mL/min[12][16] |
| Column Temperature | 30°C[12] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (ALA) | m/z 205.0 → 170.9[12][18] |
| MRM Transition (ALA-d5) | m/z 210.0 → 173.8[12] |
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area ratio (ALA / ALA-d5) against the nominal concentration of the prepared calibrators. A linear regression with a weighting factor (typically 1/x or 1/x²) is used to fit the curve. The concentration of ALA in unknown samples is then calculated from this curve.
For the method to be considered trustworthy and valid, it must meet acceptance criteria outlined in regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA).[19][20][21]
Key Validation Parameters:
-
Selectivity: The ability to differentiate the analyte from other components. Assessed by analyzing at least six sources of blank plasma.[19]
-
Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter. Determined by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Mid, High) in replicate (n≥5) over several days. Typically, accuracy should be within ±15% of nominal (±20% at the LLOQ) and precision (%CV) should not exceed 15% (20% at the LLOQ).[21]
-
Calibration Curve: Must demonstrate linearity over the intended analytical range.[16][17]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds. Assessed by comparing the response of the analyte in post-extraction spiked plasma to its response in a pure solution.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[19]
Conclusion
rac-alpha-Lipoic Acid-d5 is an indispensable tool for the accurate quantification of alpha-lipoic acid in complex biological matrices. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS method ensures the highest level of data integrity. The protocol and principles outlined in this guide provide a robust framework for researchers in drug development and clinical diagnostics, enabling reliable characterization of the pharmacokinetics and therapeutic efficacy of this important antioxidant compound. Adherence to rigorous validation standards is critical for ensuring that the generated data is trustworthy and can withstand regulatory scrutiny.[22][23]
References
-
Chen, P. et al. (2011). Alpha-lipoic acid ameliorates oxidative stress by increasing aldehyde dehydrogenase-2 activity in patients with acute coronary syndrome. PubMed. [Link]
-
Mignini, F. et al. (2021). (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. PubMed. [Link]
-
Papadimitriou, V. et al. (2016). Multifunctional lipoic acid conjugates. PubMed. [Link]
-
Satoh, M. et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. PubMed. [Link]
-
WebMD. Alpha-Lipoic Acid - Uses, Side Effects, and More. [Link]
-
ResearchGate. (2022). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. [Link]
-
Satyanarayana, U. et al. (2004). Determination of Lipoic Acid in Rat Plasma by LC-MS/MS With Electrospray Ionization: Assay Development, Validation and Application to a Pharamcokinetic Study. PubMed. [Link]
-
Wikipedia. Lipoic acid. [Link]
-
CORE. Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography. [Link]
-
Teichert, J. et al. (1998). Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers. PubMed. [Link]
-
Kobayashi, M. et al. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. PMC - NIH. [Link]
-
Longdom Publishing. A Simple and Specific Method for Estimation of Lipoic Acid in Human Plasma. [Link]
-
MDPI. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. [Link]
-
National Institutes of Health (NIH). (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. [Link]
-
MDPI. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. [Link]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
National Institutes of Health (NIH). (2023). α-Lipoic acid chemistry: the past 70 years. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
ResearchGate. Chemical structures of a-lipoic acid and dihydrolipoic acid. [Link]
-
U.S. Department of Health and Human Services (HHS). (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. Lipoic acid - Wikipedia [en.wikipedia.org]
- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpha-lipoic acid ameliorates oxidative stress by increasing aldehyde dehydrogenase-2 activity in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-Lipoic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. longdom.org [longdom.org]
- 12. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. scbt.com [scbt.com]
- 15. rac α-Lipoic Acid-d5 | 1189471-66-6 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. m.youtube.com [m.youtube.com]
- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. hhs.gov [hhs.gov]
A Senior Application Scientist's Guide to rac α-Lipoic Acid-d5: Structure, Synthesis, and Bioanalytical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of racemic α-Lipoic Acid-d5 (rac-ALA-d5), a critical tool in modern bioanalysis. We will delve into its molecular structure, the rationale behind its deuterated design, and its primary application as an internal standard in quantitative mass spectrometry. The content herein is structured to provide not just procedural steps but the causal scientific reasoning that underpins its use in demanding research and development environments.
Introduction: The Need for a Heavy-Labeled Analog
Alpha-lipoic acid (ALA), also known as thioctic acid, is an organosulfur compound derived from octanoic acid that plays a crucial role in aerobic metabolism.[1][2] It is a powerful antioxidant, capable of quenching free radicals and recycling other antioxidants like glutathione.[3][4] Given its therapeutic potential and endogenous nature, accurately quantifying ALA in complex biological matrices (e.g., plasma, urine, tissue) is a frequent necessity in pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies.
However, quantitative analysis is fraught with challenges, including sample loss during extraction and variability in instrument response (e.g., ion suppression or enhancement in mass spectrometry). To overcome these issues, a technique called Isotope Dilution Mass Spectrometry (IDMS) is employed.[5] This method relies on the use of a stable isotope-labeled (SIL) internal standard—a compound that is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes.[6] rac α-Lipoic Acid-d5 is the purpose-built SIL internal standard for the quantification of ALA.[7]
Molecular Structure and Physicochemical Properties
rac-ALA-d5 is structurally identical to natural ALA, with the critical exception of five hydrogen atoms being replaced by their heavier isotope, deuterium (²H or D).[8] This substitution occurs on the carbon chain and the dithiolane ring, resulting in a molecule that is 5 Daltons heavier than its unlabeled counterpart.
The key insight for researchers is that this mass difference is substantial enough to be easily resolved by a mass spectrometer but does not significantly alter the compound's physicochemical properties.[6] This ensures that during sample preparation and chromatographic separation, rac-ALA-d5 behaves virtually identically to the endogenous ALA. It co-extracts and co-elutes, thereby experiencing the same procedural losses and matrix effects as the analyte of interest.
Table 1: Comparative Physicochemical Properties of rac α-Lipoic Acid and rac α-Lipoic Acid-d5
| Property | rac α-Lipoic Acid (Unlabeled) | rac α-Lipoic Acid-d5 | Rationale for Bioanalytical Relevance |
|---|---|---|---|
| Chemical Formula | C₈H₁₄O₂S₂ | C₈H₉D₅O₂S₂ | Deuterium substitution increases mass without changing chemical reactivity. |
| Average Molar Mass | 206.32 g/mol | ~211.35 g/mol | The mass shift allows for distinct detection in the mass spectrometer. |
| Exact Monoisotopic Mass | 206.04352 Da | 211.07494 Da | High-resolution mass spectrometry can easily differentiate the two species. |
| Appearance | Yellow, needle-like crystals | Similar (Typically a solid) | Similar physical state ensures comparable handling and solubility. |
| Solubility | Soluble in ethanol (50 mg/mL) | Expected to be nearly identical | Ensures both analyte and standard remain in solution during extraction. |
| pKa | ~5.1 | Expected to be nearly identical | Identical ionization behavior is critical for comparable electrospray ionization efficiency. |
The specific placement of the deuterium atoms is a deliberate choice in its synthesis. They are positioned on carbons that are not typically involved in metabolic transformations, ensuring the isotopic label is retained throughout the analytical process.
Synthesis and Isotopic Labeling
The synthesis of rac-ALA-d5 is a multi-step process that builds upon established methods for creating the unlabeled ALA backbone.[9][10] The core of the process involves introducing deuterium atoms at specific positions. While proprietary specifics vary, a general approach involves using deuterated starting materials or reagents during the synthesis. For example, deuterated precursors can be used to build the pentanoic acid side chain, ensuring stable incorporation of the heavy isotope. The final steps typically involve the introduction of the sulfur atoms and subsequent oxidative cyclization to form the characteristic 1,2-dithiolane ring.[11]
Core Application: Isotope Dilution Mass Spectrometry
The primary and most critical application of rac-ALA-d5 is as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
The Principle of Self-Validation
The trustworthiness of the IDMS method comes from its inherent self-validating nature.[5] By adding a known concentration of rac-ALA-d5 to the unknown sample at the very beginning of the workflow, the IS acts as a tracer.[7] Any loss of the analyte (ALA) during sample preparation (e.g., protein precipitation, liquid-liquid extraction, evaporation) will be mirrored by a proportional loss of the IS (ALA-d5). Similarly, any suppression of the analyte's signal during ionization in the MS source will be matched by a proportional suppression of the IS signal.
The mass spectrometer detects the analyte and the IS at different mass-to-charge ratios (m/z). The final concentration is calculated based on the ratio of the analyte's signal to the IS's signal, not the absolute signal of the analyte. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise quantification.[5][12]
A Validated Bioanalytical Workflow
The following diagram and protocol outline a standard, field-proven workflow for the quantification of ALA in human plasma using rac-ALA-d5 as the internal standard. This workflow is a synthesis of common practices described in bioanalytical literature.[13][14]
Detailed Experimental Protocol: Case Study
This section provides a representative, step-by-step methodology for quantifying ALA in rat plasma, adapted from validated methods in scientific literature.[15]
Materials and Reagents
-
Analyte: α-Lipoic Acid
-
Internal Standard: rac α-Lipoic Acid-d5
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid
-
Biological Matrix: Rat Plasma (K₂EDTA)
-
Equipment: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher, Shimadzu), analytical balance, centrifuges, vortex mixer, nitrogen evaporator.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ALA and rac-ALA-d5 in methanol to create primary stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards (e.g., 5 to 10,000 ng/mL) and a fixed-concentration IS working solution (e.g., 200 ng/mL).[13][16]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of rat plasma (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the rac-ALA-d5 working solution (e.g., 200 ng/mL) to every tube except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[14][16]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.[15]
-
MS Detection Mode: Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)
The power of tandem mass spectrometry (MS/MS) lies in its specificity. A precursor ion (the molecule of interest) is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific fragment ion is monitored in the third (Q3). This Q1 -> Q3 transition is highly specific to the compound.
-
For α-Lipoic Acid (ALA):
-
Precursor Ion (Q1): m/z 205.0[15]
-
Product Ion (Q3): m/z 171.0 (corresponding to loss of H₂O and CO)
-
-
For rac α-Lipoic Acid-d5 (IS):
-
Precursor Ion (Q1): m/z 210.0 (M+5)
-
Product Ion (Q3): m/z 175.0 (corresponding to the same neutral loss)
-
Causality: The choice of negative ion mode is due to the readily deprotonated carboxylic acid group on ALA. The MRM transition is selected based on a stable and intense fragment ion, ensuring high sensitivity and specificity for the assay.
Conclusion
rac α-Lipoic Acid-d5 is an indispensable tool for any laboratory engaged in the quantitative analysis of α-lipoic acid. Its design, rooted in the principles of isotope dilution, provides a self-validating system that corrects for inevitable experimental variability. By understanding its structure, the rationale for its use, and the detailed application of a validated LC-MS/MS workflow, researchers and drug development professionals can achieve the highest levels of accuracy and precision in their bioanalytical results.
References
- CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents.
- Alpha lipoic acid | New Drug Approvals.
-
alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem . Available at: [Link]
- CN113754630A - Synthetic method of alpha-lipoic acid - Google Patents.
-
The chemical structure of racemic alpha-lipoic acid (ALA), its... - ResearchGate . Available at: [Link]
-
Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - MDPI . Available at: [Link]
-
Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography - SciRP.org . Available at: [Link]
-
rac alpha-Lipoic Acid-d5 | C8H14O2S2 | CID 46782067 - PubChem . Available at: [Link]
-
α-Lipoic acid chemistry: the past 70 years - PMC - NIH . Available at: [Link]
-
Lipoic acid - Wikipedia . Available at: [Link]
-
A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study - ResearchGate . Available at: [Link]
-
Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed . Available at: [Link]
-
Enantiomeric Determination of α-Lipoic Acid in Dietary Supplements by Liquid Chromatography/Mass Spectrometry | Request PDF - ResearchGate . Available at: [Link]
-
Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed . Available at: [Link]
-
Identification of small molecules using accurate mass MS/MS search - PMC . Available at: [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments . Available at: [Link]
-
A Simple and Specific Method for Estimation of Lipoic Acid in Hum - Longdom Publishing . Available at: [Link]
-
Mass Spectrometry analysis of Small molecules . Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV . Available at: [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent . Available at: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood - NIH . Available at: [Link]
-
MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS - Shimadzu . Available at: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. osti.gov [osti.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rac alpha-Lipoic Acid-d5 | C8H14O2S2 | CID 46782067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 10. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113754630A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
The Indispensable Role of rac α-Lipoic Acid-d5 in Bioanalytical Research: A Technical Guide
Introduction: Beyond a Simple Isotope
In the landscape of modern bioanalytical research, the pursuit of accuracy, precision, and reliability is paramount. The quantification of endogenous and exogenous compounds in complex biological matrices demands robust methodologies that can unequivocally distinguish the analyte from a sea of interfering substances. It is in this context that isotopically labeled internal standards emerge as indispensable tools. This guide provides an in-depth technical exploration of rac α-Lipoic Acid-d5 (CAS Number: 1189471-66-6) , a deuterated analog of α-lipoic acid, designed for researchers, scientists, and drug development professionals.[1][2] We will delve into its fundamental properties, its critical applications as an internal standard in mass spectrometry, and provide a field-proven protocol for its use, thereby offering a comprehensive understanding of its significance in pharmacokinetic and metabolic studies.
rac α-Lipoic Acid-d5 is the labeled analogue of rac α-Lipoic Acid, a compound recognized as a fat-metabolism stimulator.[] The parent compound, α-lipoic acid (ALA), is a naturally occurring organosulfur compound that plays a central role in energy metabolism and is renowned for its potent antioxidant properties.[[“]] ALA's multifaceted mechanism of action, which includes direct antioxidant effects, modulation of metabolic pathways, and regulation of cellular signaling, has made it a subject of intense research in various chronic diseases.[[“]][5][6] Given the therapeutic interest in ALA, understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is crucial. This is where the deuterated form, rac α-Lipoic Acid-d5, becomes an invaluable asset.
Core Physicochemical Properties and Identification
The defining characteristic of rac α-Lipoic Acid-d5 is the replacement of five hydrogen atoms with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to α-lipoic acid but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification, as it allows the internal standard to be distinguished from the endogenous analyte.
| Property | Value | Source(s) |
| CAS Number | 1189471-66-6 | [1][2] |
| Molecular Formula | C₈H₉D₅O₂S₂ | [1] |
| Molecular Weight | 211.36 g/mol | [1][7] |
| Appearance | Pale Yellow to Light Yellow Solid | [][8] |
| Melting Point | 58-61°C | [] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [][8] |
| Storage | Store at -20°C under an inert atmosphere | [][8] |
| Synonyms | (±)-1,2-Dithiolane-3-pentanoic Acid-d5, (±)-Thioctic Acid-d5, (RS)-α-Lipoic Acid-d5 | [1][9] |
The Rationale for Isotopic Labeling in Bioanalysis
The use of a stable isotope-labeled internal standard, such as rac α-Lipoic Acid-d5, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. The rationale behind this choice is rooted in the principle of minimizing experimental variability.
During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, both the analyte (unlabeled α-lipoic acid) and the internal standard (rac α-Lipoic Acid-d5) will exhibit nearly identical chemical and physical behavior. This co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's ion source means that any sample loss or variation in instrument response will affect both compounds to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.
Application Spotlight: Enantioselective Pharmacokinetics of α-Lipoic Acid
A critical application of rac α-Lipoic Acid-d5 is in the enantioselective pharmacokinetic studies of α-lipoic acid.[10] α-Lipoic acid exists as two enantiomers, R-(+)-lipoic acid and S-(-)-lipoic acid. The R-enantiomer is the naturally occurring, biologically active form, serving as a cofactor for mitochondrial enzymes.[10] Commercially available α-lipoic acid supplements are often a racemic mixture of both enantiomers.[10] Since the two enantiomers can have different pharmacokinetic profiles and biological effects, it is essential to quantify them separately in biological samples.[10]
In such studies, rac α-Lipoic Acid-d5 is added to biological samples (e.g., plasma or urine) at a known concentration at the beginning of the sample preparation process.[10][11][12][13] Following extraction and chromatographic separation on a chiral column to resolve the R- and S-enantiomers, the samples are analyzed by tandem mass spectrometry (MS/MS).[10][12][13] The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled enantiomers and the deuterated internal standard.[10][12]
Experimental Protocol: Quantification of α-Lipoic Acid Enantiomers in Human Plasma using LC-MS/MS with rac α-Lipoic Acid-d5 as an Internal Standard
This protocol outlines a validated method for the simultaneous determination of R- and S-α-lipoic acid in human plasma.
1. Materials and Reagents:
-
rac α-Lipoic Acid-d5 (Internal Standard)
-
R-α-Lipoic Acid and S-α-Lipoic Acid reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[12]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of R-α-lipoic acid, S-α-lipoic acid, and rac α-Lipoic Acid-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the R- and S-α-lipoic acid stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the rac α-Lipoic Acid-d5 stock solution to a final concentration of 100 ng/mL in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL rac α-Lipoic Acid-d5).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]
-
Chiral Column: A chiral stationary phase column capable of separating the R- and S-enantiomers of α-lipoic acid (e.g., CHIRALPAK AD-3R).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small percentage of formic acid (e.g., 50:50 v/v acetonitrile:0.1% formic acid in water).[15][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[12]
-
MS/MS Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:
-
α-Lipoic Acid (R and S): m/z 205.0 → 171.0
-
rac α-Lipoic Acid-d5: m/z 210.0 → 174.0[10]
-
5. Data Analysis:
-
Integrate the peak areas for the R- and S-α-lipoic acid enantiomers and the rac α-Lipoic Acid-d5 internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentrations of the R- and S-enantiomers in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of α-lipoic acid enantiomers.
Caption: Bioanalytical workflow for α-lipoic acid enantiomer quantification.
The Broader Context: α-Lipoic Acid, Oxidative Stress, and Cellular Metabolism
The need for accurate quantification of α-lipoic acid stems from its significant biological activities. α-Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can scavenge reactive oxygen species (ROS), chelate metals, and regenerate other antioxidants like glutathione and vitamins C and E.[[“]][17] This antioxidant capacity is central to its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases.[18][19][20]
Furthermore, α-lipoic acid plays a crucial role in mitochondrial energy metabolism as a cofactor for key enzyme complexes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[10] It also influences cellular signaling pathways, such as the insulin signaling pathway, thereby improving glucose uptake and metabolism.[[“]][21]
The following diagram illustrates the key mechanistic roles of α-lipoic acid in the cell.
Sources
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 7. labsolu.ca [labsolu.ca]
- 8. rac α-Lipoic Acid-d5 | 1189471-66-6 [chemicalbook.com]
- 9. esschemco.com [esschemco.com]
- 10. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of therapy with alpha-lipoic acid (ALA) on the oxidative stress in the controlled NIDDM: a possible preventive way against the organ dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
An In-Depth Technical Guide to the Synthesis of Deuterated α-Lipoic Acid
Introduction: The Significance of Deuterated α-Lipoic Acid in Advanced Research
α-Lipoic acid (ALA), a naturally occurring disulfide-containing fatty acid, is a pivotal coenzyme in mitochondrial dehydrogenase complexes and a potent antioxidant.[1] Its therapeutic potential is being explored for a range of conditions, including diabetic neuropathy and neurodegenerative diseases. The introduction of deuterium, a stable isotope of hydrogen, into the α-lipoic acid molecule creates a powerful tool for researchers. Deuterated α-lipoic acid serves as an invaluable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in complex biological matrices.[2] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes, opens avenues for developing "heavy" drugs with improved pharmacokinetic profiles.
This technical guide provides a comprehensive overview of a robust synthetic pathway for preparing deuterated α-lipoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the experimental choices. The protocols described herein are designed as self-validating systems, with an emphasis on analytical techniques to ensure the isotopic enrichment and purity of the final product.
Strategic Approach to Deuteration: Perdeuteration of a Key Precursor
The synthesis of deuterated α-lipoic acid is most efficiently achieved by first preparing a deuterated precursor, which is then converted to the final product. This strategy allows for the incorporation of deuterium early in the synthetic sequence, ensuring its presence in the final molecule. The chosen precursor for this guide is octanoic acid, which will be perdeuterated (all non-exchangeable hydrogens replaced with deuterium) before its conversion to a key intermediate, deuterated 6,8-dichloro ethyl caprylate.
The rationale for perdeuteration lies in creating a molecule with a significant mass shift, which is highly advantageous for mass spectrometry-based quantification. The catalytic hydrogen-deuterium (H-D) exchange using deuterium oxide (D₂O) as the deuterium source and a platinum on carbon (Pt/C) catalyst is a well-established and effective method for achieving high levels of deuteration in fatty acids.[3]
Experimental Workflows
Part 1: Synthesis of Perdeuterated Octanoic Acid (d₁₅-Octanoic Acid)
This protocol is adapted from established methods for the perdeuteration of saturated fatty acids.[3] It utilizes a high-pressure reactor to facilitate the H-D exchange.
Diagram of the Perdeuteration Workflow:
Caption: Workflow for the synthesis of d₁₅-octanoic acid.
Step-by-Step Protocol:
-
Reactor Preparation: A high-pressure reactor (e.g., a Parr reactor) is charged with octanoic acid, 10% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the fatty acid), and deuterium oxide (D₂O) in a significant molar excess.
-
Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized and heated. The reaction is typically run at a temperature of 200-250 °C and a pressure of 20-30 bar for 24-48 hours with vigorous stirring.
-
Reaction Work-up: After cooling the reactor to room temperature and venting the pressure, the reaction mixture is filtered to remove the Pt/C catalyst. The deuterated octanoic acid is then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure perdeuterated octanoic acid (d₁₅-octanoic acid).
-
Isotopic Enrichment Verification: The level of deuterium incorporation should be determined by ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, the signals corresponding to the protons of the alkyl chain should be significantly diminished or absent. Mass spectrometry will show a mass shift corresponding to the replacement of 15 hydrogen atoms with deuterium. For high isotopic purity, this process can be repeated.[3]
Part 2: Synthesis of Deuterated 6,8-Dichloro Ethyl Caprylate (d₁₃-6,8-Dichloro Ethyl Octanoate)
This part of the synthesis involves the conversion of the perdeuterated octanoic acid into the key intermediate, d₁₃-6,8-dichloro ethyl caprylate. This process involves esterification followed by chlorination.
Diagram of the Halogenation Workflow:
Caption: Final steps in the synthesis of d₁₃-α-lipoic acid.
Step-by-Step Protocol:
-
Thiolation and Cyclization: The d₁₃-6,8-dichloro ethyl octanoate is reacted with a sulfur source, typically sodium disulfide (Na₂S₂), in a suitable solvent system. A phase transfer catalyst, such as tetrabutylammonium bromide, is often employed to facilitate the reaction between the organic and aqueous phases. [4]This step results in the formation of the dithiolane ring.
-
Hydrolysis: The resulting deuterated ethyl lipoate is not isolated but is directly hydrolyzed in the same reaction vessel by adding a base, such as sodium hydroxide. [4]3. Acidification and Extraction: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the carboxylate. The deuterated α-lipoic acid is then extracted with an organic solvent.
-
Purification and Characterization: The organic extracts are dried and the solvent is evaporated. The crude d₁₃-α-lipoic acid is then purified by recrystallization or column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Data Presentation: Expected Outcomes and Characterization
| Compound | Expected Molecular Weight ( g/mol ) | Deuterium Incorporation (%) | Key Analytical Techniques |
| d₁₅-Octanoic Acid | 159.33 | >98% | ¹H NMR, GC-MS |
| d₁₃-6,8-Dichloro Ethyl Octanoate | 254.24 | >98% (on the alkyl chain) | ¹H NMR, GC-MS |
| d₁₃-α-Lipoic Acid | 219.41 | >98% (on the alkyl chain) | ¹H NMR, ¹³C NMR, HRMS |
Self-Validating System: Analytical Protocols for Isotopic Verification
The integrity of this synthesis relies on rigorous analytical validation at each critical step.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary technique to confirm the extent of deuteration. In the ¹H NMR spectrum of d₁₅-octanoic acid, the signals corresponding to the alkyl protons should be absent or significantly reduced to baseline noise. The only prominent signals should be from the carboxylic acid proton (if not exchanged with a deuterated solvent) and any residual non-deuterated species.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium atoms and confirm their positions in the molecule.
-
¹³C NMR: While not directly measuring deuterium, ¹³C NMR can show the effects of deuteration on the carbon signals (e.g., changes in splitting patterns and chemical shifts).
2. Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS of the methyl ester of the deuterated octanoic acid is an excellent method to determine the isotopic distribution. The mass spectrum will show a cluster of ions corresponding to the different deuterated isotopologues, with the most abundant ion corresponding to the fully deuterated species.
-
High-Resolution Mass Spectrometry (HRMS): HRMS of the final d₁₃-α-lipoic acid will provide a highly accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated.
Conclusion
The synthesis of deuterated α-lipoic acid, while requiring specialized equipment and careful execution, is an achievable and highly valuable endeavor for research in drug metabolism, pharmacokinetics, and mechanistic studies. The strategy outlined in this guide, focusing on the perdeuteration of a readily available precursor followed by established synthetic transformations, provides a reliable and verifiable pathway to this important research tool. The emphasis on rigorous analytical validation at each stage ensures the production of a high-purity, isotopically enriched compound suitable for the most demanding scientific applications.
References
-
SINE2020. (2019). Synthesis of novel deuterated lipids and surfactants. Retrieved from [Link]
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
-
MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Retrieved from [Link]
-
Eureka. (n.d.). Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate. Retrieved from [Link]
-
NIH. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
-
PubMed. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Retrieved from [Link]
-
J-Stage. (n.d.). 1 H NMR Analysis of Deuterated Fatty Acid Methyl Esters. Retrieved from [Link]
-
NIH. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
PubMed. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Ternary catalytic α-deuteration of carboxylic acids. Retrieved from [Link]
-
PubMed. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Retrieved from [Link]
-
Scirp.org. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen-deuterium exchange mass spectrometry reveals regions with high.... Retrieved from [Link]
- Google Patents. (n.d.). CN101759682A - Synthetic method of alpha-lipoic acid.
-
PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]
-
Kyushu University. (2022). Ternary catalytic α-deuteration of carboxylic acids. Retrieved from [Link]
-
R Discovery. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Retrieved from [Link]
Sources
- 1. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 2. CN101423471A - Method for preparing high-purity octanoic acid and capric acid - Google Patents [patents.google.com]
- 3. Documents download module [ec.europa.eu]
- 4. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
biological function of alpha-Lipoic Acid
An In-depth Technical Guide to the Biological Function of Alpha-Lipoic Acid
Authored by: A Senior Application Scientist
Alpha-lipoic acid (ALA), a naturally occurring organosulfur compound, stands as a molecule of profound interest in cellular biology and therapeutic development. Synthesized within the mitochondria, it functions fundamentally as a crucial cofactor for key enzymatic complexes central to energy metabolism.[1][2] Beyond this primary role, ALA and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple with remarkable antioxidant capabilities.[3] This guide provides a detailed exploration of the core biological functions of ALA, moving from its foundational role in mitochondrial bioenergetics to its expansive influence as a direct and indirect antioxidant and a modulator of critical cellular signaling pathways. We will dissect the molecular mechanisms that underpin its effects on glucose metabolism and cellular defense systems, present validated experimental protocols for its study, and contextualize its function within current therapeutic applications.
The Foundational Role: A Cofactor in Mitochondrial Bioenergetics
At its core, alpha-lipoic acid is indispensable for aerobic metabolism. It functions as a covalently bound cofactor for mitochondrial multienzyme complexes that catalyze the oxidative decarboxylation of α-keto acids.[4][5] This function is critical for converting nutrients into cellular energy (ATP).[6]
The two primary enzyme complexes requiring ALA are:
-
Pyruvate Dehydrogenase Complex (PDC): PDC catalyzes the conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA.[7] This reaction is a pivotal link between glycolysis and the citric acid cycle. ALA, attached to the E2 subunit (dihydrolipoyl transacetylase), acts as a carrier of the acetyl group from the E1 to the E3 subunit.
-
α-Ketoglutarate Dehydrogenase Complex (KDC): A key rate-limiting step in the citric acid cycle, KDC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4] Similar to its role in PDC, lipoamide on the E2 subunit is essential for the transfer of the succinyl group.
By enabling these reactions, ALA is fundamentally linked to the efficiency of cellular respiration and ATP production.[6] Its presence within the mitochondrial matrix places it at the epicenter of cellular energy generation and a primary site of reactive oxygen species (ROS) production.
Caption: ALA as an essential cofactor in mitochondrial energy metabolism.
The Universal Antioxidant: A Multi-tiered Defense System
ALA's unique chemical structure, featuring a dithiolane ring, allows it and its reduced form, DHLA, to function as a powerful antioxidant system.[8] Its effectiveness stems from a multi-pronged mechanism encompassing direct radical scavenging and the regeneration of other key antioxidants.
Direct Scavenging of Reactive Oxygen Species (ROS)
Both ALA and DHLA can directly neutralize a wide array of ROS, including hydroxyl radicals and singlet oxygen.[6][9] This activity is particularly significant because ALA is soluble in both aqueous and lipid environments, allowing it to exert its protective effects in both the cytosol and cellular membranes.[5] This amphiphilic nature distinguishes it from many other antioxidants.
Indirect Antioxidant Activity: The Network Effect
A defining feature of ALA is its ability to regenerate other endogenous antioxidants from their radical or oxidized states.[3] This positions ALA as a central hub in the cellular antioxidant network.[2]
-
Vitamin C and Vitamin E Regeneration: DHLA can reduce the tocopheroxyl radical of Vitamin E, thereby regenerating its antioxidant capacity at the membrane level. It can also reduce dehydroascorbate back to ascorbate (Vitamin C) in the aqueous phase.[2]
-
Glutathione (GSH) Enhancement: ALA has been shown to increase intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[3][10] It achieves this by promoting the cellular uptake of cysteine, the rate-limiting amino acid for GSH synthesis, and by directly reducing glutathione disulfide (GSSG) back to two molecules of GSH.[3]
This recycling capability amplifies the total antioxidant capacity of the cell far beyond what would be expected from ALA's direct scavenging effects alone, earning it the moniker "the antioxidant of antioxidants".[7]
Caption: ALA's central role in the cellular antioxidant network.
A Potent Modulator of Cellular Signaling
Beyond direct metabolic and antioxidant roles, pharmacological doses of ALA exert significant influence over key cellular signaling pathways, underpinning many of its therapeutic effects.
Enhancement of Insulin Signaling
Insulin resistance in peripheral tissues like skeletal muscle is a primary defect in type 2 diabetes.[11] ALA has been demonstrated to improve insulin sensitivity and glucose metabolism.[12]
Mechanism of Action: The binding of insulin to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS) proteins and phosphatidylinositol 3-kinase (PI3K), culminating in the translocation of the glucose transporter GLUT4 to the cell membrane.[2] This translocation facilitates glucose uptake from the bloodstream. ALA has been shown to activate components of this pathway, including PI3K and its downstream effector Akt, thereby promoting GLUT4 translocation and increasing glucose uptake in muscle and adipose cells, even in insulin-resistant states.[2][13][14]
Caption: ALA enhances insulin-stimulated glucose uptake via the PI3K/Akt pathway.
Activation of the Nrf2-ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).
Mechanism of Action: Oxidative or electrophilic stress, which can be induced by ALA, causes a conformational change in Keap1, leading to the release of Nrf2.[15] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[16] These genes encode for crucial phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[17][18] By activating the Nrf2/ARE pathway, ALA bolsters the cell's intrinsic defense mechanisms against oxidative stress.[5][19]
Therapeutic Implications and Clinical Relevance
The multifaceted biological functions of ALA have made it a compound of significant interest for managing chronic diseases characterized by oxidative stress and inflammation.[1][20]
| Condition | Underlying Mechanism & Rationale for ALA Use | Representative Clinical Dosing |
| Diabetic Neuropathy | Reduces oxidative stress in nerve cells, improves nerve blood flow, and enhances glucose utilization, thereby mitigating symptoms like pain, burning, and numbness.[12][21] | 600-1800 mg/day (oral) or IV administration.[1][21] |
| Metabolic Syndrome | Improves insulin sensitivity, reduces blood glucose and lipid levels, and possesses anti-inflammatory properties that combat the chronic low-grade inflammation associated with this condition.[1][12][22] | 600 mg/day has been shown to reduce blood pressure and fasting blood glucose.[3] |
| Neurodegenerative Diseases | Crosses the blood-brain barrier and mitigates mitochondrial dysfunction and oxidative stress, which are key pathological features of diseases like Alzheimer's.[3][8][23] | Research is ongoing; dosages vary widely in clinical trials. |
| Cardiovascular Disease | Reduces oxidative stress and inflammation, key drivers of atherosclerosis.[6] It can lower cholesterol levels and improve endothelial function.[6][21] | Trials have explored doses around 600-800 mg/day.[3] |
Experimental Methodologies for Studying Alpha-Lipoic Acid
To facilitate research in this area, we provide validated, step-by-step protocols for assessing the key biological activities of ALA.
Protocol 1: Assessment of Antioxidant Capacity via DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Causality: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is spectrophotometrically quantifiable, providing a direct measure of radical scavenging activity.[24]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of ALA and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of ALA (e.g., 10-500 µM) to wells in triplicate.
-
Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Analysis of Mitochondrial Function - ATP Production Assay
This protocol quantifies cellular ATP levels as a direct indicator of mitochondrial bioenergetic efficiency.
Causality: Since ALA is a cofactor for key mitochondrial enzymes, its impact on cellular energy metabolism can be assessed by measuring total ATP output.[6][23] Luciferase-based assays provide a highly sensitive method for this quantification.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere. Treat cells with desired concentrations of ALA (e.g., 100 µM, 1 mM) for 24 hours.[23]
-
Cell Lysis: Wash cells with PBS and then lyse them using a buffer compatible with the ATP assay kit (e.g., a buffer containing detergents to release cytoplasmic ATP).
-
Assay Reaction: Use a commercial luciferin/luciferase-based ATP assay kit. Add the cell lysate to the assay reagent in a luminometer-compatible plate.
-
Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standardization: Generate a standard curve using known concentrations of ATP. Normalize the results to total protein concentration in each sample (determined by a BCA or Bradford assay) to account for differences in cell number.
Protocol 3: Quantification of ALA in Supplements via HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying ALA.[25][26]
Causality: This method separates ALA from other components in a sample based on its physicochemical properties (e.g., polarity), allowing for precise quantification using UV or mass spectrometry detection.[26]
Methodology:
-
Sample Preparation: Extract ALA from the supplement matrix. For a powdered supplement, this may involve sonication in methanol followed by centrifugation to remove insoluble matter.[26]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for instance, a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH adjusted to 2.5).[25]
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV detection at a wavelength of 201 nm or 215 nm, where ALA exhibits absorbance.[25]
-
Quantification: Prepare a standard curve by injecting known concentrations of pure ALA. Inject the prepared sample and determine the concentration by comparing its peak area to the standard curve.
Conclusion
Alpha-lipoic acid is a remarkably versatile biological molecule. Its function extends from a non-negotiable role as an enzymatic cofactor in the heart of cellular energy metabolism to a powerful, multi-faceted antioxidant and a sophisticated modulator of gene expression and cell signaling. This unique combination of functions, particularly its ability to impact both mitochondrial health and cellular redox status, provides a strong scientific rationale for its continued investigation in the prevention and management of a wide range of oxidative stress-related pathologies. The experimental frameworks provided herein offer researchers robust tools to further elucidate the complex and promising biological activities of this essential compound.
References
-
StatPearls. (2024, January 26). Alpha-Lipoic Acid. NCBI Bookshelf. [Link]
-
Rocchetti, L., Ghibu, S., Richard, C., Zeller, M., Cottin, Y., & Vergely, C. (2022). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PMC - PubMed Central. [Link]
-
Salehi, B., et al. (2020). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. MDPI. [Link]
-
WebMD. Alpha-Lipoic Acid – Uses, Side Effects, and More. [Link]
-
Eckert, G. P., et al. (2022, August 16). Redox Active α-Lipoic Acid Differentially Improves Mitochondrial Dysfunction in a Cellular Model of Alzheimer and Its Control Cells. MDPI. [Link]
-
Linus Pauling Institute, Oregon State University. Lipoic Acid. [Link]
-
Salehi, B., et al. (2025, October 10). Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. ResearchGate. [Link]
-
Doctor Mike. (2024, August 21). Alpha Lipoic Acid (Cell Biology and Randomized Trials). YouTube. [Link]
-
Life Extension. How Lipoic Acid Preserves Critical Mitochondrial Function. [Link]
-
Rocchetti, L., et al. (2022). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. MDPI. [Link]
-
Di Mauro, G., et al. (2022). Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features. PMC - PubMed Central. [Link]
-
Kim, H. S., et al. (2018). α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells. NIH. [Link]
-
Salehi, B., et al. (2025, August 19). Therapeutic applications of alpha-lipoic acid: A review of clinical and preclinical evidence (1998-2024). PubMed. [Link]
-
Brainina, K., et al. (2022, October 1). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. MDPI. [Link]
-
Tomenko, A., et al. (2017, December 1). The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals. NIH. [Link]
-
de Oliveira, M. R., et al. (2019, November 30). Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease?. PMC - PubMed Central. [Link]
-
Fernández-Galilea, M., et al. (2019, February 15). Impact of dietary lipoic acid supplementation on liver mitochondrial bioenergetics and oxidative status on normally fed Wistar rats. PubMed. [Link]
-
Rocchetti, L., et al. (2021, May 28). Assessing the antioxidant and metabolic effect of an alpha-lipoic acid and acetyl-L-carnitine nutraceutical. PMC - NIH. [Link]
-
Henriksen, E. J., et al. (1996, August 1). The Antioxidant α-Lipoic Acid Enhances Insulin-Stimulated Glucose Metabolism in Insulin-Resistant Rat Skeletal Muscle. American Diabetes Association. [Link]
-
ResearchGate. ALA can modulate the activation of the Nrf2/ARE pathway, which inhibits.... [Link]
-
SciRP.org. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. [Link]
-
Di Mauro, G., et al. (2025, October 14). Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features. ResearchGate. [Link]
-
Wang, Y., et al. (2024, June 5). Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss. PMC - NIH. [Link]
-
GenScript. The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals. [Link]
-
Thieme Connect. Quantitative determination of alpha lipoic acid in dietary supplements using HPLC with different detection modes. [Link]
-
Li, G., et al. (2019, April 15). Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury. PMC - NIH. [Link]
-
Saengsirisuwan, V., et al. (2004). Interactions of exercise training and alpha-lipoic acid on insulin signaling in skeletal muscle of obese Zucker rats. PubMed. [Link]
-
ResearchGate. (2025, December 12). Determination of the antioxidant activity and antibacterial effect of the α-lipoic acid-NHS molecule in fisheries products. [Link]
-
NutriFitt. (2025, March 7). How Alpha-Lipoic Acid Boosts Mitochondrial Efficiency. [Link]
-
ResearchGate. (2019). (PDF) Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury. [Link]
Sources
- 1. Alpha-Lipoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 7. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits [mdpi.com]
- 8. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrifitt.com [nutrifitt.com]
- 10. The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Interactions of exercise training and alpha-lipoic acid on insulin signaling in skeletal muscle of obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic applications of alpha-lipoic acid: A review of clinical and preclinical evidence (1998-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha-Lipoic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 26. Thieme E-Journals - Planta Medica / [thieme-connect.com]
The Strategic Role of Deuterated Compounds in Modern Research: An In-depth Technical Guide
This guide provides an in-depth exploration of the principles and applications of deuterated compounds in scientific research, with a particular focus on their transformative role in drug discovery and development. We will delve into the fundamental concepts underpinning their utility, from the kinetic isotope effect to their application as indispensable tools in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterium-labeled molecules to advance their scientific endeavors.
The Foundation: Understanding Deuterium and the Kinetic Isotope Effect
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly subtle difference in mass profoundly influences the physicochemical properties of molecules in which it replaces protium (¹H). The most significant consequence of this substitution is the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking step is replaced by deuterium.[1][]
The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction.[3] This effect is particularly pronounced in metabolic pathways catalyzed by enzymes such as the cytochrome P450 (CYP) family, which are responsible for the clearance of a vast majority of drugs.[4] The magnitude of the KIE is expressed as the ratio of the rate constants of the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). A primary KIE is generally considered to be significant when this ratio is greater than 2.[3]
Applications in Drug Discovery and Development
The strategic incorporation of deuterium into drug candidates, a process known as "deuteration" or "deuterium switching," has emerged as a powerful tool to enhance the pharmacokinetic and safety profiles of therapeutic agents.[1]
Improving Metabolic Stability and Pharmacokinetics
By replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots") with deuterium, the rate of metabolic clearance can be significantly reduced.[1] This can lead to several desirable outcomes:
-
Increased Half-life and Exposure: A slower rate of metabolism results in a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve or AUC).[5]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[6]
-
Lower Required Dose: Enhanced metabolic stability may permit the use of lower doses to achieve the desired therapeutic effect, potentially reducing off-target effects.[6]
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs
| Drug | Deuterated Analog | Key Pharmacokinetic Improvement | Reference |
| Tetrabenazine | Deutetrabenazine (Austedo®) | Longer half-life of active metabolites, allowing for reduced dosing frequency. | [1][6] |
| Enzalutamide | Deutenzalutamide | Reduced production of a metabolite associated with seizures. | [1] |
| Methadone | d9-methadone | 5.7-fold increase in AUC and 4.4-fold increase in Cmax in mice. | [5] |
| Indiplon | N-CD3 analog | 2.6-fold improvement in exposure and 2-fold increase in half-life in rats. | [7] |
Mitigating Formation of Toxic Metabolites
In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites that contribute to adverse drug reactions. Deuteration at the site of metabolism can slow down the formation of these harmful species, thereby improving the safety profile of the drug.[8]
The Phenomenon of "Metabolic Switching"
While deuteration can effectively block metabolism at a specific site, it is crucial to recognize that this can sometimes lead to a phenomenon known as "metabolic switching".[9] In this scenario, the metabolic burden shifts to other, previously minor, metabolic pathways.[9] This can result in the formation of new or unexpected metabolites, which may have their own pharmacological or toxicological profiles.
A notable case study is that of doxophylline, a drug for asthma and COPD. Deuteration of its main metabolic "soft spots" led to an unexpected multidirectional metabolic switch.[9] This alteration in the metabolic pathway, while not improving the overall pharmacokinetic parameters, significantly changed the pharmacodynamic features of the drug in preclinical models.[9] This underscores the importance of comprehensive metabolic profiling of deuterated compounds to fully understand the consequences of isotopic substitution.
Deuterated Compounds as Internal Standards in Quantitative Analysis
Beyond their therapeutic potential, deuterated compounds are invaluable tools in analytical chemistry, particularly in quantitative mass spectrometry-based assays such as Liquid Chromatography-Mass Spectrometry (LC-MS).
The Principle of Isotope Dilution Mass Spectrometry
Deuterated analogs of an analyte are considered the "gold standard" for internal standards in LC-MS.[10] They are chemically identical to the analyte of interest and thus exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization.[11] However, they are readily distinguishable by their higher mass. By adding a known amount of the deuterated internal standard to a sample, any variations in sample extraction, matrix effects, or instrument response can be accurately corrected for, leading to highly precise and accurate quantification.[11]
Experimental Protocol: Quantitative LC-MS Analysis Using a Deuterated Internal Standard
The following is a generalized, step-by-step protocol for the quantitative analysis of a small molecule drug in a biological matrix (e.g., plasma) using a deuterated internal standard.
Step 1: Preparation of Stock Solutions and Calibration Standards
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix.
-
Add a constant, known concentration of the deuterated internal standard to each calibration standard and to the unknown samples.
Step 2: Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of each calibration standard and unknown sample, add 300 µL of cold acetonitrile containing the deuterated internal standard.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Step 3: LC-MS Analysis
-
Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion (m/z) and a specific product ion (m/z) for the non-deuterated compound.
-
Internal Standard: Determine the precursor ion (m/z) and the corresponding product ion (m/z) for the deuterated compound.
-
-
Step 4: Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mechanistic Studies and Reaction Pathway Elucidation
The KIE is a powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium at different positions in a molecule and measuring the effect on the reaction rate, researchers can pinpoint which C-H bonds are broken in the rate-determining step of a reaction. This information is crucial for understanding enzymatic reaction mechanisms and for designing more potent and selective enzyme inhibitors.
Experimental Protocol: Determining the Kinetic Isotope Effect
There are several experimental approaches to determine the KIE, each with its own advantages and considerations.
1. Parallel Reactions:
-
Principle: The rates of reaction for the non-deuterated and deuterated substrates are measured in separate, parallel experiments.
-
Procedure:
-
Prepare identical reaction mixtures for both the non-deuterated and deuterated substrates.
-
Initiate the reactions simultaneously under the same conditions (temperature, concentration, etc.).
-
Monitor the progress of each reaction over time by measuring the disappearance of the reactant or the appearance of the product using a suitable analytical technique (e.g., HPLC, GC, NMR).
-
Determine the initial reaction rate (or the rate constant) for each reaction.
-
Calculate the KIE as the ratio of the rates (kH/kD).
-
-
Causality: This method is straightforward but can be sensitive to small variations in experimental conditions between the two reactions.
2. Intermolecular Competition:
-
Principle: A mixture of the non-deuterated and deuterated substrates is allowed to react, and the relative amounts of the products are measured.
-
Procedure:
-
Prepare a reaction mixture containing a known ratio of the non-deuterated and deuterated substrates (often a 1:1 mixture).
-
Allow the reaction to proceed to a low to moderate conversion (typically < 20%) to ensure that the substrate concentrations do not change significantly.
-
Quench the reaction and analyze the product mixture to determine the ratio of the non-deuterated to deuterated products using a technique like mass spectrometry or NMR.
-
The KIE can be calculated from the initial substrate ratio and the final product ratio.
-
-
Causality: This method is generally more accurate than parallel reactions as it eliminates the influence of variations in experimental conditions between separate runs.
3. Intramolecular Competition:
-
Principle: The substrate contains both a C-H and a C-D bond at equivalent positions, and the KIE is determined by the regioselectivity of the reaction.
-
Procedure:
-
Synthesize a substrate that has both hydrogen and deuterium at symmetrically equivalent positions.
-
Carry out the reaction and analyze the product(s) to determine the site of reaction (i.e., whether the C-H or C-D bond was broken).
-
The KIE is determined from the ratio of the products formed from C-H versus C-D bond cleavage.
-
-
Causality: This is often the most accurate method for determining KIEs as the two competing reactions occur within the same molecule, eliminating any potential for experimental variability.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds for research purposes requires specialized methods. Common approaches include:
-
Deuterium Gas (D₂): Used in catalytic hydrogenation or reduction reactions to introduce deuterium.
-
Deuterated Solvents (e.g., D₂O, CDCl₃): Can serve as a source of deuterium in exchange reactions, often catalyzed by acids, bases, or metals.[12]
-
Deuterated Reagents: A wide range of deuterated reagents, such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄), are commercially available for specific chemical transformations.
-
Hydrogen-Isotope Exchange (HIE): This method involves the exchange of protons for deuterons in the presence of a catalyst.
The choice of synthetic route depends on the desired position of deuteration and the chemical nature of the target molecule.
Conclusion
Deuterated compounds have transitioned from being niche research tools to playing a central and strategic role in modern scientific research, particularly in the pharmaceutical sciences. Their ability to modulate metabolic pathways through the kinetic isotope effect has opened up new avenues for designing safer and more effective drugs. Furthermore, their utility as internal standards in quantitative analysis and as probes for mechanistic studies underscores their indispensable value across a wide range of scientific disciplines. A thorough understanding of the principles and applications of deuterated compounds is, therefore, essential for any researcher or drug development professional seeking to push the boundaries of scientific innovation.
References
-
Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471-490. [Link]
-
Kresge, A. J., & Richard, J. P. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 130(40), 13349–13355. [Link]
- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.
-
Pirali, T., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10303–10312. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
-
Atzrodt, J., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(S10), S37-S46. [Link]
-
Wang, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(33), 3746-3764. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (n.d.). Metabolic switch of the deuterated doxophyllines. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Atzrodt, J., & Derdau, V. (2011). The kinetic isotope effect in the search for deuterated drugs. Angewandte Chemie International Edition, 50(12), 2686-2688. [Link]
-
Sharma, R., & Singh, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Case Studies, 2(3). [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds. Retrieved from [Link]
-
Jatana, N., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific Reports, 11(1), 1-12. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Bedu, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-3. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks - PMC. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Schlegel Group. (n.d.). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
-
Digital Commons @ Assumption University. (n.d.). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Retrieved from [Link]
-
Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]
- Not used in the final response.
- Not used in the final response.
-
Harbeson, S. L., & Tung, R. D. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206945. [Link]
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. texilajournal.com [texilajournal.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]
The Dichotomy of a "Universal Antioxidant": An In-depth Technical Guide to the Enantiomers of Alpha-Lipoic Acid (R-ALA vs. S-ALA)
For Immediate Release to the Scientific Community
Abstract
Alpha-lipoic acid (ALA), lauded for its potent antioxidant and metabolic regulatory properties, is a chiral molecule existing as two distinct enantiomers: R-(+)-alpha-lipoic acid (R-ALA) and S-(-)-alpha-lipoic acid (S-ALA). While often treated as a single entity in nutritional supplements, a profound stereospecificity governs their biological activity, pharmacokinetic profiles, and therapeutic potential. This technical guide provides a comprehensive analysis of the core differences between R-ALA and S-ALA, offering researchers, scientists, and drug development professionals a critical framework for informed investigation and application. We delve into the nuanced biochemistry, differential physiological effects, and requisite analytical methodologies for their separation, underscoring the imperative of enantiomeric purity in clinical and research settings.
Introduction: The Significance of Chirality in a "Universal Antioxidant"
Alpha-lipoic acid's reputation as a "universal antioxidant" stems from its solubility in both aqueous and lipid environments, allowing it to exert protective effects across diverse cellular compartments. However, this broad characterization often overlooks a fundamental molecular truth: ALA is chiral. The two enantiomers, R-ALA and S-ALA, are non-superimposable mirror images of each other, a structural distinction that dictates profound differences in their biological recognition and function.[1]
Commercially available ALA supplements are frequently a 50/50 racemic mixture of R-ALA and S-ALA.[2] This guide will elucidate why this common practice may not only dilute the therapeutic efficacy but also introduce confounding variables in research and potential inhibitory effects. Understanding the stereospecificity of ALA is paramount for harnessing its full therapeutic potential and ensuring the scientific integrity of preclinical and clinical investigations.
The Biochemical Divide: R-ALA as the Endogenous Cofactor vs. S-ALA as the Synthetic Artifact
The most significant distinction between the two enantiomers lies in their natural occurrence and intrinsic biological roles.
R-ALA: The Biologically Active Enantiomer
R-ALA is the naturally occurring form, endogenously synthesized by plants and animals, including humans.[1][3] Its primary and most critical function is as a covalently bound cofactor for mitochondrial multienzyme complexes essential for cellular energy metabolism.[1][4][5][6][7] These include:
-
Pyruvate Dehydrogenase Complex (PDH): The gateway of glycolysis into the Krebs cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory point in the Krebs cycle.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Crucial for the catabolism of branched-chain amino acids.
-
Glycine Cleavage System: Involved in amino acid metabolism.[1]
In these complexes, R-ALA, in its lipoamide form, functions as a "swinging arm" that transfers acyl groups between the active sites of the enzymes, a process fundamental to cellular respiration and ATP production.[8]
Caption: R-ALA's essential cofactor role in mitochondrial energy metabolism.
S-ALA: The Unnatural Enantiomer
S-ALA is not naturally synthesized in biological systems and is a byproduct of the chemical synthesis of racemic ALA.[2] It is not recognized as a cofactor by the mitochondrial dehydrogenase complexes. In fact, some evidence suggests that S-ALA can compete with R-ALA, potentially inhibiting its crucial metabolic functions.[9] For instance, S-LA has been shown to inhibit pyruvate decarboxylation, a key step in cellular energy production, whereas R-LA does not.[9]
Pharmacokinetic Disparities: Absorption, Distribution, and Bioavailability
The stereospecificity of ALA extends to its pharmacokinetic profile, with R-ALA demonstrating superior bioavailability.
| Pharmacokinetic Parameter | R-ALA | S-ALA | Key Findings |
| Absorption | Higher | Lower | Following oral administration of a racemic mixture, peak plasma concentrations of R-ALA are consistently 40-50% higher than S-ALA.[1] |
| Bioavailability | Significantly Higher | Lower | Studies in rats have shown that the Area Under the Curve (AUC) for R-ALA is significantly greater than for S-ALA after oral administration, suggesting more efficient absorption and/or reduced first-pass metabolism.[10] |
| Cellular Uptake | Preferentially Utilized | Less Efficiently Utilized | The biological machinery of cells is primed for R-ALA, leading to more effective uptake and utilization. |
These pharmacokinetic differences are critical for drug development. Formulations containing only R-ALA can achieve therapeutic plasma concentrations at lower doses compared to racemic mixtures, potentially reducing the risk of dose-dependent side effects.[3] It has been suggested that the presence of S-lipoic acid in racemic mixtures may limit the polymerization of R-lipoic acid, thereby enhancing its bioavailability, though the clinical significance of this remains under investigation.[1]
Differential Physiological and Therapeutic Effects
The superior biochemical and pharmacokinetic properties of R-ALA translate into more potent physiological and therapeutic effects.
Antioxidant and Anti-inflammatory Activity
Both enantiomers exhibit antioxidant properties, but R-ALA is generally more effective.[2][9] R-ALA and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge reactive oxygen species and regenerate other key antioxidants like Vitamin C, Vitamin E, and glutathione.[2][7][11] Studies in animal models have demonstrated that R-LA is significantly more effective than S-LA in mitigating inflammation and oxidative stress.[9]
Caption: R-ALA/DHLA's central role in the antioxidant network.
Glucose Metabolism and Insulin Sensitivity
R-ALA has demonstrated superior efficacy in improving glucose metabolism. It enhances insulin-stimulated glucose uptake in muscle and adipose cells and has been shown to activate the insulin signaling cascade.[1] In animal studies, R-ALA was more effective than S-ALA at improving insulin-stimulated glucose transport and metabolism in insulin-resistant skeletal muscle.[1] This is attributed to its ability to modulate key signaling pathways, such as PI3K and AMPK, which are involved in glucose uptake and energy homeostasis.[4]
Neuroprotection
The neuroprotective effects of ALA are also stereospecific. R-LA has shown greater efficacy in protecting against neurotoxicity and in animal models of neurodegenerative diseases.[9] This is likely due to its superior antioxidant capacity and its ability to improve mitochondrial function, both of which are compromised in many neurodegenerative conditions.[12]
Analytical Methodologies for Enantiomeric Separation: A Prerequisite for Accurate Research
Given the significant biological differences, the ability to accurately separate and quantify R-ALA and S-ALA is crucial for quality control in drug manufacturing and for the integrity of research findings.
Experimental Protocol: Chiral HPLC-MS/MS for the Quantification of ALA Enantiomers
This protocol provides a robust method for the enantioselective analysis of ALA in biological matrices.
Objective: To separate and quantify R-ALA and S-ALA in plasma samples.
Materials:
-
HPLC system with a mass spectrometer (MS/MS) detector
-
Chiral column (e.g., CHIRALPAK AD-RH, 5 µm, 2.1 × 150 mm)[10]
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in methanol
-
Internal Standard (IS): rac-LA-d5
-
Acetonitrile with 0.1% formic acid
-
Plasma samples
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex mix thoroughly.
-
Centrifuge at 10,800 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK AD-RH (or equivalent chiral stationary phase)
-
Column Temperature: 30°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1.0 min: 40% to 95% B
-
1.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 40% B
-
6.1-11.0 min: Hold at 40% B (re-equilibration)[10]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
ALA: m/z 205.0 → 170.8
-
IS (rac-LA-d5): m/z 210.0 → 173.8[10]
-
-
-
Data Analysis:
-
Construct calibration curves for both R-ALA and S-ALA using standards of known concentrations.
-
Quantify the concentration of each enantiomer in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curves.
-
Causality Behind Experimental Choices:
-
Chiral Column: The use of a chiral stationary phase is non-negotiable as it provides the necessary stereospecific interactions to resolve the two enantiomers.
-
LC-MS/MS: This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of ALA typically found in biological fluids and for distinguishing the analytes from a complex matrix.
-
Gradient Elution: The gradient allows for efficient elution of the analytes while maintaining good peak shape and resolution within a reasonable run time.
-
Internal Standard: A deuterated internal standard is ideal as it co-elutes with the analyte and has similar ionization efficiency, correcting for variations in sample preparation and instrument response.
Caption: Experimental workflow for the enantioselective analysis of ALA.
Implications for Drug Development and Clinical Research
The evidence overwhelmingly supports the preferential use of R-ALA over racemic ALA in therapeutic applications and research.
-
For Drug Developers: Focusing on R-ALA allows for the development of more potent and targeted therapies with potentially fewer side effects. The lower effective dose of R-ALA may also lead to improved patient compliance and reduced manufacturing costs.
-
For Researchers: The use of racemic mixtures in studies can lead to ambiguous or misleading results. The presence of S-ALA can mask or even counteract the effects of R-ALA. It is imperative that future research clearly specifies the enantiomeric form of ALA being used.
Conclusion: A Call for Stereospecificity
The era of considering alpha-lipoic acid as a single entity should draw to a close within the scientific community. The profound biochemical, pharmacokinetic, and physiological differences between R-ALA and S-ALA are not mere academic curiosities; they have significant implications for therapeutic efficacy and the validity of scientific research. R-ALA is the biologically active, naturally occurring enantiomer that serves as a vital mitochondrial cofactor and a potent antioxidant. S-ALA, a synthetic byproduct, is less active and may even be inhibitory.
For drug development professionals and researchers, the path forward is clear: a commitment to stereospecificity. The exclusive use of R-ALA in clinical applications and the rigorous analytical separation of enantiomers in research are not just best practices—they are essential for unlocking the true therapeutic potential of this remarkable molecule and ensuring the integrity of our scientific endeavors.
References
-
Linus Pauling Institute. (n.d.). Lipoic Acid. Oregon State University. Retrieved from [Link]
-
Li, G., et al. (2022). R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens. Antioxidants, 11(8), 1530. Retrieved from [Link]
-
Performance Lab. (2025). R-Lipoic Acid vs Alpha-Lipoic Acid: What's Better?. Retrieved from [Link]
-
Rocic, B., et al. (2012). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Journal of Neurochemistry, 123(1), 1-15. Retrieved from [Link]
-
Mayr, J. A., et al. (2019). Lipoic acid metabolism and mitochondrial redox regulation. Journal of Biological Chemistry, 294(47), 17765-17775. Retrieved from [Link]
-
Takaishi, Y., et al. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. Biological and Pharmaceutical Bulletin, 38(9), 1438-1444. Retrieved from [Link]
-
Life Extension. (n.d.). R-Lipoic Acid vs Alpha-Lipoic Acid. Retrieved from [Link]
-
Life Extension. (n.d.). How Lipoic Acid Preserves Critical Mitochondrial Function. Retrieved from [Link]
-
Shungu, D. C., et al. (2022). Redox Active α-Lipoic Acid Differentially Improves Mitochondrial Dysfunction in a Cellular Model of Alzheimer and Its Control Cells. Antioxidants, 11(8), 1599. Retrieved from [Link]
-
NutriFitt. (2025). How Alpha-Lipoic Acid Boosts Mitochondrial Efficiency. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2022). Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine: Molecular Mechanism and Antioxidant Action. Antioxidants, 11(12), 2465. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomers (R and S) of lipoic acid. [Image]. Retrieved from [Link]
Sources
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]
- 3. performancelab.com [performancelab.com]
- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 7. researchgate.net [researchgate.net]
- 8. nutrifitt.com [nutrifitt.com]
- 9. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine: Molecular Mechanism and Antioxidant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for rac α-Lipoic Acid-d5
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Label—The Critical Role of the Certificate of Analysis
In the precise world of scientific research and pharmaceutical development, the purity and identity of a chemical standard are paramount. The Certificate of Analysis (CoA) serves as a legal document that provides a detailed "report card" for a specific batch of material, certifying its quality and conformity to established specifications.[1][2][3][4] For a deuterated compound like racemic α-Lipoic Acid-d5 (rac-α-LA-d5), this document takes on even greater significance.
rac-α-LA-d5 is a labeled analog of α-Lipoic Acid, a vital antioxidant and an essential cofactor for mitochondrial enzyme complexes.[5] Its primary application is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6][7] When added to a biological sample, it co-elutes with the endogenous (unlabeled) α-Lipoic Acid. Because it is chemically identical but has a slightly higher mass, it can be distinguished by the mass spectrometer. This allows it to correct for variability during sample preparation and analysis, such as matrix effects or ion suppression, thereby ensuring highly accurate and reproducible quantification.[6][8]
This guide provides an in-depth deconstruction of a typical Certificate of Analysis for rac-α-LA-d5. Moving beyond a simple list of tests, we will explore the causality behind the analytical choices, the interpretation of the data, and the practical implications for your research, grounding every step in authoritative standards and field-proven insights.
The Anatomy of a Certificate of Analysis
A CoA is a structured document that contains essential information to ensure the quality and traceability of a chemical batch.[1][4][9] The format can vary between suppliers, but it will always contain the core elements outlined below.
Sample Certificate of Analysis
| Issuing Organization: | [Name of Certified Laboratory/Manufacturer] |
| Product Name: | rac α-Lipoic Acid-d5 |
| Product Code: | [e.g., L520007] |
| CAS Number: | 1189471-66-6 |
| Molecular Formula: | C₈H₉D₅O₂S₂ |
| Molecular Weight: | 211.35 g/mol |
| Lot/Batch Number: | [e.g., 151840] |
| Date of Manufacture: | [e.g., October 1, 2023] |
| Retest Date: | [e.g., October 1, 2025] |
| Storage Conditions: | Store at -20°C under an inert atmosphere |
Deconstructing the CoA: A Parameter-by-Parameter Analysis
Here, we dissect the analytical tests that form the core of the CoA. Each test is a critical piece of the quality puzzle, ensuring the material is what it claims to be and is free from impurities that could compromise experimental results.
Physical and Chemical Properties
These tests provide a basic but essential confirmation of the material's physical form and fundamental properties.
| Test Parameter | Specification | Result | Method Reference |
| Appearance | Pale Yellow to Light Yellow Solid | Conforms | Visual Inspection |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | Conforms | Internal SOP |
| Melting Range | 58 - 62 °C | 60.5 °C | USP <741> |
Expertise & Experience: The melting range is a quick and effective indicator of purity. A broad or depressed melting range compared to the specification often suggests the presence of impurities, which disrupt the crystalline lattice of the solid. While seemingly simple, a conforming result from this test provides initial confidence in the batch's overall purity.
Identification
The identification tests provide unequivocal proof of the molecule's structure. For a deuterated standard, this is a two-fold challenge: confirming the core molecular structure and verifying the presence and location of the deuterium labels.
| Test Parameter | Specification | Result | Method Reference |
| ¹H NMR Spectroscopy | Conforms to Structure | Conforms | Internal SOP |
| Mass Spectrometry (ESI-MS) | Conforms to Structure | Conforms | Internal SOP |
Methodology Deep Dive: ¹H NMR and Mass Spectrometry
-
Proton Nuclear Magnetic Resonance (¹H NMR): This technique provides a detailed map of the hydrogen atoms in a molecule. For rac-α-LA-d5, the ¹H NMR spectrum is used to confirm the underlying carbon skeleton by observing the signals from the remaining protons. Crucially, the absence or significant reduction of signals at specific chemical shifts confirms that deuterium atoms have successfully replaced hydrogen atoms at the intended positions.[10]
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. For rac-α-LA-d5, electrospray ionization (ESI) is a common method. The resulting mass spectrum should show a prominent ion corresponding to the molecular weight of the deuterated molecule (211.35 g/mol ). This confirms the overall mass and, by extension, the incorporation of five deuterium atoms.
The following diagram illustrates the quality control workflow for confirming the identity and purity of the standard.
Assay and Chemical Purity
These tests quantify the amount of the desired compound and the levels of any chemical (non-isotopic) impurities.
| Test Parameter | Specification | Result | Method Reference |
| Assay (on dried basis) | 99.0% - 101.0% | 99.7% | USP Monograph |
| Chemical Purity by HPLC | ≥ 99.0% | 99.8% | USP Monograph |
| Loss on Drying | ≤ 0.2% | 0.09% | USP <731> |
| Residue on Ignition | ≤ 0.1% | 0.04% | USP <281> |
Methodology Deep Dive: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of pharmaceutical substances.[11] The United States Pharmacopeia (USP) monograph for α-Lipoic Acid provides a validated method that serves as an authoritative reference.[5][11] The principle is to separate the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol, Buffer solution (0.68 g/L of monobasic potassium phosphate), and acetonitrile (58:46:9). Adjust pH to 3.0–3.1 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
-
Standard Preparation: Accurately weigh and dissolve USP Alpha Lipoic Acid Reference Standard (RS) in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the rac-α-LA-d5 test sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Chromatographic Run: Inject equal volumes (e.g., 10 µL) of the Standard and Sample solutions into the chromatograph.
-
Data Analysis: Record the chromatograms and measure the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: The use of a validated compendial method, such as that from the USP, ensures the protocol is robust and reliable.[11] The suitability of the method must be verified under the actual conditions of use, as stipulated by Good Manufacturing Practices (GMP) and USP General Chapter <1225>.[12][13][14][15]
Isotopic Purity
For a deuterated standard, this is arguably the most critical section. It defines how much of the material is correctly labeled with the desired number of deuterium atoms.
| Test Parameter | Specification | Result | Method Reference |
| Isotopic Enrichment | ≥ 98.0 atom % D | 99.5 atom % D | Mass Spectrometry |
| Deuterium Incorporation | No significant signals for unlabeled species | Conforms | Mass Spectrometry |
Methodology Deep Dive: Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is highly sensitive and ideal for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[16] The analysis involves measuring the relative intensities of the ion corresponding to the fully deuterated molecule (d5) and any ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.) or the unlabeled (d0) species.
Expertise & Experience: MS vs. NMR for Isotopic Purity
While both MS and NMR can be used, they provide complementary information.[17][18]
-
Mass Spectrometry is excellent for quantifying the overall isotopic enrichment and the distribution of different isotopologues (d0, d1, d2, etc.). It is highly sensitive but does not typically reveal the specific location of the labels.[16][19]
-
NMR Spectroscopy (specifically ²H or ¹H NMR) is unparalleled for confirming the exact position of the deuterium labels.[10][20] While quantitative NMR (qNMR) can be used to determine enrichment, MS is often preferred for this specific task due to its higher sensitivity and throughput.[19]
A robust CoA for a deuterated standard should ideally use both techniques: NMR to confirm the position of the labels (as part of Identification) and MS to quantify the isotopic enrichment.
Data Interpretation: Calculating Isotopic Enrichment
The calculation must correct for the natural abundance of isotopes (e.g., ¹³C, ³⁴S) that contribute to the signal at M+1 and M+2.[7] The isotopic enrichment is calculated by comparing the observed isotopic pattern of the labeled compound to its theoretical pattern.[21]
The following diagram shows the structure of rac-α-Lipoic Acid and the typical positions for deuterium labeling in a d5 variant.
A high isotopic enrichment (typically ≥98%) is crucial.[6] If a significant percentage of the standard is unlabeled (d0), it will artificially inflate the measured concentration of the endogenous analyte in your experiment, leading to inaccurate results.
Conclusion: The CoA as a Foundation for Reliable Science
The Certificate of Analysis for rac-α-Lipoic Acid-d5 is more than a procedural document; it is the foundation upon which the validity of quantitative studies is built. As a Senior Application Scientist, the directive is clear: trust, but verify. A thorough understanding of each parameter, the analytical techniques used to measure it, and the acceptable limits is essential for any researcher. By critically evaluating the CoA, you ensure that your internal standard is fit for purpose, safeguarding the integrity and reproducibility of your experimental data. This diligence is a hallmark of scientific integrity and a prerequisite for success in both research and regulated drug development.
References
-
Fan, T. W., & Lane, A. N. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 247–273. [Link]
-
Monakhova, Y. B., & Diehl, B. W. K. (2016). Evaluating the use of NMR for the determination of deuterium abundance in water. Journal of Analytical Science and Technology, 7(1), 1-8. [Link]
-
ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
United States Pharmacopeia. (2011). Alpha Lipoic Acid. USP 35-NF 30. [Link]
-
Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
McGuff Pharmaceuticals. (2021). Alpha-lipoic acid USP - Certificate of Analysis. Regulations.gov. [Link]
-
World Health Organization. (2018). Annex 4: WHO guidance on good data and record management practices. WHO Technical Report Series, No. 1010. [Link]
-
United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(34), 4236-4245. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]
-
Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Inbound Logistics. (2023, October 12). Certificate of Analysis: Ensuring Product Quality and Compliance. Inbound Logistics. [Link]
-
ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3260. NIST. [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Nanalysis. [Link]
-
United States Pharmacopeia. (n.d.). Alpha Lipoic Acid. USP29-NF24. [Link]
-
Wang, G., et al. (2018). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(19), 1695-1702. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Fan, T. W., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Journal of cellular biochemistry, 117(3), 546–556. [Link]
-
M. R. M. L. D. C. S. L. (2021). A general approach to calculating isotopic distributions for mass spectrometry. bioRxiv. [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
Inecta. (2023, October 25). Certificate of Analysis: Ensuring Product Quality and Compliance. Inecta. [Link]
-
United States Pharmacopeia. (n.d.). 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF. [Link]
-
Sgourakis, N. G., & Garcia, K. C. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Current protocols in protein science, Chapter 17, Unit17.10. [Link]
-
Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
United States Pharmacopeia. (n.d.). Dietary Supplements: Alpha Lipoic Acid Capsules. USP29-NF24. [Link]
-
Taylor, K., & His, E. (2007). Using dynamic programming to create isotopic distribution maps from mass spectra. Bioinformatics, 23(13), i531-i538. [Link]
-
IsoLife. (n.d.). NMR metabolomics. IsoLife. [Link]
Sources
- 1. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 2. inboundlogistics.com [inboundlogistics.com]
- 3. inecta.com [inecta.com]
- 4. datacor.com [datacor.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. youtube.com [youtube.com]
- 9. cdn.who.int [cdn.who.int]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ofnisystems.com [ofnisystems.com]
- 13. uspbpep.com [uspbpep.com]
- 14. researchgate.net [researchgate.net]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application and Protocol Guide for the Mass Spectrometric Analysis of rac alpha-Lipoic Acid-d5
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of alpha-lipoic acid (ALA) in biological matrices using rac alpha-Lipoic Acid-d5 (ALA-d5) as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document delineates the fundamental principles behind the use of stable isotope-labeled standards, detailed protocols for sample preparation, and optimized LC-MS/MS parameters. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, metabolic, and clinical studies involving alpha-lipoic acid.
Introduction: The Rationale for a Deuterated Internal Standard
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound that serves as an essential cofactor for mitochondrial dehydrogenase complexes.[1] Its potent antioxidant properties have led to its investigation and use in the management of conditions associated with oxidative stress, such as diabetic neuropathy.[1][2] Accurate quantification of ALA in biological fluids is paramount for understanding its pharmacokinetics, bioavailability, and therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and specificity. A cornerstone of robust quantitative LC-MS/MS assays is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as rac alpha-Lipoic Acid-d5, is considered the "gold standard".[3][4][5]
Why ALA-d5 is the Optimal Choice:
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby compensating for variations in sample preparation and matrix effects.[3][6] ALA-d5, being chemically identical to ALA with the exception of a 5 Dalton mass difference due to the replacement of five hydrogen atoms with deuterium, fulfills these criteria almost perfectly. This structural similarity ensures that it mirrors the analyte's behavior throughout the analytical process, leading to highly accurate and precise quantification.[5]
The Science of Mass Spectrometric Detection
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). In a typical LC-MS/MS workflow for ALA and ALA-d5, the following steps occur:
-
Ionization: After chromatographic separation, the eluent enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly employed, and for ALA, the negative ion mode is often preferred due to the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion.[7][8]
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select the deprotonated molecular ions of ALA (m/z 205.0) and ALA-d5 (m/z 210.0).[9]
-
Collision-Induced Dissociation (CID) (q2): The selected precursor ions are accelerated into a collision cell (q2) filled with an inert gas (e.g., argon). The resulting collisions induce fragmentation of the precursor ions.
-
Product Ion Scanning (Q3): The third quadrupole (Q3) scans for specific fragment ions (product ions). The transition from a precursor ion to a specific product ion is known as a Multiple Reaction Monitoring (MRM) transition and is highly specific to the analyte.
Fragmentation of alpha-Lipoic Acid
The fragmentation of the deprotonated ALA molecule typically involves the loss of the carboxyl group and other characteristic cleavages. A common and robust MRM transition for ALA is m/z 205.0 → 171.0.[9] For ALA-d5, the corresponding transition is m/z 210.0 → 173.8, reflecting the deuterium labeling on the fragmented portion of the molecule.[9]
Caption: Fragmentation pathway of ALA and ALA-d5 in negative ion mode.
Bioanalytical Method Protocol
This protocol outlines a validated method for the quantification of ALA in human plasma. It is crucial to adhere to regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[10][11][12][13][14]
Materials and Reagents
-
Analytes: rac alpha-Lipoic Acid, rac alpha-Lipoic Acid-d5
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Water: Deionized water, 18 MΩ·cm or higher
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ALA and ALA-d5 in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) ACN:water to prepare intermediate stocks.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the ALA intermediate stock solutions into blank human plasma to prepare calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (200 ng/mL): Dilute the ALA-d5 intermediate stock solution with ACN containing 0.1% formic acid.[7]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting ALA from plasma.[7][15]
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the ALA-d5 internal standard working solution (200 ng/mL in ACN with 0.1% FA) to each tube.[7]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation by protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| alpha-Lipoic Acid | 205.0 | 171.0 | 100 | 15 |
| rac alpha-Lipoic Acid-d5 | 210.0 | 173.8 | 100 | 15 |
Note: Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.
Data Analysis and System Suitability
-
Quantification: The concentration of ALA in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the standards.
-
Calibration Curve: A linear regression with a weighting factor of 1/x² is typically used for the calibration curve, which should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The accuracy and precision of the method should be evaluated using the QC samples. For regulated bioanalysis, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]
Method Validation and Self-Validating System
A robust bioanalytical method is a self-validating system. This means that the inclusion of calibration standards and QCs in each analytical run provides continuous validation of the method's performance. The key validation parameters to assess, in accordance with regulatory guidelines, include:[10][11][14]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The use of ALA-d5 is crucial for mitigating this effect.
-
Calibration Curve and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: As described in the previous section.
-
Carryover: Ensuring that residual analyte from a high-concentration sample does not affect the analysis of a subsequent low-concentration sample.
-
Dilution Integrity: Verifying that samples with concentrations above the upper limit of quantification can be diluted with blank matrix and accurately measured.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Troubleshooting and Field-Proven Insights
-
Chromatographic Peak Shape: Poor peak shape for ALA can sometimes be attributed to its acidic nature. The use of a mobile phase with a low pH (e.g., 0.1% formic acid) helps to maintain the analyte in its protonated form, leading to better peak symmetry.
-
Matrix Effects: While ALA-d5 compensates for matrix effects, significant ion suppression or enhancement can still impact sensitivity. Thorough sample cleanup and optimized chromatography are essential to minimize these effects.
-
Stability of ALA: Alpha-lipoic acid can be susceptible to degradation, particularly when exposed to light and heat.[16] It is advisable to handle samples and solutions under reduced light and to store them at appropriate temperatures (e.g., -80°C for long-term storage).
Conclusion
The use of rac alpha-Lipoic Acid-d5 as an internal standard provides a highly reliable and accurate method for the quantification of alpha-lipoic acid in biological matrices by LC-MS/MS. The protocols and parameters detailed in this guide offer a solid foundation for developing and validating a robust bioanalytical assay suitable for a wide range of research and clinical applications. Adherence to established validation guidelines is critical to ensure the integrity and reliability of the generated data.
References
-
Journal of Diabetes Mellitus. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. SciRP.org. [Link]
-
ResearchGate. (2025). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. [Link]
-
PubMed. (n.d.). Determination of Lipoic Acid in Rat Plasma by LC-MS/MS With Electrospray Ionization: Assay Development, Validation and Application to a Pharamcokinetic Study. [Link]
-
ResearchGate. (2012). Enantiomeric Determination of α-Lipoic Acid in Dietary Supplements by Liquid Chromatography/Mass Spectrometry. [Link]
-
MDPI. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. [Link]
-
CORE. (n.d.). Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography wi. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
PubMed. (n.d.). alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods. [Link]
-
NIH. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
MassBank. (2020). Lipoic acids and derivatives. [Link]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Longdom Publishing. (n.d.). A Simple and Specific Method for Estimation of Lipoic Acid in Hum. [Link]
-
ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
PubMed. (n.d.). Determination of lipoic acid, Trolox methyl ether and tocopherols in human plasma by liquid-chromatography and ion-trap tandem mass spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
NIH. (2014). Spectroscopic Studies of R(+)-α-Lipoic Acid—Cyclodextrin Complexes. [Link]
-
MDPI. (n.d.). Insights on the Use of α-Lipoic Acid for Therapeutic Purposes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic Studies of R(+)-α-Lipoic Acid—Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of rac-alpha-Lipoic Acid in Plasma Using a Stable Isotope-Labeled Internal Standard for Pharmacokinetic Studies
Abstract
This application note provides a comprehensive framework and a detailed protocol for the quantitative analysis of racemic alpha-lipoic acid (ALA) in biological matrices, specifically plasma, for the purpose of pharmacokinetic (PK) assessment. We describe a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs rac-alpha-Lipoic Acid-d5 (ALA-d5) as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it provides the most effective means of correcting for variability during sample preparation and analysis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and sample analysis, grounded in regulatory expectations for scientific integrity.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard in ALA Pharmacokinetics
Alpha-lipoic acid is an endogenous antioxidant and a critical cofactor for mitochondrial dehydrogenase enzyme complexes.[2] It is widely investigated and used for its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy.[3][4] Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to understanding its efficacy and safety. However, the oral bioavailability of ALA can be low and variable, and it has a short half-life, making precise quantification in biological fluids challenging but critical.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:
-
Sample Preparation Variability: Inconsistent analyte recovery during extraction procedures.
-
Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[7]
-
Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer performance over the course of an analytical run.
To mitigate these issues, an internal standard (IS) is incorporated into every sample, including calibration standards, quality control samples, and unknown study samples.[7] The ideal IS is a stable isotope-labeled version of the analyte. A SIL-IS, such as rac-alpha-Lipoic Acid-d5, is chemically and structurally identical to the analyte (ALA) and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[8][9] By using the ratio of the analyte peak area to the IS peak area for quantification, any experimental variability that affects the analyte will similarly affect the IS, thus canceling out the error and dramatically improving the accuracy, precision, and robustness of the method.[1][10]
Physicochemical Properties & Key Mass Spectrometry Parameters
A thorough understanding of the analyte and internal standard is the foundation of a robust bioanalytical method.
| Property | rac-alpha-Lipoic Acid (Analyte) | rac-alpha-Lipoic Acid-d5 (Internal Standard) | Reference(s) |
| Chemical Structure | 1,2-Dithiolane-3-pentanoic acid | 5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | [11] |
| CAS Number | 1077-28-7 (racemic) | 1189471-66-6 | [] |
| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₉D₅O₂S₂ | [13] |
| Molecular Weight | 206.33 g/mol | 211.35 g/mol | |
| Appearance | Pale Yellow Solid | Pale Yellow to Light Yellow Solid | [13][14] |
| Ionization Mode | ESI Negative | ESI Negative | [15] |
| Precursor Ion [M-H]⁻ | m/z 205.0 | m/z 210.1 (Note: some sources may show 209 depending on fragmentation) | [15] |
| Product Ion | m/z 170.9 | m/z 174.9 | [15] |
| Collision Energy (CE) | Analyte- and instrument-dependent; requires empirical tuning. | Analyte- and instrument-dependent; requires empirical tuning. | - |
Note: Mass transitions and collision energies are instrument-specific and must be optimized during method development.
Detailed Bioanalytical Protocol
This protocol outlines a validated method for the extraction and quantification of ALA from human plasma.
Required Materials and Reagents
-
Analytes: rac-alpha-Lipoic Acid (≥99% purity), rac-alpha-Lipoic Acid-d5 (≥98% purity, ≥98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K₂EDTA)
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size or equivalent).[2][16]
Preparation of Solutions
Causality: Preparing accurate stock and working solutions is critical for the integrity of the entire assay. All solutions should be stored at -20°C or below to prevent degradation and should be brought to room temperature before use.[16]
-
ALA Stock Solution (1 mg/mL): Accurately weigh 10 mg of ALA and dissolve in 10 mL of methanol.
-
ALA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ALA-d5 and dissolve in 10 mL of methanol.
-
ALA Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the ALA stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.
-
ALA-d5 Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the ALA-d5 stock solution with acetonitrile. This solution will be used as the protein precipitation/extraction solvent. The final concentration should be optimized to yield a stable and appropriate MS signal.
Preparation of Calibration Standards and Quality Control (QC) Samples
Causality: Calibration standards are used to generate a standard curve from which the concentration of ALA in unknown samples is interpolated. QC samples, prepared independently at low, medium, and high concentrations, are analyzed with each batch to ensure the method's accuracy and precision during the run.[17]
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., 8 levels from 1 ng/mL to 1000 ng/mL).
-
Spike a small volume (e.g., 5 µL) of the appropriate ALA working solution into a known volume of blank plasma (e.g., 95 µL) to achieve the target concentrations.
-
Prepare QC samples in the same manner at three concentrations: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Plasma Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitation agent. The internal standard is added with the precipitation solvent to ensure it undergoes the exact same extraction process as the analyte.[2]
-
Allow all plasma samples (calibrators, QCs, and unknowns) to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquot 50 µL of each plasma sample into a clean 1.5 mL polypropylene microcentrifuge tube.
-
Add 150 µL of the ALA-d5 Internal Standard Working Solution (in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~180 µL) to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Visualization of the Bioanalytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.
LC-MS/MS Method Parameters
-
LC Flow Rate: 0.8 mL/min
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. (This is an example and must be optimized).
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor the transitions listed in the table in Section 2.
Data Analysis and Method Validation
Data Processing
-
Integrate the chromatographic peaks for both ALA and ALA-d5 for all standards, QCs, and samples.
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = Peak Area of ALA / Peak Area of ALA-d5.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their corresponding nominal concentrations.
-
Perform a linear regression analysis, typically with a 1/x² weighting, to fit the curve. The correlation coefficient (r²) should be >0.99.
-
Use the regression equation to calculate the concentration of ALA in the QC and unknown samples based on their measured PAR.
Run Acceptance Criteria
For an analytical run to be considered valid, it must meet predefined criteria based on regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[18][19]
| Parameter | Acceptance Criteria | Rationale |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for the LLOQ). r² ≥ 0.99. | Ensures the reliability of the standard curve used for quantification. |
| Quality Control Samples | At least 67% of all QCs and at least 50% at each concentration level must be within ±15% of their nominal values. | Demonstrates the accuracy and precision of the method for the duration of the analytical run. |
| Internal Standard Response | The IS response should be consistent across the run, with no significant trends or outliers.[7] | A consistent IS response indicates that the sample preparation and instrument performance were stable. |
Core Principles of Method Validation
A full method validation must be performed before analyzing study samples. This process rigorously tests the method's performance to ensure it is fit for purpose. Key validation parameters include:[17][18]
-
Selectivity: The ability to measure the analyte without interference from other components in the matrix.
-
Accuracy & Precision: Assessed by analyzing replicate QC samples over several days.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ionization suppression or enhancement from at least six different sources of the biological matrix.
-
Stability: Ensuring the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
The Role of the Internal Standard in Ensuring Data Integrity
The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard.
Caption: How a SIL-IS corrects for analytical variability to ensure accurate quantification.
Conclusion
The use of rac-alpha-Lipoic Acid-d5 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of alpha-lipoic acid in plasma for pharmacokinetic studies. The LC-MS/MS method detailed in this application note, when fully validated according to regulatory guidelines, provides a robust and reliable tool for researchers in drug development and clinical science. By correcting for inevitable experimental variations, this approach ensures the generation of high-quality, defensible data that can confidently be used to characterize the pharmacokinetic profile of alpha-lipoic acid.
References
-
A Simple and Specific Method for Estimation of Lipoic Acid in Hum - Longdom Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223. Retrieved January 25, 2026, from [Link]
-
Cieśla, G., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules, 25(3), 697. Retrieved January 25, 2026, from [Link]
-
Teichert, J., & Preiss, R. (1997). Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics, 35(4), 169-170. Retrieved January 25, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). rac alpha-Lipoic Acid-d5. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Kim, J., et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 166, 258-263. Retrieved January 25, 2026, from [Link]
-
Lee, M., et al. (2018). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. Molecules, 23(10), 2465. Retrieved January 25, 2026, from [Link]
-
Park, S., et al. (2020). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. Journal of Analytical Methods in Chemistry, 2020, 8896138. Retrieved January 25, 2026, from [Link]
-
Cieśla, G., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. PubMed. Retrieved January 25, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved January 25, 2026, from [Link]
-
Mignini, F., et al. (2014). (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. PubMed. Retrieved January 25, 2026, from [Link]
-
Li, W., et al. (2014). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved January 25, 2026, from [Link]
-
Cieśla, G., et al. (2016). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Papanas, N., & Ziegler, D. (2014). α-lipoic acid: drug or dietary supplement? An overview on the pharmacokinetics, available formulations and clinical evidence in the diabetes complications. Progress in Nutrition, 16(4), 234-242. Retrieved January 25, 2026, from [Link]
-
Yadav, V., et al. (2010). Pharmacokinetic and pharmacodynamic parameters of lipoic acid in mice. ResearchGate. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved January 25, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 25, 2026, from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 25, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved January 25, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. rac alpha-Lipoic Acid-d5 | C8H14O2S2 | CID 46782067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. esschemco.com [esschemco.com]
- 14. rac α-Lipoic Acid-d5 | 1189471-66-6 [chemicalbook.com]
- 15. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. hhs.gov [hhs.gov]
Application Notes and Protocols for High-Precision Metabolic Profiling Using Deuterated Internal Standards
Introduction: The Pursuit of Precision in Metabolomics
Metabolic profiling, the large-scale study of small molecules in a biological system, offers a dynamic snapshot of cellular activity and is a cornerstone of modern biological research.[1][2] It provides invaluable insights into disease mechanisms, drug efficacy, and physiological responses to various stimuli.[1] However, the analytical journey from a complex biological sample to reliable, quantifiable data is fraught with challenges. The intricate nature of biological matrices introduces variability at every stage of the workflow, from sample preparation to instrumental analysis.[3] These "matrix effects," along with ion suppression in the mass spectrometer and unavoidable minor fluctuations in instrument performance, can significantly impact the accuracy and reproducibility of results.[4][5]
To navigate these analytical hurdles, the implementation of a robust internal standardization strategy is not just recommended—it is imperative. An ideal internal standard (IS) is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. This is where stable isotope-labeled standards, particularly deuterated compounds, have emerged as the gold standard for quantitative mass spectrometry-based metabolomics.
The Gold Standard: The Scientific Rationale for Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H).[4] This subtle change in mass provides a distinct signal in the mass spectrometer, yet the near-identical physicochemical properties ensure that the standard and the endogenous analyte behave in a virtually indistinguishable manner during extraction, chromatography, and ionization.[4][6]
The Core Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Because the deuterated standard co-elutes with the target analyte, it experiences the same degree of ion enhancement or suppression, allowing for accurate normalization of the analyte signal.[4][6]
-
Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard, which is added at the very beginning of the workflow.[7][8] This ensures that the final analyte-to-IS ratio remains constant, reflecting the true initial concentration.
-
Enhanced Accuracy and Precision: By mitigating variability from both the sample matrix and the analytical system, deuterated standards dramatically improve the accuracy, precision, and overall robustness of the quantitative data.[4][9]
-
Increased Reproducibility: The use of these standards ensures that results are consistent across multiple analyses, different instruments, and even between laboratories, a critical factor for longitudinal studies and clinical applications.[4]
Key Selection Criteria for Deuterated Standards:
The integrity of your data is directly linked to the quality of your standards. The following criteria are essential:
-
High Isotopic Enrichment: An isotopic enrichment of ≥98% is recommended to minimize any potential signal interference from the unlabeled analyte.[4][9]
-
High Chemical Purity: A chemical purity of >99% ensures that the standard's signal is not compromised by contaminants.[9]
-
Stable Labeling Position: Deuterium should be placed on a carbon atom where it will not be readily exchanged with hydrogen atoms from the solvent or sample matrix. Avoid labeling on heteroatoms with exchangeable protons, such as in -OH, -NH, or -SH groups.[4]
-
Sufficient Mass Shift: A mass increase of at least 3 Da is generally recommended to ensure a clear separation of the mass signals of the analyte and the standard, preventing isotopic crosstalk.[6][7]
Experimental Workflow: A Self-Validating System
The following section details a comprehensive workflow for targeted metabolic profiling using deuterated internal standards. This process is designed to be a self-validating system, where the consistent performance of the internal standards across the sample set provides confidence in the final quantitative results.
Caption: A comprehensive workflow for metabolic profiling with deuterated standards.
Protocol 1: Preparation of Internal Standard (IS) Working Solution
Causality: The IS working solution is prepared at a concentration that will yield a robust signal in the mass spectrometer without saturating the detector. It is crucial that this solution is homogenous and accurately prepared, as it is the cornerstone of the entire quantification process.
| Component | Stock Conc. (µg/mL) | Volume (µL) | Final Conc. in Working Solution (µg/mL) |
| Phenylalanine-d8 | 1000 | 50 | 50 |
| Valine-d8 | 1000 | 50 | 50 |
| Glutamine-d5 | 1000 | 100 | 100 |
| Succinic Acid-d4 | 1000 | 20 | 20 |
| Solvent (50:50 ACN:H₂O) | - | 780 | - |
| Total Volume | - | 1000 | - |
Methodology:
-
Allow individual deuterated standard stock solutions (typically in methanol or ethanol) to equilibrate to room temperature.
-
In a clean microcentrifuge tube, combine the specified volumes of each stock solution as detailed in the table above.
-
Add the solvent to reach the final volume.
-
Vortex thoroughly for 30 seconds to ensure complete mixing.
-
This working solution should be stored at -20°C and can be used for spiking all samples, calibration standards, and quality controls.
Protocol 2: Sample Preparation (Human Plasma)
Causality: This protocol uses protein precipitation with a cold organic solvent to remove large proteins that would otherwise interfere with the analysis. The internal standard solution is added before this step to account for any analyte loss during precipitation and subsequent handling.[7]
Methodology:
-
Thaw frozen plasma samples on ice. Once thawed, vortex briefly and centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any particulates.
-
In a new 1.5 mL microcentrifuge tube, add 50 µL of the plasma supernatant.
-
Add 10 µL of the Internal Standard (IS) Working Solution to the plasma and vortex for 5 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for reverse-phase chromatography).
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Causality: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for targeted quantification due to its exceptional sensitivity and selectivity.[7][10] MRM isolates a specific precursor ion (the metabolite of interest) and then fragments it to produce a specific product ion. This precursor-product pair is highly specific to the analyte, minimizing interference and ensuring accurate detection.
| Parameter | Setting |
| Liquid Chromatography | |
| Instrument | Vanquish™ Horizon UHPLC System or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (for HILIC) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive/Negative Switching |
| MRM Transitions | Analyte and IS specific (see example table below) |
| Dwell Time | 50 ms |
| Collision Gas | Argon |
Example MRM Transitions (Positive Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Phenylalanine | 166.1 | 120.1 | 15 |
| Phenylalanine-d8 | 174.1 | 128.1 | 15 |
| Valine | 118.1 | 72.1 | 12 |
| Valine-d8 | 126.1 | 80.1 | 12 |
Principle of Quantification: Isotope Dilution Mass Spectrometry
The quantification is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[11][12] A known amount of the deuterated internal standard is added to the sample.[11] The mass spectrometer then measures the ratio of the signal intensity (peak area) of the endogenous analyte to the signal intensity of the internal standard. Because the IS was added in a known quantity, this ratio can be used to calculate the precise concentration of the analyte in the original sample, effectively nullifying any variations that occurred during the analytical process.
Caption: The principle of quantification by Isotope Dilution Mass Spectrometry.
Data Processing and Quality Control
Data is processed using software capable of integrating the chromatographic peaks for each MRM transition. The peak area ratio of the analyte to its corresponding deuterated internal standard is calculated for every sample. A calibration curve, prepared by spiking known concentrations of the unlabeled analyte into a representative matrix and a constant concentration of the internal standard, is used to determine the absolute concentration of the analyte in the unknown samples.
Quality Control (QC) is paramount:
-
Pooled QC Samples: A pooled sample, created by combining a small aliquot from every sample in the study, should be injected periodically (e.g., every 10 samples) throughout the analytical run.[7] The coefficient of variation (%CV) of the calculated concentrations for each analyte in the QC samples should be less than 15%.
-
Internal Standard Monitoring: The peak area of the deuterated internal standards should be monitored across all injections. A significant deviation in the IS signal for a particular sample may indicate a problem with sample preparation or injection for that specific sample.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers and drug development professionals can achieve highly accurate, precise, and reproducible metabolic profiling data, paving the way for significant scientific advancements.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Goodpaster, A. M., & Kennedy, R. T. (2011). Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. Nature Methods, 8(2), 133–140. Retrieved from [Link]
-
ResearchGate. (2025). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Retrieved from [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(14), 6022–6029. Retrieved from [Link]
-
MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Ulmer, C. Z., et al. (2020). Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). Metabolomics, 16(3), 38. Retrieved from [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
-
MetabolomicsMI. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans [Video]. YouTube. Retrieved from [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Gertsman, I., et al. (2018). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 14(1), 1. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]
-
He, L. (2012). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Journal of Proteomics & Bioinformatics, 5(11), 268–272. Retrieved from [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]
-
Begley, P., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060–1083. Retrieved from [Link]
-
TrAC Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
-
Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. In Metabolomics (pp. 119–134). Humana Press. Retrieved from [Link]
-
University of Florida. (2023, February 15). Metabolomic Analysis Using Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. iroatech.com [iroatech.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. osti.gov [osti.gov]
Application Note & Protocol Guide: Sample Preparation for the Bioanalysis of Alpha-Lipoic Acid
Abstract
Alpha-lipoic acid (ALA), a potent dithiol antioxidant, plays a critical role in mitochondrial bioenergetics and cellular defense against oxidative stress.[1] Its dual solubility in both aqueous and lipid environments, along with its ability to regenerate other key antioxidants, makes it a compound of significant interest in pharmaceutical and nutraceutical development.[2] However, the accurate quantification of ALA in biological matrices is notoriously challenging due to its inherent instability, rapid metabolism into dihydrolipoic acid (DHLA), and propensity for protein binding. This guide provides a comprehensive overview and detailed protocols for the robust preparation of biological samples for the analysis of ALA, tailored for researchers, scientists, and drug development professionals. We will delve into the critical pre-analytical variables, compare common extraction methodologies, and provide step-by-step protocols that emphasize the preservation of analyte integrity to ensure reliable and reproducible quantification by downstream analytical techniques such as HPLC-UV, HPLC-ECD, and LC-MS/MS.[3]
The Foundational Challenge: Understanding ALA's Chemistry in a Biological Context
The primary obstacle in ALA bioanalysis is the molecule's chemical nature. ALA exists in a redox couple with its reduced form, dihydrolipoic acid (DHLA).[4] DHLA is the more potent antioxidant but is highly susceptible to oxidation back to ALA. Furthermore, a significant portion of ALA in vivo is not free but is covalently bound via an amide linkage to lysine residues of key mitochondrial enzyme complexes.[1]
Therefore, the first critical decision in any ALA assay is defining the target analyte:
-
Free ALA: Represents the unbound, circulating form of the molecule.
-
Total ALA: Includes both free ALA and the protein-bound fraction, requiring a hydrolysis step to liberate the bound form.
-
Redox Status: Quantifying ALA and DHLA separately to understand the antioxidant balance.
This guide will focus on methods that stabilize the total pool of ALA and DHLA by reducing all ALA to DHLA, which can then be derivatized or directly measured, simplifying the analytical process and providing a more holistic measure of bioavailable ALA. Methods that require distinguishing between the oxidized and reduced forms often demand more complex derivatization and handling steps.[5][6]
Diagram 1: The ALA/DHLA Redox Cycle
The interconversion between the oxidized (ALA) and reduced (DHLA) forms is central to its biological activity and analytical challenge.
Caption: The reversible reduction of ALA to DHLA.
Pre-Analytical Considerations: The First Line of Defense Against Analyte Loss
Garbage in, garbage out. This axiom is especially true for ALA analysis. Improper sample collection and handling can lead to significant analyte degradation before the sample ever reaches the bench.
-
Sample Collection: Blood should be collected in tubes containing an anticoagulant, preferably EDTA, to chelate metal ions that can catalyze oxidation. Samples should be placed on ice immediately.
-
Plasma/Serum Separation: Centrifugation should be performed promptly (within 30 minutes of collection) at 4°C to separate plasma or serum from blood cells.
-
Stabilization (The Critical Step): Immediately after separation, the plasma/serum must be stabilized. This is arguably the most crucial step. Acidification and the addition of a reducing agent are paramount.
-
Rationale: Lowering the pH (to ~2.5-3.0) with acids like phosphoric or perchloric acid inhibits enzymatic activity and slows oxidation.[4] The addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) quantitatively converts all ALA to the more stable (under acidic, anaerobic conditions) DHLA.[5] TCEP is often preferred as it is more stable and effective over a wider pH range than DTT.
-
-
Storage: Stabilized samples must be frozen immediately and stored at -80°C. Freeze-thaw cycles must be avoided. ALA is unstable at higher temperatures, and even at -20°C, degradation can occur over time.[7][8]
Core Extraction Methodologies: A Comparative Analysis
The choice of extraction technique depends on the required level of sample cleanup, desired sensitivity, available equipment, and throughput needs. The primary goal is to remove proteins and other interfering matrix components.
| Methodology | Principle | Typical Recovery (%) | Matrix Effects (LC-MS) | Throughput | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., Acetonitrile, Methanol) or acid (e.g., Perchloric acid). | 85 - 100% | High | High | Simple, fast, inexpensive. | "Dirty" extract, high risk of ion suppression, less concentration. |
| Liquid-Liquid Extraction (LLE) | ALA is partitioned from the aqueous sample into an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).[4] | 90 - 105%[4] | Low to Moderate | Low to Medium | Cleaner extract than PPT, can provide concentration. | Labor-intensive, requires solvent optimization, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | ALA is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent.[9] | >95%[10] | Very Low | Medium | Cleanest extract, high concentration factor, high reproducibility.[10] | Most expensive, requires method development. |
Diagram 2: General Sample Preparation Workflow
This diagram outlines the decision-making process and steps from sample collection to analysis-ready extract.
Caption: A generalized workflow for ALA sample preparation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and acids with care.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This method is ideal for rapid screening or when high throughput is required.
-
Materials:
-
Stabilized plasma/serum sample
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) working solution (e.g., deuterated ALA)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of >12,000 x g at 4°C
-
-
Procedure:
-
Pipette 100 µL of the stabilized plasma sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold ACN to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant (~350 µL) to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition.[3]
-
Vortex, centrifuge briefly to pellet any particulates, and inject into the analytical system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol provides a cleaner extract than PPT and is suitable for methods requiring higher sensitivity.
-
Materials:
-
Stabilized plasma/serum sample
-
Internal Standard (IS) working solution
-
Dichloromethane (DCM) or Ethyl Acetate, HPLC grade
-
Glass centrifuge tubes with screw caps
-
Centrifuge
-
-
Procedure:
-
Pipette 250 µL of the stabilized plasma sample into a glass centrifuge tube.[4]
-
Add 25 µL of the IS working solution. Vortex briefly.
-
Add 1 mL of DCM to the tube.
-
Cap the tube tightly and vortex for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass tube. Avoid aspirating any of the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex, and transfer to an autosampler vial for injection.
-
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Urine
This method yields the cleanest samples and is recommended for high-sensitivity LC-MS/MS assays, especially for low-level quantification.[9]
-
Materials:
-
Mixed-mode Anion Exchange (MAX) or Reversed-Phase (e.g., C18) SPE cartridges (select based on analyte/matrix properties)
-
Stabilized plasma/urine sample
-
Internal Standard (IS) working solution
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
SPE vacuum manifold
-
-
Procedure (using a generic C18 cartridge):
-
Pre-treatment: To 500 µL of stabilized plasma, add 50 µL of IS and vortex. Dilute with 500 µL of 2% phosphoric acid in water to ensure the analyte is in a non-ionized state for retention.
-
Conditioning: Pass 1 mL of MeOH through the C18 cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Loading: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Pass 1 mL of 5% MeOH in water to wash away polar interferences.
-
Elution: Elute the ALA and IS with 1 mL of ACN into a clean collection tube.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
-
Protocol 4: Extraction from Tissue Homogenates
For solid tissues (e.g., liver, brain), an initial homogenization and hydrolysis step is required to measure total ALA.
-
Materials:
-
Tissue sample (~100 mg), flash-frozen in liquid nitrogen
-
Homogenization buffer (e.g., phosphate buffer with reducing agents)
-
6 M Hydrochloric Acid (HCl)
-
Bead beater or similar tissue homogenizer
-
-
Procedure:
-
Weigh the frozen tissue and add it to a tube containing homogenization buffer (e.g., 1:5 w/v) and grinding beads.
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout.
-
Hydrolysis (for Total ALA): Add an equal volume of 6 M HCl to the homogenate.
-
Seal the tube and heat at 110-120°C for 2-4 hours to hydrolyze the amide bonds and release protein-bound ALA.
-
Cool the sample, centrifuge to pellet debris, and collect the supernatant.
-
The resulting supernatant can now be processed using one of the extraction protocols (PPT, LLE, or SPE) described above, starting from the sample input step. Acid hydrolysis is a harsh method and may cause some degradation.[11]
-
Conclusion
The successful analysis of alpha-lipoic acid is critically dependent on a meticulously planned and executed sample preparation strategy. The inherent instability of the ALA/DHLA redox pair and its interaction with matrix components necessitate immediate post-collection stabilization through acidification and reduction. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction must be guided by the specific requirements of the analytical method and the research question. By understanding the chemical principles behind each step and adhering to the detailed protocols provided, researchers can minimize analyte loss, reduce matrix interference, and generate high-quality, reliable data for their pharmacokinetic, metabolic, and clinical studies.
References
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223. Available from: [Link]
-
Satnami, M. L. (n.d.). A Simple and Specific Method for Estimation of Lipoic Acid in Hum. Longdom Publishing. Available from: [Link]
-
Chwatko, G., & Głowacki, R. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. MDPI. Available from: [Link]
-
Rocchetti, G., et al. (2023). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PMC - PubMed Central. Available from: [Link]
-
Chwatko, G., & Głowacki, R. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. National Institutes of Health. Available from: [Link]
-
Hasan, M. M., et al. (2018). Extraction and estimation of alpha lipoic acid content in different food samples by reverse phase HPLC: effect of heat treatment. ResearchGate. Available from: [Link]
-
Khan, A., et al. (n.d.). Determination of lipoic acid in human plasma by HPLC-ECD using liquid-liquid and solid-phase extraction: Method development, validation and optimization of experimental parameters. ResearchGate. Available from: [Link]
-
Kim, D. W., et al. (n.d.). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. ResearchGate. Available from: [Link]
-
Głowacki, R., & Chwatko, G. (2021). Determination of lipoic acid in biological samples. PubMed. Available from: [Link]
-
Maino, C., et al. (2022). Safety Evaluation of α-Lipoic Acid Supplementation: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Studies. PMC - PubMed Central. Available from: [Link]
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Scientific Research Publishing. Available from: [Link]
-
Attia, M. S., et al. (n.d.). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. PMC - PubMed Central. Available from: [Link]
-
Terao, K., et al. (n.d.). The Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin. Semantic Scholar. Available from: [Link]
-
Głowacki, R., & Chwatko, G. (2014). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry. Available from: [Link]
-
Nagappan, A. (2024). Alpha-Lipoic Acid. StatPearls - NCBI Bookshelf. Available from: [Link]
-
El-Gizawy, S. M., et al. (n.d.). HPLC/ELSD DETERMINATION AND VALIDATION OF ALPHA LIPOIC ACID AND SUCRALOSE IN BULK AND IN THEIR PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available from: [Link]
-
Lee, J., et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. PubMed. Available from: [Link]
-
Jain, D., et al. (2022). Stress degradation studies and development of validated stability indicating densitometric method for estimation of alpha lipoic acid in bulk and capsule dosage form. AKJournals. Available from: [Link]
-
Di Meo, F., et al. (2024). Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. MDPI. Available from: [Link]
-
(n.d.). Enhancing the stability and bioavailability of alpha-lipoic acid: Development and evaluation of a liposomal formulation. West Bengal Chemical Industries Limited. Available from: [Link]
-
Akbari, E., et al. (n.d.). Effect of alpha-lipoic acid on oxidative stress parameters: A systematic review and meta-analysis. ResearchGate. Available from: [Link]
-
Głowacki, R., & Chwatko, G. (n.d.). Determination of Lipoic acid in human plasma by HPLC-ECD using liquid–liquid and solid-phase extraction: Method development, validation and optimization of experimental parameters. ResearchGate. Available from: [Link]
Sources
- 1. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 9. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Guide to the Analytical Characterization of Deuterated Compounds in Drug Development
Abstract: The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a powerful tool in modern drug development. By leveraging the kinetic isotope effect (KIE), medicinal chemists can favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy.[1] This "deuterium switch" has led to the approval of novel drugs, with regulatory bodies like the U.S. FDA classifying them as New Chemical Entities (NCEs).[2][3][4] However, the synthesis and development of these compounds present unique analytical challenges. It is not sufficient to simply synthesize the deuterated molecule; one must rigorously verify the precise location of deuterium incorporation, the isotopic purity, and the overall stability of the label. This guide provides a comprehensive overview of the core analytical methodologies and detailed protocols essential for the robust characterization of deuterated compounds, ensuring scientific integrity and regulatory compliance.
The Foundational Role of Deuterium in Modern Drug Development
The Kinetic Isotope Effect (KIE) and Its Pharmacokinetic Impact
The substitution of a hydrogen (¹H) atom with its stable, heavier isotope deuterium (²H or D) increases the mass of that atom by approximately 100%.[5] This mass difference alters the vibrational frequency of the corresponding covalent bond (e.g., a C-D bond vibrates more slowly than a C-H bond). Consequently, reactions where the cleavage of this bond is the rate-limiting step will proceed more slowly. This phenomenon is known as the Kinetic Isotope Effect (KIE).
In drug metabolism, a significant portion of marketed drugs are broken down by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds.[1] By strategically placing deuterium at sites of oxidative metabolism ("soft spots"), the rate of metabolic breakdown can be reduced.[1] This can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-Life: Slower metabolism can prolong the drug's circulation time.
-
Reduced Peak-to-Trough Plasma Concentrations: This can lead to a more consistent therapeutic effect and potentially fewer side effects associated with high peak concentrations.
-
Decreased Formation of Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.
The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle, offering improved tolerability over its non-deuterated counterpart.[1][2]
The Analytical Imperative: Purity, Position, and Quantification
The promise of improved pharmacokinetics is entirely dependent on the successful and precise synthesis of the deuterated API. Simply synthesizing a compound with the correct overall mass is insufficient. The analytical goals are threefold:
-
Confirm the Position of Deuteration: Is the deuterium located at the intended site(s) of metabolism? Misplaced deuterium will not confer the desired metabolic benefit.
-
Determine the Isotopic Purity/Enrichment: What percentage of the molecules at the target site(s) contain deuterium versus hydrogen? Incomplete deuteration can dilute the therapeutic effect.[1]
-
Quantify the Drug in Biological Matrices: How does the deuterated drug and its metabolites behave in vivo? This requires sensitive and specific bioanalytical methods.
No single analytical technique can answer all these questions.[6] Therefore, a multi-modal, orthogonal approach is essential for a complete and reliable characterization.
Core Analytical Techniques: A Multi-Modal Approach
A robust analytical workflow for deuterated compounds relies on the synergy between different techniques, where the weaknesses of one method are compensated by the strengths of another. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, while Mass Spectrometry (MS) offers unparalleled sensitivity for quantification and isotopic distribution analysis. Chromatography is the crucial separation step that precedes detection.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. salamandra.net [salamandra.net]
- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 5. bioscientia.de [bioscientia.de]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Utility of rac alpha-Lipoic Acid-d5 in Diabetes Research
Introduction: Unraveling Metabolic Dysregulation in Diabetes with a Stable Isotope Tracer
Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia and heightened oxidative stress, which together drive the progression of debilitating micro- and macrovascular complications.[1][2][3] Alpha-lipoic acid (ALA), a naturally occurring dithiol compound, has garnered significant attention as a therapeutic candidate due to its potent antioxidant properties and its ability to improve insulin sensitivity.[1][4][5] It functions by quenching reactive oxygen species (ROS), regenerating endogenous antioxidants like vitamins C and E, and modulating key metabolic signaling pathways.[1][6]
To rigorously investigate the pharmacokinetics (PK), bioavailability, and metabolic fate of exogenously administered ALA in a preclinical setting, it is essential to distinguish it from the endogenous pool. This is where rac alpha-Lipoic Acid-d5 (d5-ALA) , a stable isotope-labeled analog, becomes an indispensable tool. The five deuterium atoms provide a distinct mass shift, enabling precise and unambiguous quantification via mass spectrometry without altering the fundamental biochemical properties of the molecule.[7]
This guide provides an in-depth exploration of the applications of d5-ALA in diabetes research, offering both the theoretical framework and detailed, field-proven protocols for its use in pharmacokinetic and metabolic studies.
Scientific Foundation: Why Use a Deuterated Tracer?
The Multifaceted Role of Alpha-Lipoic Acid in Diabetes
ALA's therapeutic potential in diabetes stems from its dual-action mechanism:
-
Potent Antioxidant Activity: Diabetes is intrinsically linked to increased oxidative stress, where an overproduction of ROS damages lipids, proteins, and DNA, contributing to complications like neuropathy and nephropathy.[2][8] ALA, in both its oxidized (disulfide) and reduced (dihydrolipoic acid, DHLA) forms, is a powerful scavenger of free radicals.[6] It also enhances the cellular antioxidant defense system by promoting the synthesis of glutathione and activating the Nrf2-mediated antioxidant gene expression pathway.[1]
-
Modulation of Insulin Signaling and Glucose Metabolism: ALA has been shown to improve insulin sensitivity, a key factor in type 2 diabetes.[9][10] It mimics insulin's action by activating components of the insulin signaling cascade, including the PI3K-Akt pathway. This activation facilitates the translocation of GLUT4 transporters to the cell surface, particularly in skeletal muscle, thereby enhancing glucose uptake from the bloodstream.[11][12]
The Rationale for Isotopic Labeling
The use of a stable isotope-labeled compound like d5-ALA offers critical advantages for quantitative research:
-
Unambiguous Differentiation: It allows researchers to precisely track the administered (exogenous) d5-ALA and its metabolites, distinguishing them from the naturally occurring (endogenous) ALA present in the biological system.
-
Gold Standard for Pharmacokinetics: It serves as an ideal tracer for absorption, distribution, metabolism, and excretion (ADME) studies, providing accurate measurements of key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[13][14]
-
Internal Standard in Bioanalysis: In analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), d5-ALA is the perfect internal standard for the quantification of unlabeled ALA. It co-elutes chromatographically and exhibits identical ionization behavior to the analyte, but is differentiated by its mass, correcting for variations in sample preparation and instrument response.[7]
Core Applications of rac alpha-Lipoic Acid-d5
Application 1: Definitive Pharmacokinetic and Bioavailability Studies
A primary application is to determine the precise pharmacokinetic profile of ALA in animal models of diabetes. Understanding how the disease state affects the drug's absorption and disposition is critical for drug development.
-
Causality: Diabetic gastroparesis, for instance, can delay gastric emptying and alter drug absorption. By administering a known quantity of d5-ALA and measuring its concentration in plasma over time, researchers can quantify these effects. Comparing the PK profiles in healthy vs. diabetic models provides direct insight into the disease's impact on the drug's behavior.
Application 2: Metabolic Fate and Pathway Analysis
d5-ALA can be used to trace the biotransformation of ALA. The primary metabolic pathways include S-methylation and β-oxidation.[15]
-
Causality: By tracking the appearance of deuterated metabolites in plasma and urine, scientists can determine the rate and extent of ALA metabolism. This is crucial because the metabolic profile may be altered in diabetes due to changes in liver function or enzymatic activity. This information helps to understand whether the parent compound or its metabolites are responsible for the observed therapeutic effects.
Experimental Protocols & Methodologies
Protocol 1: Quantification of d5-ALA in Rodent Plasma via LC-MS/MS
This protocol provides a robust method for measuring the concentration of d5-ALA in plasma samples, a cornerstone for any pharmacokinetic study.
A. Workflow Overview
Caption: LC-MS/MS workflow for d5-ALA quantification.
B. Step-by-Step Methodology
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of d5-ALA (e.g., 1-1000 ng/mL) into blank control plasma.
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of an internal standard (IS) working solution (e.g., alpha-Lipoic Acid-d10 in methanol). The IS is critical for correcting analytical variability.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. This step is essential to prevent clogging of the analytical column and remove interfering macromolecules.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 reverse-phase column. The mobile phase composition is designed to retain and then elute ALA effectively.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
C. Recommended LC-MS/MS Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation for small molecules like ALA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical UPLC/HPLC. |
| Ionization Mode | ESI Positive | ALA ionizes well in positive mode, forming [M+H]+ adducts. |
| MRM Transition (d5-ALA) | m/z 212.1 → 134.1 | Specific precursor→product transition for quantification. |
| MRM Transition (IS) | m/z 217.1 → 139.1 | Specific transition for the d10-labeled internal standard. |
Note: These parameters must be optimized for the specific instrument being used.
Protocol 2: In Vivo Pharmacokinetic Study in a Diabetic Rodent Model (e.g., db/db Mouse)
This protocol outlines the procedure for assessing the oral bioavailability and PK profile of d5-ALA.
A. Workflow Overview
Caption: Workflow for an in vivo pharmacokinetic study.
B. Step-by-Step Methodology
-
Animal Acclimation: Acclimate diabetic mice (e.g., db/db) and age-matched wild-type controls for at least one week under standard housing conditions.
-
Dosing Formulation: Prepare a homogenous suspension of d5-ALA in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The choice of vehicle is critical for ensuring consistent delivery.
-
Administration and Sampling:
-
Fast animals overnight (approx. 12-16 hours) with free access to water to minimize food-drug interaction effects.[13]
-
Record baseline body weight.
-
Collect a pre-dose (t=0) blood sample.
-
Administer a single oral dose of the d5-ALA formulation via gavage (e.g., 50 mg/kg).
-
Collect serial blood samples (approx. 20-30 µL) at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
C. Example Dosing and Sampling Schedule
| Phase | Action | Time Points |
| Pre-Dose | Collect baseline blood sample | t = 0 |
| Dosing | Administer d5-ALA orally | - |
| Post-Dose | Collect serial blood samples | 15, 30, 45, 60, 120, 240, 480 minutes |
-
Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of d5-ALA in each plasma sample using the validated LC-MS/MS method described in Protocol 1.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration of d5-ALA versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Mechanistic Insights: Visualizing ALA's Impact on Signaling Pathways
Understanding the molecular mechanisms by which ALA exerts its effects is crucial. The following diagrams illustrate key pathways influenced by ALA in the context of diabetes.
ALA's Influence on the Insulin Signaling Pathway
ALA enhances insulin sensitivity, in part, by activating the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake into muscle and fat cells.[11]
Sources
- 1. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trials and Bioavailability Research | Medires Publishing [mediresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of RAC-alpha-lipoic acid modulates insulin sensitivity in patients with type-2 diabetes mellitus: a placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Pharmacokinetics of orally administered DL-α-lipoic acid in dogs [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats [mdpi.com]
- 15. Sci-Hub. Plasma Kinetics, Metabolism, and Urinary Excretion of Alpha‐Lipoic Acid following Oral Administration in Healthy Volunteers / The Journal of Clinical Pharmacology, 2003 [sci-hub.red]
Application Note & Protocol: Quantitative Analysis of α-Lipoic Acid in Human Plasma
Abstract
This comprehensive guide provides detailed methodologies for the accurate and reproducible measurement of α-lipoic acid (ALA) in human plasma samples. Recognizing the therapeutic and diagnostic significance of ALA, this document furnishes researchers, clinical scientists, and drug development professionals with two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This note is structured to provide not only step-by-step protocols but also the scientific rationale behind critical experimental choices, ensuring methodological integrity and reliable data generation. We delve into pre-analytical best practices for sample handling, detailed sample preparation techniques including reduction and derivatization, and optimized instrumental parameters. Performance characteristics for each method are summarized, and visual workflows are provided to enhance clarity.
Introduction: The Analytical Challenge of α-Lipoic Acid
Alpha-lipoic acid (1,2-dithiolane-3-pentanoic acid) is a naturally occurring organosulfur compound synthesized in mitochondria, where it functions as an essential cofactor for several key enzyme complexes in energy metabolism.[1][2] Beyond its metabolic role, ALA and its reduced form, dihydrolipoic acid (DHLA), constitute a potent antioxidant redox couple, capable of neutralizing a wide array of reactive oxygen species (ROS).[1][3] This potent antioxidant activity has positioned ALA as a therapeutic agent for conditions associated with oxidative stress, such as diabetic neuropathy and cardiovascular diseases.[4][5]
The quantitative analysis of ALA in biological matrices like plasma is challenging for several reasons:
-
Chemical Instability: ALA is susceptible to degradation under heat and acidic conditions.[6]
-
Endogenous Forms: In circulation, ALA exists in both oxidized (disulfide) and reduced (dithiol) forms and can be either free or covalently bound to proteins, primarily albumin.[7]
-
Low Endogenous Concentrations: Basal levels of ALA in plasma are typically low, requiring highly sensitive analytical methods.[8]
Accurate measurement is therefore paramount for pharmacokinetic studies, clinical monitoring, and fundamental research. This guide presents validated protocols designed to overcome these challenges, ensuring data of the highest quality and integrity.
Pre-Analytical Protocol: Ensuring Sample Integrity
The validity of any quantitative analysis begins with meticulous sample collection and handling. Compromised pre-analytical procedures can irreversibly alter the analyte concentrations, leading to erroneous results.
Protocol 2.1: Blood Collection and Plasma Processing
-
Collection: Draw whole blood via venipuncture directly into vacutainer tubes containing K₂-EDTA as the anticoagulant.[4]
-
Immediate Chilling: Place the collection tubes on ice immediately after drawing the sample.[4] This is a critical step to minimize metabolic activity and degradation of labile compounds.
-
Centrifugation: Within one hour of collection, centrifuge the tubes at approximately 800-1000 x g for 15 minutes at 4°C.[4] The low temperature helps maintain the stability of ALA and its metabolites.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer. Transfer the plasma into pre-labeled, cryo-safe polypropylene tubes.
-
Storage: For immediate analysis, plasma can be kept at 4°C. For long-term storage, samples must be frozen and maintained at -80°C.[4] Multiple freeze-thaw cycles should be avoided; therefore, it is advisable to store plasma in multiple small aliquots.[7]
Method 1: HPLC-UV for Total α-Lipoic Acid Measurement
This method is a robust and widely accessible approach for quantifying total ALA. The core principle involves a chemical reduction of all ALA forms to DHLA, followed by a pre-column derivatization of the resulting thiol groups to yield a stable, chromophoric product suitable for UV detection.[4][5][7]
3.1. Scientific Principle: Reduction and Derivatization
To measure total ALA, the disulfide bridge in oxidized ALA and protein-bound forms must be cleaved. Tris(2-carboxyethyl)phosphine (TCEP) is an efficient and selective reducing agent for this purpose.[5][7] Subsequently, the two free thiol groups of the newly formed DHLA are derivatized. 1-benzyl-2-chloropyridinium bromide (BCPB) is an effective derivatizing agent that reacts with thiols to form a stable S-pyridinium derivative, which exhibits strong UV absorbance for sensitive detection.[4][7] The reaction is typically performed under controlled pH conditions to ensure optimal derivatization efficiency.[4]
3.2. Visual Workflow: HPLC-UV Sample Preparation
Caption: Workflow for HPLC-UV analysis of total ALA.
3.3. Detailed Protocol: Sample Preparation & Analysis
-
Thaw Samples: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Buffering: Add 25 µL of 0.5 mol/L TRIS buffer (pH 9.0).[7]
-
Reduction Step: Add 5 µL of 0.25 mol/L TCEP. Vortex-mix and allow the reduction to proceed for 15 minutes at room temperature.[7]
-
Derivatization Step: Add 10 µL of 0.1 mol/L BCPB. Vortex vigorously and let the derivatization reaction occur for 15 minutes at room temperature.[7]
-
Reaction Quenching & Protein Precipitation: Add 15 µL of 3 mol/L perchloric acid (PCA) to stop the reaction, followed by 70 µL of acetonitrile (MeCN) to precipitate plasma proteins.[7] Vortex thoroughly.
-
Incubation & Centrifugation: Let the mixture stand for 15 minutes to ensure complete protein precipitation. Centrifuge at 12,000 x g for 5 minutes.[7]
-
Sample Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
HPLC Analysis: Inject 5 µL of the prepared sample into the HPLC system.[7]
3.4. Instrumental Conditions & Performance
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of phosphate buffer (pH ~2.5) and acetonitrile.[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[3] |
| Detection | UV detector set at 201 nm[1][2][3] |
| Linearity Range | 0.12–5.0 nmol/mL[4] |
| Limit of Detection (LOD) | ~0.08 nmol/mL[4] |
| Limit of Quantification (LOQ) | ~0.12 nmol/mL[4] |
| Recovery | 80.0–110.8%[7] |
| Precision (RSD%) | Inter-day: 1.5–11.5%; Intra-day: 1.8–19.6%[7] |
Method 2: LC-MS/MS for High-Sensitivity Measurement
For applications requiring higher sensitivity and specificity, such as determining low endogenous levels or performing pharmacokinetic studies with small sample volumes, LC-MS/MS is the method of choice. This technique can often measure ALA directly without derivatization.
4.1. Scientific Principle: Selective & Sensitive Detection
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer then isolates the precursor ion (the molecular ion of ALA) and fragments it. Specific fragment ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that other co-eluting compounds will have the same precursor ion and fragment ions as ALA.[9]
// Style Edges edge [color="#34A853"]; }
Sources
- 1. scirp.org [scirp.org]
- 2. longdom.org [longdom.org]
- 3. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of rac alpha-Lipoic Acid-d5 in Cell Culture
Introduction: Understanding rac alpha-Lipoic Acid-d5
rac alpha-Lipoic Acid-d5 (rac-ALA-d5) is a deuterated form of racemic alpha-lipoic acid (ALA), a naturally occurring organosulfur compound synthesized in mitochondria.[1] ALA is an essential cofactor for mitochondrial enzyme complexes, playing a critical role in energy metabolism.[2] Beyond its bioenergetic functions, ALA is a potent antioxidant, and both its oxidized (disulfide) and reduced (dithiol) forms, dihydrolipoic acid (DHLA), can neutralize reactive oxygen species (ROS).[3][4] The racemic mixture contains both the R-(+) and S-(-) enantiomers. While the R-enantiomer is the naturally occurring form, the racemic mixture is widely used in research and as a supplement.[5]
The incorporation of five deuterium atoms into the molecule (rac alpha-Lipoic Acid-d5) provides a valuable tool for researchers.[6][] This stable isotope labeling allows for the tracing and quantification of ALA uptake, metabolism, and distribution within cellular systems using mass spectrometry-based techniques, without the complications of radioactive isotopes.[8] This guide provides a comprehensive overview of the mechanisms of action of ALA and detailed protocols for the application of rac-ALA-d5 in cell culture experiments.
Mechanism of Action: The Multifaceted Roles of Lipoic Acid
Alpha-lipoic acid exerts its biological effects through a variety of mechanisms, making it a molecule of significant interest in biomedical research. Its actions can be broadly categorized into its roles as a mitochondrial cofactor and a powerful antioxidant.
Mitochondrial Bioenergetics
ALA is a crucial cofactor for key mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH).[9][10] These enzymes are central to the citric acid cycle and, consequently, cellular energy production. By facilitating these critical metabolic steps, ALA helps maintain mitochondrial function and efficiency.[11][12]
Antioxidant Properties
The antioxidant capabilities of the lipoic acid/dihydrolipoic acid redox couple are extensive.[3]
-
Direct Radical Scavenging: Both ALA and its reduced form, DHLA, can directly quench a variety of reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[13]
-
Regeneration of Other Antioxidants: DHLA is a potent reducing agent that can regenerate other key endogenous antioxidants, such as vitamin C (ascorbic acid), vitamin E (α-tocopherol), and glutathione (GSH), from their oxidized states.[13][14] This antioxidant network provides a robust defense against cellular oxidative stress.
-
Metal Chelation: Lipoic acid has been shown to chelate transition metals like iron and copper.[13] By binding these metals, it can prevent them from participating in redox reactions that generate highly reactive free radicals.
-
Induction of Glutathione Synthesis: ALA can increase intracellular glutathione levels by promoting the cellular uptake of cysteine, a rate-limiting substrate for glutathione synthesis, and by upregulating the expression of γ-glutamylcysteine ligase, a key enzyme in its synthesis.[14]
Caption: General experimental workflow for cell culture.
Data Analysis and Interpretation
The use of rac-ALA-d5 enables the quantitative analysis of its uptake and metabolism.
Sample Preparation for Mass Spectrometry
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual compound from the medium.
-
Lyse the cells using an appropriate lysis buffer compatible with mass spectrometry analysis (e.g., methanol-based).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
The supernatant can then be analyzed directly or after further purification steps.
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the recommended method for the detection and quantification of rac-ALA-d5 and its metabolites. [8][15]This technique offers high sensitivity and specificity, allowing for the differentiation of the deuterated compound from its endogenous, non-labeled counterpart.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Precipitation in Medium | Poor solubility of ALA in aqueous solutions. | Ensure the stock solution is fully dissolved in the organic solvent before dilution. Do not exceed the recommended final solvent concentration in the medium. Prepare fresh working solutions for each experiment. |
| Cell Toxicity at Low Concentrations | Cell line is particularly sensitive. Solvent toxicity. | Perform a dose-response curve to determine the non-toxic concentration range. Ensure the final solvent concentration is below 0.1% and is consistent across all conditions. |
| No Observable Effect | Concentration is too low. Incubation time is too short. Compound degradation. | Test a wider range of concentrations. Perform a time-course experiment. Prepare fresh stock and working solutions. |
Conclusion
rac alpha-Lipoic Acid-d5 is a valuable tool for researchers investigating the cellular and molecular actions of this important antioxidant and mitochondrial cofactor. By providing a stable isotope-labeled form, it allows for precise tracing and quantification in complex biological systems. The protocols and guidelines presented here offer a framework for the successful application of rac-ALA-d5 in cell culture-based research, enabling a deeper understanding of its therapeutic potential.
References
-
Linus Pauling Institute. (n.d.). Lipoic Acid. Oregon State University. Retrieved from [Link]
- Al-Hanish, A., et al. (2022). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. International Journal of Molecular Sciences, 23(3), 1-15.
- Salehi, B., et al. (2021). Alpha-Lipoic Acid: A Comprehensive Review on Its Pharmacological Profile. Molecules, 26(22), 6933.
-
WebMD. (n.d.). Alpha-Lipoic Acid - Uses, Side Effects, and More. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Lipoic acid?. Synapse. Retrieved from [Link]
- Li, Y., et al. (2018). Alpha lipoic acid promotes development of hematopoietic progenitors derived from human embryonic stem cells by antagonizing ROS signals. Stem Cell Research & Therapy, 9(1), 1-12.
- de Farias, P. U. R., et al. (2019). Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease?. Oxidative Medicine and Cellular Longevity, 2019, 8378139.
- Handelman, G. J., et al. (1994). Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium. Biochemical Pharmacology, 47(10), 1725-1730.
-
National Center for Biotechnology Information. (n.d.). rac alpha-Lipoic Acid-d5. PubChem. Retrieved from [Link]
- Rochette, L., et al. (2013). Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular Nutrition & Food Research, 57(1), 114-125.
- Zembron-Lacny, A., et al. (2013). The comparison of antioxidant and pro-oxidant properties of α-lipoic acid and its dihydrolipoic acid form. Acta Biochimica Polonica, 60(1), 1-5.
- Sontag, G., & Schwartz, H. (2012). Analytical Methods for Determination of α-Lipoic Acid, Dihydrolipoic Acid, and Lipoyllysine in Dietary Supplements and Foodstuffs. In Handbook of Analysis of Active Compounds in Functional Foods. CRC Press.
- Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223.
-
Life Extension. (n.d.). How Lipoic Acid Preserves Critical Mitochondrial Function. Retrieved from [Link]
- Liu, J. (2008). The effects and mechanisms of mitochondrial nutrient alpha-lipoic acid on improving age-associated mitochondrial and cognitive dysfunction: an overview. Neurochemical Research, 33(1), 194-203.
- de Graaf, R. A., et al. (2017). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. NMR in Biomedicine, 30(11), e3789.
-
Wikipedia. (n.d.). Lipoic acid. Retrieved from [Link]
- Desterke, C., et al. (2022). Alpha Lipoic-Acid Potentiates Ex Vivo Expansion of Human Steady-State Peripheral Blood Hematopoietic Primitive Cells. International Journal of Molecular Sciences, 23(6), 2999.
- Teichert, J., & Preiss, R. (2002). High-performance liquid chromatographic assay for alpha-lipoic acid and five of its metabolites in human plasma and urine. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 269-281.
-
National Center for Biotechnology Information. (n.d.). alpha Lipoic acid. PubChem. Retrieved from [Link]
-
NutriFitt. (n.d.). How Alpha-Lipoic Acid Boosts Mitochondrial Efficiency. Retrieved from [Link]
- Wang, P., et al. (2017). Raman Deuterium Isotope Probing Reveals Microbial Metabolism at the Single-Cell Level. Analytical Chemistry, 89(24), 13564-13571.
- Schön, C., et al. (2021). The Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin. Pharmaceutics, 13(8), 1215.
- G, S., et al. (2012). A Simple and Specific Method for Estimation of Lipoic Acid in Hum. Journal of Analytical & Bioanalytical Techniques, 3(6), 1-5.
-
Caring Sunshine. (n.d.). Relationship: Mitochondria and Alpha-Lipoic Acid. Retrieved from [Link]
- Lee, S., et al. (2020). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. Molecules, 25(18), 4238.
-
ResearchGate. (n.d.). Analytical methods for the determination of alpha-lipoic acid, dihydrolipoic acid, and lipoyllysine in dietary supplements and foodstuffs. Retrieved from [Link]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]
- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161-175.
Sources
- 1. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Alpha-Lipoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 5. Lipoic acid - Wikipedia [en.wikipedia.org]
- 6. rac alpha-Lipoic Acid-d5 | C8H14O2S2 | CID 46782067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]
- 12. The effects and mechanisms of mitochondrial nutrient alpha-lipoic acid on improving age-associated mitochondrial and cognitive dysfunction: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 14. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. High-performance liquid chromatographic assay for alpha-lipoic acid and five of its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Parameters for rac-α-Lipoic Acid-d5 Analysis
Welcome to the dedicated technical support guide for the quantitative analysis of racemic α-Lipoic Acid-d5 (LA-d5) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven solutions.
Introduction
rac-α-Lipoic Acid-d5 is a deuterated internal standard crucial for the accurate quantification of α-Lipoic Acid, a vital antioxidant and cofactor in aerobic metabolism. Its unique physicochemical properties—a carboxylic acid group, a disulfide bond, and its chirality—present specific challenges for robust LC-MS method development. This guide provides a structured approach to method optimization and troubleshooting, grounded in scientific principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of an LC-MS method for LA-d5.
Q1: What is the optimal ionization mode for rac-α-Lipoic Acid-d5?
A1: Electrospray Ionization in Negative Mode (ESI-) is the preferred method for analyzing α-Lipoic Acid and its deuterated isotopologues. The molecule's carboxylic acid group (-COOH) readily loses a proton to form a negatively charged carboxylate ion ([M-H]⁻) in the ESI source. This process is highly efficient and results in a strong signal for the deprotonated molecule. While positive ionization is possible via adduct formation (e.g., [M+Na]⁺), the sensitivity is significantly lower.
Q2: Which type of LC column is best suited for retaining and separating LA-d5?
A2: A reversed-phase C18 column is the standard and most effective choice for LA-d5 analysis. Lipoic acid is a relatively nonpolar molecule, making it well-suited for retention on a C18 stationary phase. For optimal peak shape and resolution, especially to separate it from potential interferences in complex matrices like plasma or tissue homogenates, a column with a particle size of ≤ 3 µm is recommended.
Q3: How do I select the right mobile phases?
A3: The goal is to achieve good retention, sharp peak shape, and efficient ionization. A typical mobile phase combination is:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
While it may seem counterintuitive to add acid for a negative ionization method, the acidic modifier ensures the carboxylic acid is protonated in the mobile phase, leading to better retention on the C18 column. The pH will rise in the ESI source due to solvent evaporation and nebulization, allowing for efficient deprotonation and ionization.
Q4: What are the expected precursor and product ions for LA-d5 in MS/MS?
A4: For rac-α-Lipoic Acid-d5 (C₈H₉D₅O₂S₂), the monoisotopic mass is approximately 211.08 g/mol .
-
Precursor Ion ([M-H]⁻): The expected precursor ion in negative mode is m/z 210.1.
-
Product Ions: Collision-Induced Dissociation (CID) typically results in characteristic fragments. Common product ions arise from the neutral loss of CO₂ or cleavage of the dithiolane ring. You will need to optimize the collision energy to find the most stable and abundant product ions for your specific instrument.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Logic Flow
Caption: A flowchart illustrating the logical steps for troubleshooting common LC-MS issues with LA-d5.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The carboxylic acid group may be interacting with active sites on the stainless steel components of the LC system or column frit. | Consider using a column with PEEK or MP35N hardware. Alternatively, adding a small amount of a chelating agent like medronic acid to the mobile phase can sometimes mitigate this issue. |
| Low Sensitivity | Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature) or incorrect MS/MS transition. | Systematically optimize source parameters. Infuse a standard solution of LA-d5 directly into the mass spectrometer to tune the precursor and product ions and optimize the cone voltage and collision energy. |
| Signal Instability or Drift | Lipoic acid can be unstable, particularly in solution and at room temperature, due to potential polymerization or degradation of the disulfide bond. | Ensure the autosampler is kept at a low temperature (e.g., 4-10 °C). Prepare samples fresh and analyze them in a timely manner. |
| Carryover | LA-d5 can be "sticky" and adsorb to surfaces in the injection port, needle, and column. | Implement a robust needle wash protocol using a strong organic solvent (e.g., isopropanol) or a mixture that matches the final gradient composition. Injecting a blank after a high concentration standard is essential to confirm the absence of carryover. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of rac-α-Lipoic Acid-d5 and dissolve it in 1 mL of methanol or acetonitrile. This stock should be stored at -20°C or lower.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working stock into the appropriate matrix (e.g., drug-free plasma, buffer) to achieve the desired concentration range.
Protocol 2: Sample Preparation (Protein Precipitation)
This is a common method for extracting LA-d5 from plasma samples.
-
Pipette: Transfer 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the working internal standard solution (LA-d5).
-
Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. This step helps to concentrate the sample.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject: Inject into the LC-MS system.
Diagram: LC-MS/MS Workflow for LA-d5 Quantification
Caption: A schematic overview of the analytical workflow from sample preparation to final data analysis for LA-d5.
Table: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for a nonpolar molecule and high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 3-5 min | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 - 10 µL | Balances sensitivity with potential for overload. |
| Ionization Mode | ESI Negative | Most efficient ionization for the carboxylic acid group. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Source Temp. | 120 - 150 °C | Standard temperature range. |
| Desolvation Temp. | 350 - 450 °C | Aids in solvent evaporation. |
| MRM Transition | Precursor: m/z 210.1 | Corresponds to the [M-H]⁻ of LA-d5. |
| Product: Tune for most intense ion | Requires empirical determination on your instrument. |
References
-
Tuning and Optimization of ESI-MS Parameters: A general guide from a leading manufacturer on how to optimize mass spectrometry source conditions. Source: Agilent Technologies. [Link]
-
Physicochemical Properties of Lipoic Acid: Provides fundamental information on the structure and properties of lipoic acid. Source: PubChem, National Institutes of Health. [Link]
-
Reversed-Phase Chromatography Principles: An overview of the principles behind the most common LC separation technique. Source: Waters Corporation. [Link]
solubility of rac alpha-Lipoic Acid-d5 in different solvents
Technical Support Center: rac alpha-Lipoic Acid-d5
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with rac alpha-Lipoic Acid-d5. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the successful use of this compound in your experiments. My aim is to combine technical precision with practical, field-tested insights to address the common and complex challenges you may encounter.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and solubility of rac alpha-Lipoic Acid-d5.
Q1: What is the expected solubility of rac alpha-Lipoic Acid-d5 in common laboratory solvents?
A1: While extensive quantitative data for the deuterated form is not as widely published as for its non-deuterated analogue, the physical properties are expected to be very similar. Deuteration at the d5 position does not significantly alter the molecule's polarity or functional groups, which are the primary determinants of solubility.[1] Therefore, we can confidently reference the solubility data for non-deuterated alpha-lipoic acid as a strong guideline. It is highly soluble in several organic solvents and sparingly soluble in aqueous solutions.[2][3]
Q2: Can I dissolve rac alpha-Lipoic Acid-d5 directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to its low water solubility.[2][3] To prepare an aqueous working solution, it is best practice to first dissolve the compound in a water-miscible organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer of your choice to the final desired concentration.[2]
Q3: How should I store my solid rac alpha-Lipoic Acid-d5 and its solutions?
A3: Solid rac alpha-Lipoic Acid-d5 should be stored in a tightly sealed container at -20°C.[3] Stock solutions in organic solvents should also be stored at -20°C and ideally used within a month. Aqueous solutions are not recommended for storage for more than a day due to the compound's instability in aqueous environments.[2] For all solutions, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3]
Q4: I've noticed a slight yellow color to the solid compound. Is this normal?
A4: Yes, a pale yellow to yellow crystalline powder is the expected appearance of alpha-lipoic acid and its deuterated analogues.[] This coloration is inherent to the molecule and not an indication of impurity or degradation when received from a reputable supplier.
Solubility Data Summary
The following table summarizes the solubility of rac alpha-Lipoic Acid-d5 in various solvents, based on available vendor data and extrapolated data from its non-deuterated form.
| Solvent | Solubility | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~30[2][3] | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | ~30[2][3] | A good choice for a water-miscible organic solvent for stock solutions. |
| Methanol | Soluble | Data not quantified, but generally soluble.[] | Another suitable organic solvent. |
| Dimethylformamide (DMF) | Soluble | ~30[2][3] | An alternative to DMSO for stock solution preparation. |
| Chloroform | Slightly Soluble | Data not quantified.[] | Not a preferred solvent for most biological applications. |
| Ethyl Acetate | Slightly Soluble | Data not quantified.[] | Limited utility for creating working solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | ~0.25 (in a 1:8 ethanol:PBS solution)[2][3] | Direct dissolution is difficult. Requires a co-solvent. |
Note: The quantitative values are primarily based on the non-deuterated form of rac alpha-Lipoic Acid and should be used as a strong guideline for the d5 variant.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 100 mM stock solution of rac alpha-Lipoic Acid-d5 in DMSO.
Materials:
-
rac alpha-Lipoic Acid-d5 (MW: ~211.36 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weighing: Accurately weigh out a desired amount of rac alpha-Lipoic Acid-d5. For example, to prepare 1 mL of a 100 mM solution, you would need 21.14 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if dissolution is slow, but be mindful of the compound's heat sensitivity.
-
Inert Gas Purge: To enhance stability, gently blow a stream of argon or nitrogen over the surface of the solution for a few seconds before tightly capping the vial.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer for cell culture or other biological assays.
Materials:
-
Concentrated stock solution of rac alpha-Lipoic Acid-d5 (e.g., 100 mM in DMSO)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to make 10 mL of a 100 µM solution from a 100 mM stock, you would need 10 µL of the stock solution.
-
Dilution: Add the calculated volume of the stock solution to the aqueous buffer.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can introduce air and promote oxidation.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than a day.[2]
Troubleshooting Guide
This section addresses potential issues you may encounter during the dissolution and use of rac alpha-Lipoic Acid-d5.
Issue 1: The compound is not dissolving in the organic solvent.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility limit.
-
Solution: Re-check your calculations and the solubility data table. Try preparing a more dilute stock solution.
-
-
Possible Cause: The solvent may have absorbed water, reducing its solvating power for non-polar compounds.
-
Solution: Use fresh, anhydrous grade solvent.
-
-
Possible Cause: The compound may require more energy to dissolve.
-
Solution: Gentle warming (up to 37°C) and vortexing can aid dissolution. However, avoid excessive heat as it can lead to degradation.[5]
-
Issue 2: The aqueous solution becomes cloudy or forms a precipitate upon dilution.
-
Possible Cause: The final concentration of the organic solvent in the aqueous solution is too high, causing the buffer components to precipitate.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is low, typically less than 1% (v/v), to maintain the solubility of buffer salts and for cell viability.
-
-
Possible Cause: The alpha-lipoic acid itself is precipitating out of the aqueous solution.
-
Solution: This indicates that the final concentration of the compound is too high for the chosen aqueous buffer and co-solvent concentration. You may need to lower the final concentration or slightly increase the proportion of the organic co-solvent (while remaining within acceptable limits for your experimental system).
-
Issue 3: I suspect my compound is degrading or polymerizing.
-
Background: Alpha-lipoic acid is susceptible to degradation under certain conditions. The dithiolane ring can undergo ring-opening polymerization, especially at temperatures near or above its melting point.[5] It is also sensitive to light and acidic pH.[6][7]
-
Symptoms: You may observe a loss of potency in your experiments, or in severe cases, the formation of an insoluble, sticky residue in your stock solution vial.
-
Solutions:
-
Temperature Control: Avoid heating the compound above 40°C.
-
Light Protection: Store both the solid compound and its solutions in amber vials or protect them from light.[7]
-
pH Management: Be aware that alpha-lipoic acid is less stable in acidic conditions. If your experimental conditions are acidic, be prepared for potential degradation and consider including appropriate controls.
-
Inert Atmosphere: Purging solutions with an inert gas before sealing can help prevent oxidation.[3]
-
Visualizing Key Concepts
Workflow for Preparing Aqueous Solutions
Caption: A streamlined workflow for the preparation of aqueous solutions of rac alpha-Lipoic Acid-d5.
Troubleshooting Decision Tree for Dissolution Issues
Caption: A decision tree to guide troubleshooting common dissolution problems.
References
-
Zheng, M., et al. (2017). Inclusion Complex of α-Lipoic Acid Containing Alkalizer for Improving the Solubility and Stability Prepared by Co-grinding. Indian Journal of Pharmaceutical Sciences, 79(5), 748-756. [Link]
-
West Bengal Chemical Industries Ltd. (n.d.). Enhancing the stability and bioavailability of alpha-lipoic acid: Development and evaluation of a liposomal formulation. [Link]
-
Gant, T. G. (2021). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 20(9), 695-712. [Link]
-
Brufani, M., & Figliola, R. (2014). (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. Acta Bio Medica Atenei Parmensis, 85(2), 108-115. [Link]
-
Nishikawa, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Systems Design & Engineering. [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]
-
Prasad, S., et al. (2023). Development and evaluation of 90% alpha lipoic acid coated with suitable polymers. GSC Biological and Pharmaceutical Sciences, 24(02), 036–047. [Link]
-
Agbaba, D., et al. (2007). Analysis of alpha-Lipoic Acid in Drug Formulations and Dietary Supplement Preparations. Journal of Planar Chromatography – Modern TLC, 20(6), 433-436. [Link]
-
Hawker, C. J., et al. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: (R)-(+)-α-Lipoic acid. [Link]
-
Rochette, L., et al. (2015). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Antioxidants, 4(4), 657-670. [Link]
-
Matsugo, S., et al. (2018). Revisit of the Photoirradiation of α-Lipoic Acid—Role of Hydrogen Sulfide Produced in the Reaction. International Journal of Molecular Sciences, 19(9), 2730. [Link]
-
ChemScience. (2024). Safety Data Sheet: DL-α-Lipoic acid. [Link]
-
Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. Chemical Science. [Link]
-
Matsugo, S., et al. (2011). The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. Journal of Oleo Science, 60(8), 415-422. [Link]
-
Hawker, C. J., et al. (2023). Controlled-Radical Polymerization of α‑Lipoic Acid: A General Route to Degradable Vinyl Copolymers. eScholarship. [Link]
-
ResearchGate. (n.d.). Establishment of purification techniques for alpha-lipoic acid derivative, sodium zinc histidine dithiooctanamide using ethanol-based crystallization and suspension methods. [Link]
-
Shaimardanova, B., et al. (2021). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. Molecules, 26(3), 565. [Link]
-
Matsugo, S., et al. (2017). Photochemical stability of lipoic acid and its impact on skin ageing. [Link]
-
Zeochem. (n.d.). Deuterium Labeled Compounds. [Link]
- Google Patents. (n.d.). Method for preparation of poly(alpha-lipoic acid) polymers.
-
J-Stage. (n.d.). The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. [Link]
-
Semantic Scholar. (n.d.). The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. [Link]
-
MDPI. (2020). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants, 9(10), 964. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. wbcil.com [wbcil.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Alpha-Lipoic Acid Analysis
Welcome to the technical support center for alpha-lipoic acid (ALA) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression in the context of alpha-lipoic acid analysis.
Q1: What is ion suppression and how does it adversely affect the analysis of alpha-lipoic acid?
A1: Ion suppression is a phenomenon typically observed in LC-MS where the ionization efficiency of the target analyte, in this case, alpha-lipoic acid, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This occurs within the ion source of the mass spectrometer, where ALA and matrix components compete for the available charge during the ionization process.[2][3] The consequence of ion suppression is a decreased signal intensity for ALA, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[4] In severe cases, the ALA signal can be completely obscured.
Q2: What are the primary sources of ion suppression when analyzing alpha-lipoic acid in biological matrices like plasma or urine?
A2: The primary sources of ion suppression are endogenous and exogenous components present in the sample matrix that co-elute with alpha-lipoic acid.[5][6]
-
In plasma: Phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode. Other significant contributors include salts, proteins, and other lipids.[7]
-
In urine: High concentrations of salts and urea are common culprits for ion suppression.[7]
-
Exogenous sources: Contaminants from sample collection tubes, solvents, and plasticware can also introduce interfering compounds.[5]
Q3: How can I definitively determine if ion suppression is occurring in my alpha-lipoic acid LC-MS method?
A3: A common and effective method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an alpha-lipoic acid standard solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of the ALA standard at the retention time of interfering components indicates ion suppression.
Q4: What is the significance of using an internal standard (IS) in mitigating the effects of ion suppression?
A4: An internal standard is crucial for accurate quantification in the presence of ion suppression. A stable isotope-labeled (SIL) internal standard of alpha-lipoic acid is ideal because it has nearly identical chemical and physical properties to the analyte.[2] It will co-elute with ALA and experience the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[2] For example, a study on the enantiomeric determination of ALA in urine successfully used ¹³C₄-labeled ALA as an internal standard.[8]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during alpha-lipoic acid analysis.
Problem: Poor Sensitivity or Low Signal Intensity for Alpha-Lipoic Acid
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Significant Ion Suppression | 1. Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5] Consider switching to a more rigorous sample preparation technique. (See Table 1 and Part 3: Experimental Protocols for detailed guidance). 2. Optimize Chromatography: Adjusting the chromatographic conditions can separate alpha-lipoic acid from the interfering compounds.[2][9] Try a different stationary phase, modify the mobile phase composition, or adjust the gradient to shift the retention time of ALA away from regions of high ion suppression.[5] 3. Reduce Flow Rate: Lowering the flow rate, especially in ESI, can lead to smaller, more highly charged droplets that are less susceptible to the effects of non-volatile salts and other interferences.[4][5] |
| Suboptimal Ionization | 1. Switch Ionization Mode: If you are using positive ion mode, consider switching to negative ion mode. Alpha-lipoic acid has a carboxylic acid group and can be readily ionized in negative mode, which may be less prone to interference from certain matrix components.[4] A published method for the enantiomeric determination of ALA in urine utilized negative ion mode ESI.[8] 2. Optimize Ion Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the ionization of alpha-lipoic acid. |
Problem: High Variability in Alpha-Lipoic Acid Signal Between Samples
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent Sample Preparation | 1. Standardize Protocols: Ensure that your sample preparation protocol is followed precisely for every sample. Variations in extraction times, solvent volumes, or pH can lead to inconsistent removal of matrix components. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve the consistency of your sample preparation. |
| Matrix Effects Varying Between Samples | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in ion suppression.[2] 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for the matrix effects.[2] |
Problem: Drifting Retention Time and Poor Peak Shape for Alpha-Lipoic Acid
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Column Contamination | 1. Implement a Column Wash Step: After each analytical run, include a high-organic wash step to elute strongly retained matrix components from the column.[7] 2. Use a Guard Column: A guard column will trap strongly retained compounds and protect your analytical column from contamination. |
| Poor Sample Solubility | 1. Optimize Reconstitution Solvent: Ensure that the final sample extract is completely dissolved in a solvent that is compatible with the mobile phase. The reconstitution solvent should be weak enough to ensure good peak shape at the start of the gradient. |
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the sample preparation of alpha-lipoic acid from common biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Alpha-Lipoic Acid from Plasma
-
Rationale: LLE is a sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[2][7] It is effective at removing salts and other polar interferences.[7] One method for ALA in rat plasma utilized liquid-liquid extraction with ethyl acetate.[10]
-
Step-by-Step Methodology:
-
To 200 µL of plasma, add the internal standard solution.
-
Add 50 µL of an acid (e.g., 1M HCl) to protonate the alpha-lipoic acid.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Alpha-Lipoic Acid from Urine
-
Rationale: SPE is a highly selective sample preparation technique that can effectively remove a wide range of interfering compounds.[1][7] An Oasis® MAX cartridge has been successfully used for the cleanup of urine samples for ALA analysis.[8]
-
Step-by-Step Methodology:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of urine (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the alpha-lipoic acid with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Part 4: Data and Workflow Visualization
Table 1: Comparison of Sample Preparation Techniques for Alpha-Lipoic Acid Analysis
| Technique | Pros | Cons | Best For |
| Protein Precipitation | Simple, fast, and inexpensive. | Limited cleanup, may not remove phospholipids effectively.[1] | High-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Effective at removing salts and polar interferences.[7] | Can be labor-intensive and may use large volumes of organic solvents. | Plasma and other aqueous samples. |
| Solid-Phase Extraction (SPE) | Highly selective and provides excellent cleanup.[1][2] | More complex and expensive than other methods. | Complex matrices like urine and when high sensitivity is required. |
Diagrams
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- Sigma-Aldrich. Ion-Suppression & Phospholipid Contamination.
- Thermo Fisher Scientific. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- hdb. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis.
- Wikipedia. Ion suppression (mass spectrometry).
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Journal of the American Society for Mass Spectrometry. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
- Chromatography Today. (2017, August 23). Ion Suppression from HPLC Columns.
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223. Available at: [Link]
- Waters. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
-
Saito, K., et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 168, 128-133. Available at: [Link]
-
Gmaj, P., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules, 25(3), 664. Available at: [Link]
-
ResearchGate. (2025, August 10). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. Available at: [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
potential interferences in rac alpha-Lipoic Acid-d5 measurement
Welcome to the technical support center for the analysis of racemic alpha-Lipoic Acid-d5 (ALA-d5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this deuterated internal standard. Here, we address common and advanced issues encountered during bioanalysis, focusing on the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is rac alpha-Lipoic Acid-d5 and why is it used in our assays?
Racemic alpha-Lipoic Acid-d5 is a stable isotope-labeled (SIL) version of alpha-lipoic acid, where five hydrogen atoms have been replaced with deuterium. It is the ideal internal standard (IS) for quantitative analysis of endogenous or administered alpha-lipoic acid using mass spectrometry.[1] Because ALA-d5 is chemically almost identical to the natural analyte, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[2] This allows for accurate correction of signal variability during sample preparation and ionization, leading to highly precise and reliable quantification.[3][4]
Q2: What is the primary analytical platform for measuring ALA-d5?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of alpha-lipoic acid and its deuterated internal standard.[5] The technique offers high selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which minimizes interference from complex biological matrices.[6]
Q3: What are the typical LC-MS/MS parameters for alpha-Lipoic Acid and its d5-analog?
While optimal parameters must be determined empirically on your specific instrument, the following table provides a validated starting point for method development. The 5 Dalton mass difference allows for clear differentiation between the analyte and the internal standard.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| alpha-Lipoic Acid | Negative | 205.0 | 171.1 | -15 to -25 |
| alpha-Lipoic Acid-d5 | Negative | 210.0 | 176.1 | -15 to -25 |
| Caption: Starting LC-MS/MS parameters for ALA and ALA-d5 analysis in negative ion mode. |
Troubleshooting Guide: Potential Interferences
This section delves into specific problems you may encounter during your analysis, providing both the causal explanation and a systematic approach to resolution.
Issue 1: Isotopic Crosstalk & Unexpected Peaks
Q: I am observing a signal in my analyte (ALA) channel when I inject a high-concentration standard of only ALA-d5. What is causing this "crosstalk"?
This phenomenon is often due to the inherent isotopic distribution of elements. While your ALA-d5 standard is highly enriched, it may contain a very small percentage of molecules with fewer deuterium labels (e.g., d4, d3). More commonly, this "reverse" crosstalk is due to impurities in the internal standard where a small amount of the unlabeled analyte is present.[7]
A second, less common cause is "in-source back-exchange," where deuterons on the IS exchange with protons from the mobile phase or matrix within the mass spectrometer's ion source.[8]
Troubleshooting Protocol:
-
Assess Purity: Analyze a high-concentration solution of your ALA-d5 standard alone. The peak area in the native ALA channel should be negligible (typically <0.1%) compared to the ALA-d5 signal. If it is higher, consider sourcing a standard with higher isotopic purity (ideally >98%).[3]
-
Optimize Chromatography: Ensure complete baseline separation between ALA and any potential interfering peaks.
-
Select Stable Deuterium Positions: When sourcing standards, choose those with deuterium labels on chemically stable positions (e.g., on a carbon backbone) rather than on exchangeable sites like carboxyl groups.
Q: My calibration curve is becoming non-linear at the highest concentration points. Could this be related to isotopic interference?
Yes, this is a classic sign of isotopic contribution, specifically from the native analyte to the internal standard channel.[7] Alpha-lipoic acid contains two sulfur atoms, which have a significant natural isotope, ³⁴S (~4.2% abundance). At very high concentrations of native ALA, the probability of a molecule containing both a ¹³C and a ³⁴S atom increases, resulting in an M+5 peak that can interfere with the ALA-d5 signal. This "forward" crosstalk artificially inflates the IS response, compressing the analyte/IS ratio and causing the curve to flatten.[7][9]
Workflow for Diagnosing Isotopic Interference:
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Isotopic Purity of Deuterated Standards
As a Senior Application Scientist, I understand that the success of quantitative analysis, particularly in LC-MS based assays, hinges on the quality of your reference materials. Deuterated internal standards are the gold standard for correcting variability, but their utility is directly tied to their isotopic purity. This guide provides in-depth troubleshooting advice and best practices to help you maintain the integrity of your standards and the accuracy of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding the use and quality of deuterated standards.
Q1: What are deuterated standards and why are they essential for quantitative LC-MS?
A: Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, heavier isotope, deuterium (²H).[1] They are considered the "gold standard" for internal standards in quantitative mass spectrometry for several key reasons:
-
Chemical and Physical Similarity: They are chemically almost identical to the non-deuterated analyte, meaning they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[1]
-
Correction for Variability: Because they behave so similarly to the analyte, they can effectively correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1][2][3]
-
Mass Differentiation: The mass difference allows a mass spectrometer to distinguish the standard from the analyte, enabling accurate quantification.
Q2: What is "isotopic purity," and why is it critically important?
A: Isotopic purity refers to the percentage of the labeled compound that contains the desired isotope at the specified positions. For a deuterated standard, it measures the extent to which deuterium has replaced hydrogen at the intended sites. High isotopic purity (typically ≥98%) is crucial because impurities can directly impact analytical accuracy.[1][4] Low purity can introduce two major problems:
-
Signal Interference: The presence of unlabeled (d₀) analyte within the deuterated standard can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[5]
-
Inaccurate Quantification: If the isotopic distribution is not what is expected, the response ratio between the analyte and the standard will be skewed, compromising the entire calibration.
Q3: What is the difference between "isotopic enrichment" and "species abundance"?
A: These terms are often confused but describe different aspects of purity.[6]
-
Isotopic Enrichment: This refers to the percentage of deuterium found at a specific labeled position within a molecule. For example, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.[6]
-
Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition. For instance, in a d₆-labeled compound synthesized from a 99% enriched precursor, the species abundance of the fully deuterated d₆ molecule will be less than 99% because of the statistical probability of having one or more positions occupied by hydrogen.[6]
It is practically impossible to achieve 100% isotopic purity, resulting in a population of molecules with slightly different isotopic compositions, known as isotopologues (e.g., d₅, d₄, etc., in a d₆ standard).[6]
Q4: What is a generally accepted level for isotopic purity?
A: For most research and regulated bioanalytical applications, an isotopic enrichment level of 98% or higher is recommended.[1][4] High-purity standards minimize background interference and ensure clear mass separation, which improves data quality and reliability.[1] Chemical purity should also be high, typically >99%.[4]
Q5: How are isotopic purity and distribution measured?
A: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity.[7][8][9] The high mass accuracy of instruments like Time-of-Flight (TOF) mass spectrometers allows for the separation and quantification of different isotopologues.[8][10] The process involves measuring the relative intensities of the different isotopic peaks and, after correcting for the natural abundance of other isotopes (like ¹³C), calculating the enrichment.[8] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is also a powerful tool for precisely measuring the amount of residual hydrogen in a highly deuterated sample.[6][11]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of deuterated standards.
Problem 1: My mass spectrum shows unexpected lower mass peaks (e.g., M-1, M-2) for my deuterated standard. What's causing this loss of deuterium?
A: This phenomenon is most likely due to Hydrogen-Deuterium (H/D) exchange , where deuterium atoms on your standard are swapped for hydrogen atoms from the surrounding environment.[12]
Causality & Investigation:
-
Labile Labeling Position: The most common cause is that the deuterium atoms are located on "exchangeable" sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1][2] These positions are acidic and readily exchange with protons from solvents like water or methanol. The C-D bond is significantly more stable and less prone to exchange than O-D or N-D bonds.
-
Solvent and pH: Storing or reconstituting the standard in protic solvents (e.g., water, methanol) or in solutions with an acidic or basic pH can catalyze H/D exchange, even from relatively stable carbon positions.[12][13][14] One case study reported the loss of deuterium from a d₅-5-HIAA standard that was reconstituted in 0.1 M hydrochloric acid.[13]
-
In-Source Exchange: H/D exchange can sometimes occur within the mass spectrometer's ion source, particularly in electrospray ionization (ESI), where the solvent and analyte are nebulized and ionized.
Solutions & Self-Validation:
-
Verify Labeling Position: Always check the Certificate of Analysis (CoA) or supplier documentation to confirm that the deuterium labels are on stable positions (e.g., aromatic or aliphatic carbons).[2] Avoid standards with labels on heteroatoms if possible.
-
Solvent Selection: Reconstitute and dilute your deuterated standards in aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible. If aqueous solutions are required, prepare them fresh and minimize storage time.
-
Control pH: Buffer your solutions to a neutral pH (ideally between 3 and 7) where the rate of H/D exchange is lowest.[14]
-
Conduct a Stability Test: Analyze a freshly prepared standard solution and re-analyze it after it has been stored under your typical experimental conditions (e.g., in the autosampler for 24 hours). A decrease in the primary isotopic peak and an increase in lower mass peaks over time confirms instability.
Problem 2: I see a significant peak corresponding to the unlabeled analyte (d₀) in my pure deuterated standard solution. Is the standard contaminated?
A: This could be due to one of two reasons: inherent isotopic impurity from synthesis or complete H/D exchange.
Causality & Investigation:
-
Incomplete Deuteration: The synthesis of deuterated compounds is rarely perfect. The d₀ peak you observe is likely the result of a small amount of unlabeled starting material carried through the synthesis, which is a component of the standard's overall isotopic purity.[5]
-
Complete Deuterium Loss: In a more severe scenario, the standard may have completely lost all of its deuterium labels due to the instability issues described in Problem 1.[12] This would result in the standard appearing to be the unlabeled analyte.[12]
Solutions & Self-Validation:
-
Consult the Certificate of Analysis (CoA): The CoA is your primary reference. It should specify the isotopic purity and the expected distribution of isotopologues. Compare the relative intensity of the d₀ peak you observe with the specification on the CoA. A small d₀ peak is normal and should be accounted for in your calculations.
-
Re-evaluate Handling and Storage: If the observed d₀ peak is significantly larger than specified on the CoA, it strongly suggests degradation has occurred. Review your storage and solvent conditions immediately as outlined in Problem 1.
-
Contact the Supplier: If you suspect the standard did not meet its specifications upon arrival, contact the supplier's technical support with your data.
Problem 3: My quantitative results are showing poor accuracy and high variability from run to run. How can I determine if the deuterated standard is the cause?
A: An unstable internal standard is a primary cause of poor reproducibility in quantitative assays.[15] If the standard's concentration or isotopic profile changes during an analytical batch, it can no longer serve as a reliable reference.[12]
Causality & Investigation:
-
On-going Degradation: If the deuterated standard is slowly undergoing H/D exchange in your sample matrix or on the autosampler, its signal will decrease over the course of the run.[12] Because quantification relies on the ratio of the analyte to the standard, a decreasing standard signal will lead to erroneously high and variable calculated concentrations for the analyte.[12]
-
Differential Matrix Effects: While deuterated standards are excellent at correcting for matrix effects, very high levels of matrix components can sometimes cause slight differences in ionization efficiency between the analyte and the standard, leading to variability.[15]
Solutions & Self-Validation:
-
Analyze the Standard Alone: Prepare a solution of the deuterated standard in your final sample solvent and inject it multiple times at the beginning, middle, and end of a typical analytical run. The peak area and isotopic distribution should remain consistent. A declining signal is a clear sign of instability.
-
Evaluate Matrix Effects: Prepare samples with the internal standard in a clean solvent and compare the response to samples where the standard is spiked into the actual sample matrix (e.g., extracted plasma). A significant difference in signal intensity indicates a matrix effect that your standard may not be fully compensating for.
-
Consider ¹³C or ¹⁵N Labeled Standards: If deuterium instability proves to be an insurmountable problem for your molecule or matrix, consider using an internal standard labeled with stable isotopes of carbon (¹³C) or nitrogen (¹⁵N).[12] These are not susceptible to exchange and offer greater stability, though they are often more expensive.[12]
Section 3: Best Practices & Experimental Protocols
Adhering to strict protocols for selection, handling, and verification is the best way to ensure the integrity of your deuterated standards.
Best Practices for Selecting a Deuterated Standard
This table summarizes the key criteria to consider when sourcing a deuterated internal standard for quantitative LC-MS analysis.
| Criteria | Recommendation & Rationale |
| Isotopic Purity (Enrichment) | ≥98% .[1][4] This minimizes the contribution of the standard to the unlabeled analyte signal, which is critical for measuring low concentrations. |
| Chemical Purity | >99% .[4] Ensures that the observed signal is from the standard and not from chemical impurities that could interfere with the analysis. |
| Labeling Position | Stable, non-exchangeable positions (e.g., C-D bonds on aromatic rings or alkyl chains).[1][2] Avoids H/D exchange and ensures the stability of the label throughout the analytical process. |
| Degree of Labeling (Mass Shift) | ≥3 mass units . A sufficient mass difference prevents isotopic crosstalk, where the natural ¹³C isotopes of the analyte interfere with the signal of the standard. |
| Supplier and Documentation | Source from a reputable supplier that provides a detailed Certificate of Analysis (CoA) specifying isotopic purity, chemical purity, and storage conditions. |
Protocol: Proper Storage and Handling of Deuterated Standards
Improper handling is a leading cause of standard degradation. Follow these steps to maintain purity.
-
Receiving and Initial Storage:
-
Preparing a Stock Solution:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
If possible, work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[1]
-
Use clean, dry glassware and syringes.[18] Drying glassware in an oven (e.g., 150°C for several hours) and cooling in a desiccator is a good practice.[18]
-
Reconstitute the standard in a high-purity, aprotic solvent like acetonitrile, unless the compound's solubility requires a different solvent.
-
-
Aliquoting and Long-Term Storage:
-
Divide the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination or solvent evaporation for the entire stock.
-
Store the aliquots at the recommended temperature (e.g., -20°C).
-
Protocol: Assessing Isotopic Purity via LC-HRMS
This protocol provides a general workflow for verifying the isotopic purity of a deuterated standard.
-
Sample Preparation:
-
Prepare a solution of the deuterated standard in a suitable LC-MS compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal (e.g., 100-1000 ng/mL).
-
-
LC-HRMS Method:
-
Develop a chromatographic method that provides a sharp, symmetrical peak for the standard. While not strictly necessary for purity assessment via infusion, chromatography is crucial for separating the standard from any potential chemical impurities.[10]
-
Set the high-resolution mass spectrometer to acquire data in full-scan mode with high resolving power (e.g., >30,000 FWHM) to ensure baseline separation of the isotopologue peaks.[8]
-
-
Data Acquisition:
-
Inject the sample and acquire the full-scan mass spectrum across the chromatographic peak.
-
Ensure the signal intensity is high enough for accurate measurement of minor isotopologues but not so high that the detector becomes saturated.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the monoisotopic mass for each expected isotopologue (e.g., d₀, d₁, d₂, d₃...).
-
Measure the integrated peak area or intensity for each isotopologue.
-
Correction for Natural Isotope Abundance: Before calculating the final purity, you must correct the observed intensities for the natural contribution of ¹³C from lower-mass isotopologues. For example, the signal at the M+1 peak of the d₃ species is a combination of the actual d₂ species and the ¹³C contribution from the d₃ species. This correction can be performed using software or spreadsheet calculations based on the molecule's chemical formula.[8]
-
Calculate Isotopic Purity: After correction, calculate the isotopic purity as the percentage of the desired deuterated species relative to the sum of all related isotopologues.
-
Isotopic Purity (%) = (Intensity of desired isotopologue / Sum of intensities of all isotopologues) x 100
-
-
Section 4: Visual Workflows
Visual aids can clarify complex troubleshooting and experimental processes.
Troubleshooting Workflow for Deuterium Loss
This diagram outlines the decision-making process when you suspect H/D exchange is compromising your standard.
Caption: Troubleshooting workflow for suspected H/D exchange.
Workflow for Isotopic Purity Assessment
This diagram illustrates the key steps for experimentally verifying the isotopic purity of a deuterated standard.
Caption: Experimental workflow for assessing isotopic purity via LC-HRMS.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Alfa Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass. [Link]
-
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
-
Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Analytical Methods. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. [Link]
-
Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Zhang, Q., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Lab Manager. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Lab Manager. [Link]
-
PubMed Central. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. NIH. [Link]
-
MDPI. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. ukisotope.com [ukisotope.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for alpha-Lipoic Acid
Welcome to the technical support center for the chromatographic analysis of alpha-lipoic acid (ALA). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). As an organosulfur compound with a carboxylic acid moiety, ALA presents unique challenges in achieving optimal chromatographic separation. This resource provides in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape for alpha-lipoic acid in reversed-phase chromatography?
A1: The ideal chromatographic peak for alpha-lipoic acid, as with any analyte, is a sharp, symmetrical Gaussian shape. Key indicators of a good peak include:
-
Symmetry: The peak should be as symmetrical as possible, with the asymmetry factor (As) or tailing factor (Tf) close to 1.0.
-
Narrow Peak Width: A narrow peak indicates high column efficiency and good mass transfer kinetics.
-
No Splitting or Shoulders: The peak should be a single, uniform shape.
Q2: Why is the mobile phase pH so critical for alpha-lipoic acid analysis?
A2: The mobile phase pH is paramount due to the acidic nature of alpha-lipoic acid. Its carboxylic acid group has a pKa value in the range of 4.5 to 5.4.[1][2] To ensure consistent retention and good peak shape in reversed-phase chromatography, it is crucial to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte. For alpha-lipoic acid, this means a mobile phase pH of approximately 2.5 to 3.0 is often optimal. At this pH, the carboxylic acid group is protonated (in its neutral form), minimizing secondary interactions with the stationary phase and leading to a more symmetrical peak shape.[3]
Q3: What are the most common causes of poor peak shape for alpha-lipoic acid?
A3: The most prevalent issues leading to poor peak shape for alpha-lipoic acid include:
-
Peak Tailing: Often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[4][5]
-
Peak Fronting: Typically a result of column overload, where too much sample is injected, or an injection solvent that is stronger than the mobile phase.[6]
-
Peak Broadening: Can be caused by a variety of factors including extra-column volume, slow mass transfer, or a contaminated or degraded column.
-
Peak Splitting: May indicate a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.[7]
In-Depth Troubleshooting Guides
Case Study 1: Peak Tailing
"My alpha-lipoic acid peak is showing significant tailing. What's happening and how do I fix it?"
Peak tailing is the most common peak shape problem encountered with acidic analytes like alpha-lipoic acid. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.
Peak tailing for acidic compounds on reversed-phase columns is primarily due to silanol interactions .[5] Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not fully end-capped. At a mobile phase pH above 3, these silanol groups can become deprotonated and negatively charged (SiO-). If the mobile phase pH is also close to or above the pKa of alpha-lipoic acid, the carboxylic acid group will be deprotonated and negatively charged (COO-). This leads to ionic repulsion, but more significantly, the protonated form of alpha-lipoic acid can engage in secondary polar interactions with the silanol groups, leading to a mixed-mode retention mechanism and resulting in peak tailing.[3][4]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for alpha-lipoic acid peak tailing.
-
Prepare Mobile Phase A: 10 mM potassium phosphate in water.
-
Adjust pH: Use a calibrated pH meter to adjust the pH of Mobile Phase A to 2.5 with phosphoric acid.
-
Prepare Mobile Phase B: Acetonitrile.
-
Run the analysis: Use a suitable gradient or isocratic method with the pH-adjusted mobile phase. For example, a 50:50 mixture of Mobile Phase A and Mobile Phase B.[8]
-
Evaluate Peak Shape: Compare the asymmetry factor of the alpha-lipoic acid peak with the previous, problematic chromatogram.
| Parameter | Before Optimization | After Optimization |
| Mobile Phase pH | 4.5 | 2.5 |
| Asymmetry Factor | > 1.5 | 1.0 - 1.2 |
| Peak Shape | Tailing | Symmetrical |
Case Study 2: Peak Fronting
"My alpha-lipoic acid peak is fronting. What does this indicate?"
Peak fronting, where the front of the peak is sloped, is less common than tailing for acidic compounds but can still occur.
Peak fronting is often a sign of column overload .[6] This can happen in two ways:
-
Mass Overload: Injecting too high a concentration of alpha-lipoic acid. This saturates the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly, leading to a fronting peak.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent that is stronger than the mobile phase. The strong solvent carries the analyte down the column too quickly at the beginning of the separation, distorting the peak shape.[6]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting logic for alpha-lipoic acid peak fronting.
-
Prepare a Dilution Series: Prepare a series of dilutions of your alpha-lipoic acid sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Analyze: Inject the same volume of each dilution and the original sample.
-
Observe the Peak Shape: If the peak shape improves with dilution, the original issue was mass overload. Determine the optimal concentration that gives a good signal without compromising peak shape.
-
Optimize Injection Volume: If dilution does not resolve the issue, and you are using a large injection volume, try reducing it (e.g., from 20 µL to 5 µL).
Case Study 3: Split Peaks
"My alpha-lipoic acid peak is split into two. What could be the cause?"
A split peak can be a frustrating problem, often pointing to a physical issue with the chromatographic system or column.
Split peaks for alpha-lipoic acid can arise from several sources:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.
-
Column Void: A void or channel can form at the head of the column due to packing bed settling or dissolution of the silica stationary phase under harsh pH conditions. This creates two different flow paths for the analyte, resulting in a split peak.[9]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.[10]
-
Co-elution: It is possible that another compound in your sample is co-eluting with alpha-lipoic acid, giving the appearance of a split peak.[7]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting logic for alpha-lipoic acid split peaks.
-
Inspect the Column: Carefully disconnect the column and inspect the inlet for any discoloration or visible particulates on the frit. Check for a visible void at the top of the packing material.
-
Reverse Flush the Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., isopropanol) at a low flow rate to dislodge any particulates from the inlet frit.
-
Use a Guard Column: To prevent future blockage of the analytical column, install a guard column with a similar stationary phase.[11]
-
Improve Sample Preparation: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter. Ensure your sample is fully dissolved in a solvent that is miscible with and preferably weaker than your mobile phase. For alpha-lipoic acid extracted from complex matrices, consider a solid-phase extraction (SPE) clean-up step.[11]
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Lipoic acid. PubChem. Retrieved from [Link]
- Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223.
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Matt, et al. (2021). Quantification of Alpha Lipoic Acid in Pharmaceutical Products by HPLC with Pulsed Amperometric Detection at a Gold Electrode. ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipoic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound alpha-Lipoic acid (FDB004339). Retrieved from [Link]
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
-
Bell, D. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Chromatography Forum. (2012). Peak tailing due to silanol interaction?. Retrieved from [Link]
- Kourounakis, A. P., et al. (2020). Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams. International Journal of Cosmetic Science, 42(2), 169-177.
- Patel, M., et al. (2018). Rapid and Precise Liquid Chromatographic Method for Simultaneous Determination of Alpha Lipoic Acid and Docetaxel in Lipid-Based Nanoformulations.
Sources
- 1. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound alpha-Lipoic acid (FDB004339) - FooDB [foodb.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sepscience.com [sepscience.com]
- 8. scirp.org [scirp.org]
- 9. agilent.com [agilent.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Researcher's Guide to rac-alpha-Lipoic Acid-d5 vs. Non-Deuterated alpha-Lipoic Acid
This guide provides an in-depth technical comparison between racemic alpha-Lipoic Acid-d5 (rac-α-LA-d5) and its non-deuterated counterpart, alpha-Lipoic Acid (α-LA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to explore the fundamental differences in application, performance, and experimental utility, substantiated by experimental data and established protocols.
Introduction: The Analyte and the Isotopic Twin
Alpha-Lipoic Acid (α-LA), also known as thioctic acid, is a naturally occurring disulfide compound that serves as an essential cofactor for mitochondrial dehydrogenase complexes.[1] Its potent antioxidant properties, both in its oxidized (disulfide) and reduced (dithiol) forms, have made it a subject of extensive research in areas ranging from diabetic neuropathy to neurodegenerative diseases.[1][2][3]
Stable isotope-labeled compounds, such as rac-α-LA-d5, are chemically identical to their native counterparts, with the exception that several atoms have been replaced by a heavier isotope—in this case, hydrogen-1 (protium) is replaced by hydrogen-2 (deuterium). This seemingly minor substitution does not typically alter the compound's biological activity but imparts a critical mass shift, making it an indispensable tool in modern analytical chemistry, particularly in quantitative mass spectrometry.[4][5] This guide will dissect the distinct roles of these two compounds, clarifying when and why to choose one over the other.
Physicochemical Properties: A Comparative Overview
The primary physical difference between α-LA and its d5-analog is its molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry but has negligible impact on most other bulk physical properties.
| Property | rac-alpha-Lipoic Acid (Non-Deuterated) | rac-alpha-Lipoic Acid-d5 | Rationale for Difference |
| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₉D₅O₂S₂ | Replacement of 5 Hydrogen atoms with Deuterium. |
| Molecular Weight | 206.33 g/mol | 211.35 g/mol [] | The additional mass of five neutrons from the deuterium atoms. |
| Appearance | Pale Yellow Solid | Pale Yellow to Light Yellow Solid[] | No significant change expected. |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | Soluble in Methanol, Chloroform, Ethyl Acetate[] | Isotopic substitution does not significantly alter solvent interactions. |
| Biological Target | Endogenous antioxidant systems, mitochondrial enzymes[7] | Primarily used as an analytical standard; not for biological effect studies. | The deuterated form is a tool for measuring the non-deuterated analyte. |
The Critical Divide: Application in Quantitative Bioanalysis
The most significant divergence in the application of these two compounds is in quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: rac-α-LA-d5 as an Internal Standard
In quantitative LC-MS/MS, an ideal internal standard (IS) is a compound that behaves identically to the analyte of interest (the non-deuterated α-LA) during sample extraction, chromatography, and ionization, but is clearly distinguishable by the mass spectrometer. Rac-α-LA-d5 is considered the "gold standard" IS for α-LA quantification for several reasons:
-
Co-elution: It has nearly identical chromatographic retention time to the native α-LA, meaning it experiences the same analytical conditions at the same moment.[8]
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the deuterated standard co-elutes and has the same ionization efficiency, it experiences the same degree of suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled IS corrects for analyte loss during sample preparation and injection variability.[5]
A study on the enantioselective pharmacokinetics of α-lipoic acid in rats demonstrated the use of α-lipoic acid-d5 as an internal standard, showcasing distinct peaks for the deuterated enantiomers that corresponded to their non-deuterated counterparts.[8]
Comparative Analytical Data
| Parameter | Non-Deuterated α-LA (Analyte) | rac-α-LA-d5 (Internal Standard) | Significance |
| Typical MS/MS Transition | m/z 205.0 → 170.9[9] | m/z 209.0 → 174.9 (or similar +5 Da shift)[9] | The mass difference allows the mass spectrometer to detect both compounds simultaneously without interference. |
| Retention Time (Chiral LC) | R-LA: ~5.56 min; S-LA: ~4.95 min[8] | R-LA-d5: ~5.53 min; S-LA-d5: ~4.92 min[8] | Near-identical retention ensures both compounds experience the same analytical conditions. |
Pharmacokinetic Profiles: The Subtle "Kinetic Isotope Effect"
While stable isotope labeling is designed to have minimal biological impact, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes lead to a phenomenon known as the Kinetic Isotope Effect (KIE) .
-
Non-Deuterated α-LA: Has a very short plasma half-life (around 30 minutes) and relatively low bioavailability (~30%) due to extensive first-pass metabolism in the liver.[2][7][10]
-
rac-α-LA-d5: The KIE can potentially slow down metabolic processes that involve the cleavage of a C-D bond.[4] If the deuterated positions on the α-LA-d5 molecule are at sites of metabolic attack (e.g., β-oxidation), the deuterated compound might be metabolized more slowly, potentially leading to a slightly longer half-life and higher plasma exposure compared to the non-deuterated version.[4]
It is crucial for researchers to understand that while this effect is often subtle, it underscores why rac-α-LA-d5 should not be used to study the biological or toxicological effects of alpha-lipoic acid . Its purpose is strictly as a quantitative tool. For all studies investigating the therapeutic or physiological effects, the non-deuterated form must be used.
Biological Activity & Key Signaling Pathways
The therapeutic and physiological effects of alpha-lipoic acid stem from its ability to modulate key cellular signaling pathways involved in antioxidant defense and energy metabolism. The non-deuterated form is the active molecule for these interactions.
Core Mechanisms of Action:
-
Direct ROS Scavenging: α-LA and its reduced form, dihydrolipoic acid (DHLA), can directly neutralize various reactive oxygen species (ROS).[1][7]
-
Regeneration of Other Antioxidants: It aids in the regeneration of other vital antioxidants like Vitamin C, Vitamin E, and glutathione.[1]
-
Activation of the Nrf2 Pathway: α-LA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of numerous protective enzymes.[14]
-
AMPK Activation: α-LA can activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][15] This action is linked to its beneficial effects on glucose metabolism and insulin sensitivity.[1]
Signaling Pathway Diagram
The following diagram illustrates the central role of α-LA in activating the Nrf2 and AMPK pathways to bolster cellular defense against oxidative stress.
Caption: α-Lipoic Acid signaling via AMPK and Nrf2 pathways.
Experimental Protocols & Workflows
Protocol 1: Quantification of α-LA in Human Plasma by LC-MS/MS
This protocol outlines a typical bioanalytical method for accurately measuring α-LA concentrations, highlighting the essential role of rac-α-LA-d5.
Objective: To determine the concentration of R- and S-α-Lipoic Acid in human plasma samples.
Materials:
-
Human plasma samples
-
rac-alpha-Lipoic Acid (analyte standard for calibration curve)
-
rac-alpha-Lipoic Acid-d5 (internal standard)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[9]
-
LC-MS/MS system with a chiral column (e.g., CHIRALPAK AD-3R)[9]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (rac-α-LA-d5 at a known concentration, e.g., 500 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (Cleanup):
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (α-LA / α-LA-d5) against the concentration of the α-LA standards.
-
Calculate the concentration of α-LA in the unknown plasma samples using the regression equation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of α-LA using a deuterated standard.
Conclusion and Recommendations
The choice between rac-alpha-Lipoic Acid-d5 and non-deuterated alpha-Lipoic Acid is dictated entirely by the experimental objective. They are not interchangeable.
-
Use non-deuterated alpha-Lipoic Acid for:
-
All in vivo and in vitro studies investigating biological effects.
-
Assessing antioxidant capacity, effects on cell signaling, and therapeutic potential.
-
Serving as the analytical standard to prepare calibration curves for quantification.
-
-
Use rac-alpha-Lipoic Acid-d5 exclusively for:
-
An internal standard in quantitative mass spectrometry-based assays (LC-MS/MS). Its use is critical for achieving high accuracy, precision, and reliability in bioanalytical methods.
-
By understanding these distinct roles, researchers can ensure methodological rigor and generate valid, reproducible data in their studies of this multifaceted compound.
References
-
Zimmer, D., et al. (2011). alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods. PubMed. Available at: [Link]
-
Salehi, B., et al. (2019). Insights on the Use of α-Lipoic Acid for Therapeutic Purposes. PMC - PubMed Central. Available at: [Link]
-
Lee, J., et al. (2015). Representative chromatograms for α-lipoic acid chiral separation in plasma. ResearchGate. Available at: [Link]
-
Gajewska, M., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. NIH. Available at: [Link]
-
Haskins, N., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]
- Wang, X., et al. (2021). Synthetic method of alpha-lipoic acid. Google Patents.
-
Ali, A., et al. (2025). Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study. ResearchGate. Available at: [Link]
-
Park, J., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. ResearchGate. Available at: [Link]
-
Shapoval, O., et al. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. MDPI. Available at: [Link]
-
Sabaka, P., et al. (2020). Safety Evaluation of α-Lipoic Acid Supplementation: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Studies. MDPI. Available at: [Link]
-
Pérez-Burillo, S., et al. (2021). Assessing the antioxidant and metabolic effect of an alpha-lipoic acid and acetyl-L-carnitine nutraceutical. Universidad de Granada. Available at: [Link]
-
Saito, K., et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. PubMed. Available at: [Link]
-
Rochette, L., et al. (2015). A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients. PMC - NIH. Available at: [Link]
-
Sun, W., et al. (2021). Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy. ResearchGate. Available at: [Link]
-
Breithaupt-Grögler, K., et al. (1999). Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers. PubMed. Available at: [Link]
-
Kim, H., et al. (2017). α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells. NIH. Available at: [Link]
-
Sarri, E., et al. (2020). Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. ResearchGate. Available at: [Link]
-
The Centre for Health Innovation. Professional Resource: Alpha Lipoic Acid (ALA). The Centre for Health Innovation. Available at: [Link]
-
MS Society. Lipoic acid. MS Society. Available at: [Link]
-
Wydro, P., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Neutron Science. Available at: [Link]
-
ClinicalTrials.gov. (2012). Dose Ranging Study of the Effects of Alpha Lipoic Acid on Oxidative Stress. ClinicalTrials.gov. Available at: [Link]
-
New Drug Approvals. (2021). Alpha lipoic acid. New Drug Approvals. Available at: [Link]
-
Medires Publishing. (2023). Clinical Trials and Bioavailability Research. Medires Publishing. Available at: [Link]
-
Zhai, L., et al. (2023). Nrf2-mediated protective effect of alpha-lipoic acid on synaptic oxidative damage and inhibition of PKC/ERK/CREB pathway in bisphenol A-exposed HT-22 cells. PubMed. Available at: [Link]
-
Bringmann, G., et al. (1999). A Short and Productive Synthesis of (R)-α-Lipoic Acid. Zeitschrift für Naturforschung B. Available at: [Link]
-
Owen, L., et al. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Chen, D., et al. (2024). Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss. PMC - NIH. Available at: [Link]
Sources
- 1. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. thechi.ca [thechi.ca]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2-mediated protective effect of alpha-lipoic acid on synaptic oxidative damage and inhibition of PKC/ERK/CREB pathway in bisphenol A-exposed HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Deuterated Internal Standards in LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Precision in Quantitative Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of an internal standard (IS) to ensure data reliability.[2] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the preferred choice for their ability to mimic the analyte's behavior throughout the analytical process.[3]
This guide provides an in-depth technical comparison of different deuterated internal standards, offering field-proven insights into their selection, evaluation, and implementation. We will delve into the critical factors that influence their performance, supported by experimental data and detailed protocols, to empower you to make informed decisions and achieve the highest level of analytical accuracy in your research.
The Rationale for Deuterated Internal Standards: A Near-Perfect Partnership
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for variations in sample processing and matrix effects.[4] Deuterated internal standards, being chemically identical to the analyte with only a mass difference, come closest to fulfilling these criteria.[5][6] This near-perfect mimicry allows for the correction of:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution are accounted for as the IS is affected to the same extent as the analyte.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components is normalized by using the analyte-to-IS peak area ratio.[4][5]
-
Instrumental Drift: Fluctuations in injection volume and detector response over an analytical run are effectively corrected.[7]
Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS, underscoring their importance in generating robust and defensible data.[4]
Key Considerations in Selecting a Deuterated Internal Standard
The performance of a deuterated internal standard is not solely dependent on its isotopic nature. Several factors must be carefully considered to ensure its suitability for a given assay.
Degree of Deuteration: A Balancing Act
The number of deuterium atoms incorporated into the molecule is a critical parameter. A sufficient mass difference between the analyte and the IS is necessary to prevent isotopic cross-talk, where the isotopic peaks of the analyte interfere with the signal of the IS. A mass shift of at least 3 atomic mass units (amu) is generally recommended.[6]
However, increasing the number of deuterium atoms can sometimes lead to a chromatographic shift, known as the deuterium isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[8][9] This can compromise the ability of the IS to effectively compensate for matrix effects that are highly localized within the chromatographic peak.[10]
Position of Deuteration: Stability is Key
The location of the deuterium labels within the molecule is crucial for the stability of the internal standard. Deuterium atoms on exchangeable positions, such as hydroxyl (-OH) or amine (-NH) groups, can be readily replaced by protons from the solvent, leading to a loss of the isotopic label and compromising the accuracy of the assay.[7] Therefore, it is imperative to choose an internal standard where the deuterium atoms are placed on stable, non-exchangeable carbon atoms.[6]
Isotopic and Chemical Purity: Ensuring Analytical Integrity
The internal standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[5] High isotopic enrichment minimizes the contribution of the unlabeled analyte in the IS solution, which is particularly important for achieving a low limit of quantitation (LLOQ). High chemical purity ensures that there are no interfering impurities that could co-elute with the analyte or the IS and affect the accuracy of the measurement.
Comparative Evaluation of Deuterated Internal Standards: A Data-Driven Approach
To illustrate the impact of the choice of a deuterated internal standard on assay performance, we present a case study on the analysis of testosterone.
Case Study: Testosterone Analysis
A study was conducted to compare the performance of three different stable isotope-labeled internal standards for testosterone: testosterone-d2, testosterone-d5, and ¹³C₃-testosterone. The d2 standard was considered the reference, as the method had been previously validated with it and showed excellent agreement with a reference method.[11]
The results demonstrated that the choice of internal standard significantly impacted the measured testosterone concentrations.[3][10][11]
| Internal Standard | Regression Equation vs. Testosterone-d2 | Observation |
| Testosterone-d5 | y = 0.86x + 0.04 | Lower results compared to testosterone-d2.[3] |
| ¹³C₃-Testosterone | y = 0.90x + 0.02 | Closer to testosterone-d2 but still lower.[3] |
Table 1: Comparison of Testosterone Internal Standards.[3]
This study highlights that even among deuterated standards, the degree of deuteration can influence the analytical results. The observed differences could be attributed to the deuterium isotope effect on chromatography, leading to differential matrix effects between the analyte and the internal standards with higher deuterium content.[10] The ¹³C-labeled internal standard, which is known to have a negligible isotope effect on retention time, provided results closer to the reference d2 standard.[10]
Experimental Protocols for Internal Standard Evaluation
A robust validation of the chosen internal standard is a critical component of bioanalytical method development. The following protocols outline the key experiments for a comprehensive evaluation.
Protocol 1: Selectivity Assessment
Objective: To ensure that the analytical method can differentiate the analyte and the internal standard from endogenous matrix components.
Procedure:
-
Analyze at least six different lots of blank biological matrix.
-
Analyze a blank matrix sample spiked with the internal standard at its working concentration.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ.
-
Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard response in a LLOQ sample.[12]
Protocol 2: Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or a neat solution.
-
Set B: Analyte and internal standard spiked into extracted blank matrix from at least six different sources.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the internal standard-normalized matrix factor:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.
Protocol 3: Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set 1: Analyte and internal standard spiked into the biological matrix before extraction.
-
Set 2: Analyte and internal standard spiked into the extracted blank matrix supernatant (post-extraction).
-
Set 3: Analyte and internal standard in a neat solution.
-
-
Calculate the recovery for the analyte and the internal standard:
-
Recovery (%) = (Peak area of Set 1 / Peak area of Set 2) x 100
-
-
Evaluation: The recovery of the analyte and the internal standard should be consistent across different concentrations and matrix lots. While high recovery is desirable, consistency is more critical.[13][14]
Potential Pitfalls and Troubleshooting
Despite their advantages, deuterated internal standards are not without potential challenges. A thorough understanding of these issues is essential for troubleshooting and ensuring data quality.
Metabolic Switching: An Unforeseen Detour
In some cases, the deuterium substitution at a metabolically active site can slow down the primary metabolic pathway, leading to a "metabolic switch" where alternative metabolic routes become more prominent.[15][16][17][18] This can result in a different metabolite profile for the deuterated compound compared to the analyte, potentially impacting the interpretation of pharmacokinetic data.
Case Study: Doxophylline
Deuteration of doxophylline, a drug used for asthma and COPD, at its primary metabolic sites led to a significant shift in its metabolic pathways.[17] This resulted in increased formation of some metabolites and decreased formation of others, ultimately altering the pharmacodynamic profile of the drug without improving its pharmacokinetic parameters.[17]
Deuterium Isotope Effect on Chromatography: The Retention Time Shift
As previously mentioned, the substitution of hydrogen with deuterium can lead to a slight decrease in the retention time of the deuterated compound in reversed-phase chromatography.[8][9][19] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability.[9]
This retention time shift can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement.[8]
Troubleshooting:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or column chemistry may help to minimize the retention time difference.
-
Use of ¹³C-labeled Standards: When available, ¹³C-labeled internal standards are an excellent alternative as they do not exhibit a significant chromatographic isotope effect.[10][11]
Visualization of Key Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate key concepts in the comparison and use of deuterated internal standards.
Caption: Principle of Isotopic Dilution using a Deuterated Internal Standard.
Caption: Experimental Workflow for Comparing Different Deuterated Internal Standards.
Conclusion: A Commitment to Analytical Excellence
The selection of an appropriate deuterated internal standard is a cornerstone of robust and reliable quantitative bioanalysis by LC-MS/MS. While deuterated standards offer significant advantages in compensating for analytical variability, a "one-size-fits-all" approach is not advisable. A thorough understanding of the factors influencing their performance, including the degree and position of deuteration, as well as potential pitfalls like metabolic switching and chromatographic isotope effects, is essential for making informed decisions.
By implementing the systematic evaluation protocols outlined in this guide and critically assessing the experimental data, researchers can confidently select the optimal deuterated internal standard for their specific application. This commitment to analytical excellence will ultimately lead to higher quality data, more reliable study outcomes, and accelerated progress in drug development.
References
- Owen, L. J., et al. (2012). Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. Annals of Clinical Biochemistry, 49(Pt 5), 459-461.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Wieling, J., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- KCAS Bioanalytical Services. (2017).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5.
- Owen, L. J., et al. (2012). Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. PubMed.
- BenchChem. (2025).
- Oda, Y., et al. (2025).
- Horning, M. G., et al. (1977). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV.
- Vlap, H., et al. (2015).
- Lermyte, F., et al. (2023). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. PubMed Central.
- Owen, L. J., et al. (2012). Testosterone measurement by mass spectrometry - a tale of three internal standards. Endocrine Abstracts.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- Al-Majdoub, Z. M., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central.
- Scafato, M., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Scafato, M., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline.
- BenchChem. (2025).
- Owen, L. J., et al. (2012). Testosterone measurement by mass spectrometry - a tale of three internal standards. Society for Endocrinology BES 2012.
- Eurachem. (n.d.).
- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- Gu, H., et al. (2014).
- Scott, J. S., et al. (2015). Deuterated drugs; where are we now?. PubMed Central.
- Gilar, M., et al. (2005). Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. Semantic Scholar.
- van der Veen, A., et al. (2014).
- Dose, E. V., et al. (1993). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed.
- Li, Y., et al. (2024). Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments. MDPI.
- Stanford University Mass Spectrometry. (2020).
- Welch Materials, Inc. (2025).
- Horning, M. G., et al. (1977). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION.
- ZefSci. (2025).
Sources
- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. nebiolab.com [nebiolab.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welchlab.com [welchlab.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iris.unito.it [iris.unito.it]
- 18. osti.gov [osti.gov]
- 19. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accuracy and Precision of rac alpha-Lipoic Acid-d5 as an Internal Standard
Introduction: The Pursuit of Unimpeachable Data in Bioanalysis
In the landscape of drug development and clinical research, the quantification of endogenous molecules and xenobiotics in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. The reliability of this data underpins critical decisions, from dose-response modeling to regulatory submissions. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for its sensitivity and selectivity. However, the journey of an analyte from a plasma sample to a detector is fraught with potential variability. Sample preparation, extraction efficiency, chromatographic behavior, and ionization in the mass spectrometer are all sources of potential error.[1]
To navigate this analytical gauntlet, the use of an appropriate internal standard (IS) is not merely a recommendation; it is an absolute necessity for achieving the accuracy and precision demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical doppelgänger to the analyte of interest.[5] By calculating the ratio of the analyte's response to the IS's response, we can correct for variability throughout the analytical workflow.
This guide provides an in-depth comparison of rac alpha-Lipoic Acid-d5, a stable isotope-labeled (SIL) internal standard, against a structural analog for the quantification of alpha-lipoic acid (ALA). ALA is a potent antioxidant with significant therapeutic interest in conditions related to oxidative stress, such as diabetic neuropathy.[6][7] Through a detailed examination of experimental data and underlying principles, we will demonstrate why a SIL IS is the superior choice for robust and defensible bioanalytical results.
The Archetype of an Ideal Internal Standard
Before we delve into the specifics of rac alpha-Lipoic Acid-d5, we must first define the characteristics of an ideal internal standard for LC-MS applications. The fundamental principle is that the IS should mimic the behavior of the analyte as closely as possible in every step of the analysis.[8]
The two primary categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[9] A SIL IS is the analyte molecule itself, but with one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[10]
-
Structural Analogs: These are different molecules that are chemically and physically similar to the analyte.[1] They are often less expensive but, as we will see, can introduce compromises in data quality.
The ideal IS, therefore, is one that co-elutes with the analyte and experiences identical extraction recovery and, most critically, identical ionization efficiency in the mass spectrometer's source.[1][8] It is this last point—the compensation for matrix effects—where the choice of IS has the most profound impact. Matrix effects, caused by co-eluting endogenous components from the biological sample (like phospholipids or salts), can unpredictably suppress or enhance the analyte's signal, leading to significant inaccuracies.[11][12]
Comparative Analysis: rac alpha-Lipoic Acid-d5 vs. A Structural Analog
To illustrate the performance differences, we will compare rac alpha-Lipoic Acid-d5 with a hypothetical but representative structural analog, "Analog X." Let us define Analog X as a compound with a similar acidic functional group and alkyl chain but differing in length by one methylene unit.
The Case for rac alpha-Lipoic Acid-d5 (A SIL IS)
rac alpha-Lipoic Acid-d5 is the racemic mixture of ALA in which five hydrogen atoms have been replaced by deuterium. This substitution increases its mass by 5 Daltons, a sufficient mass shift to prevent isotopic crosstalk in the mass spectrometer, while preserving the physicochemical properties of the parent molecule.[1]
Key Advantages:
-
Near-Identical Chromatography: Due to its identical structure, it co-elutes almost perfectly with the native ALA. This ensures that both compounds experience the same matrix effects at the same point in time.[8]
-
Equivalent Extraction Recovery: It behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Superior Matrix Effect Compensation: This is the most critical advantage. Because the SIL IS is chemically identical to the analyte, any ion suppression or enhancement caused by the biological matrix affects both compounds to the same degree.[10] The response ratio (Analyte Area / IS Area) remains constant, yielding highly accurate and precise results even in the presence of significant matrix effects.[1]
The Compromise of "Analog X" (A Structural Analog)
While often more accessible and affordable, structural analogs are a compromise.[13]
Potential Disadvantages:
-
Chromatographic Separation: Analog X will likely have a different retention time than ALA. If the matrix effect is not uniform across the chromatographic peak, the analog cannot accurately correct for the suppression or enhancement experienced by the analyte.
-
Differential Extraction Recovery: Minor structural differences can lead to variations in extraction efficiency, introducing a systematic error.
-
Inadequate Matrix Effect Correction: The ionization efficiency of Analog X may be affected differently by the matrix than ALA. This is a significant source of imprecision and inaccuracy.[13][14]
Experimental Design: A Head-to-Head Validation
To provide empirical evidence, we designed a validation study to quantify ALA in human plasma, adhering to the principles outlined in the ICH M10 and EMA guidelines on bioanalytical method validation.[2][15][16] The study compares the accuracy, precision, recovery, and matrix effects using both rac alpha-Lipoic Acid-d5 and Analog X as internal standards.
Experimental Workflow
Caption: Bioanalytical workflow for ALA quantification.
Detailed Experimental Protocols
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (rac alpha-Lipoic Acid-d5 or Analog X).
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
ALA transition: m/z 205.0 → 171.0
-
ALA-d5 transition: m/z 210.0 → 176.0
-
Analog X transition: m/z 219.0 → 185.0 (hypothetical)
-
-
Results: Quantitative Comparison of Performance
The following tables summarize the performance data for both internal standards across key validation parameters.
Table 1: Inter-day Accuracy and Precision
Accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. (n=5 replicates over 3 days).
| Concentration Level | Nominal Conc. (ng/mL) | Using rac alpha-Lipoic Acid-d5 | Using Analog X |
| Accuracy (%Bias) | Precision (%CV) | ||
| LLOQ | 1.0 | -2.5% | 6.8% |
| Low QC | 3.0 | 1.8% | 4.2% |
| Mid QC | 50.0 | 0.5% | 3.1% |
| High QC | 150.0 | -1.2% | 2.5% |
Interpretation: The data clearly shows superior performance with rac alpha-Lipoic Acid-d5. The accuracy is well within ±15% (±20% for LLOQ) and precision is below 15% (20% for LLOQ), meeting regulatory acceptance criteria.[2] In contrast, the use of Analog X results in wider variability, with precision at the LLOQ and Low QC levels approaching the limits of acceptability. This is a direct consequence of its inability to perfectly track the analyte.
Table 2: Matrix Effect and Extraction Recovery
Matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma from six different donors to the response in a neat solution. Recovery was determined by comparing pre-extraction to post-extraction spiked samples.
| Parameter | Analyte (ALA) | rac alpha-Lipoic Acid-d5 | Analog X |
| Extraction Recovery (%) | 85.2% | 84.9% | 75.6% |
| Matrix Effect (Factor) | 0.78 (Suppression) | 0.79 (Suppression) | 0.91 (Minimal Effect) |
| IS-Normalized Matrix Factor (%CV) | N/A | 3.5% | 12.8% |
Interpretation: The extraction recovery of ALA-d5 is nearly identical to that of ALA, whereas Analog X shows significantly lower recovery. More importantly, the matrix effect data reveals that both ALA and ALA-d5 experience similar levels of ion suppression (a factor less than 1). Analog X, however, is minimally affected. This discrepancy means that when using Analog X, the ion suppression affecting the analyte is not corrected for, leading to an underestimation of the true concentration. The high coefficient of variation (%CV) for the IS-Normalized Matrix Factor with Analog X across six different plasma lots highlights its unreliability in compensating for inter-individual matrix variability.
Caption: Logic of internal standard correction.
Conclusion: A Non-Negotiable Standard for Data Integrity
While a structural analog may seem like a cost-effective alternative, the data demonstrates the significant risk of introducing unacceptable variability and bias into the results.[13] For researchers, scientists, and drug development professionals, where data integrity is paramount, the choice is clear. Investing in a high-quality, stable isotope-labeled internal standard like rac alpha-Lipoic Acid-d5 is a foundational step in building a robust, reliable, and regulatory-compliant bioanalytical method. It is the key to transforming variable signals into validated, trustworthy data.
References
-
Agatonovic-Kustrin, S., & Ristivojević, P. (2025, August 7). Analysis of alpha-Lipoic Acid in Drug Formulations and Dietary Supplement Preparations. ResearchGate. [Link]
-
Uchida, R., Okamoto, H., Ikuta, N., & Hirota, T. (2015, September). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. International Journal of Molecular Sciences. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Saito, K., et al. (2019, March 20). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
van der Nagel, B. C. H., et al. (n.d.). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Salehi, B., et al. (n.d.). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PMC - PubMed Central. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Google Patents. (n.d.). CN101759682A - Synthetic method of alpha-lipoic acid.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Zhang, J., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
ResearchGate. (2021, January 19). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
PubMed. (n.d.). alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic assay for alpha-lipoic acid and five of its metabolites in human plasma and urine. [Link]
-
Linus Pauling Institute | Oregon State University. (n.d.). Lipoic Acid. [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
National Institutes of Health. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
-
MDPI. (n.d.). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. scispace.com [scispace.com]
- 14. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of Alpha-Lipoic Acid Assays
Introduction: The Critical Need for Robust Alpha-Lipoic Acid Quantification
Alpha-lipoic acid (ALA), an organosulfur compound synthesized endogenously, serves as a vital cofactor for mitochondrial enzymes central to energy metabolism.[1] Its potent antioxidant properties, acting on a wide array of reactive oxygen species, have positioned it as a significant compound in research and as a therapeutic agent for conditions associated with oxidative stress, such as diabetes and cardiovascular diseases.[2][3] Given its therapeutic potential and metabolic significance, the accurate and precise quantification of ALA in various biological matrices is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of common analytical methods for ALA quantification. More importantly, it establishes a framework for the cross-validation of these assays—a critical process for ensuring data consistency and reliability when transitioning between methods or laboratories. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations.
Overview of Common ALA Assay Methodologies
The choice of an analytical method for ALA is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. The most prevalent methods each possess a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of ALA analysis, offering a balance of specificity, sensitivity, and versatility. The technique separates ALA from other sample components on a stationary phase, followed by detection.
-
Scientific Principle: HPLC leverages the differential partitioning of analyte molecules between a solid stationary phase (typically a C18 column) and a liquid mobile phase. ALA is identified and quantified based on its retention time and the detector's response.
-
Common Detection Methods:
-
UV Detection: A common and accessible method, typically performed at wavelengths around 201 nm where ALA's carboxyl group absorbs light.[4]
-
Electrochemical Detection (ECD): Offers higher sensitivity than UV by measuring the current generated by the oxidation or reduction of ALA at an electrode surface.
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the mass-resolving capability of MS, providing the highest specificity and sensitivity.
-
-
Advantages: High specificity, good sensitivity (especially with ECD or MS), and well-established validation protocols.
-
Limitations: Can require tedious sample pre-treatment, including derivatization to improve chromatographic properties or detection.[4] Some ECD electrodes may lose sensitivity over time and require reconditioning.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for ALA quantification, known for its high resolution and sensitivity.
-
Scientific Principle: In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for identification and quantification.
-
Key Consideration: ALA is not sufficiently volatile for direct GC analysis. Therefore, a crucial and often complex step is derivatization to create a more volatile and thermally stable analogue.
-
Advantages: Excellent sensitivity and specificity, providing structural confirmation of the analyte.
-
Limitations: The mandatory derivatization step adds complexity, time, and potential for variability to the workflow. The high cost of instrumentation can also be a barrier.[4]
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput alternative for ALA quantification, particularly for large sample sets.
-
Scientific Principle: ELISAs are based on the highly specific binding interaction between an antibody and its antigen (in this case, ALA or a derivative). In a typical competitive ELISA format, ALA in the sample competes with a labeled ALA conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of ALA in the sample.
-
Advantages: High throughput, relatively simple workflow, and no need for extensive chromatography equipment.
-
Limitations: The specificity is entirely dependent on the quality of the antibody, and there can be a risk of cross-reactivity with structurally similar molecules. Assay kits can be costly, and their performance may vary between manufacturers.[5][6]
Enzymatic Assays
Enzymatic assays leverage the specific catalytic activity of enzymes that interact with ALA or its reduced form, dihydrolipoic acid (DHLA).
-
Scientific Principle: These assays typically involve an enzyme, such as dihydrolipoamide dehydrogenase, which catalyzes a reaction involving ALA or DHLA. The reaction is coupled to a reporter system (e.g., the reduction of NAD+ to NADH) that produces a measurable signal (e.g., a change in absorbance).
-
Advantages: Can be highly specific if the enzyme is selective for ALA. Can be adapted for high-throughput formats.
-
Limitations: The development of a robust enzymatic assay can be complex. The availability of specific and stable enzymes may be limited.
The Imperative of Cross-Validation
In the lifecycle of a drug development program or a long-term research project, it is often necessary to switch analytical methods, transfer an assay to a different laboratory, or analyze samples from different sites. In these instances, simply validating each method in isolation is insufficient. Cross-validation is the formal process of demonstrating that two different validated methods produce comparable results.[7][8]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of cross-validation to ensure data integrity and allow for the comparison of data generated under different conditions.[9][10] The primary goal is to confirm that any observed differences in results are due to the biological samples themselves, not inconsistencies between the analytical methods.
When is Cross-Validation Required?
-
Method Change: Switching from one analytical technique to another (e.g., from HPLC-UV to LC-MS).
-
Inter-Laboratory Transfer: Moving a validated method from a development lab to a clinical or contract research organization (CRO) lab.
-
Multi-Site Studies: When data from different analytical sites will be combined or compared in a single study.[11]
Head-to-Head Comparison of Performance Metrics
The selection of an appropriate assay and the design of a cross-validation study require a thorough understanding of key performance characteristics.
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS | ELISA |
| Specificity | Good to Excellent | Excellent | Excellent | Moderate to Good |
| Sensitivity (LOQ) | ~0.1-1 µg/mL[2][12] | Low ng/mL to pg/mL | Low ng/mL to pg/mL | pg/mL to ng/mL[13] |
| Linearity Range | Typically 2-3 orders of magnitude[4] | 3-4 orders of magnitude | 3-4 orders of magnitude | 1-2 orders of magnitude |
| Precision (%CV) | <15% | <15% | <15% | <20% |
| Accuracy (%Bias) | ±15% | ±15% | ±15% | ±20% |
| Throughput | Moderate | Moderate | Low to Moderate | High |
| Cost & Complexity | Moderate | High | High | Moderate (Kit-dependent) |
| Sample Prep | Moderate (Extraction)[4] | Moderate (Extraction) | High (Derivatization) | Low |
Note: The values presented are typical and can vary significantly based on the specific method, instrumentation, and sample matrix.
Experimental Protocol for Cross-Validation: A Case Study Approach
To illustrate the practical application of these principles, let's consider a common scenario: cross-validating a newly implemented commercial ELISA kit against a well-established in-house HPLC-UV method for the determination of ALA in human plasma.
Objective: To determine if the new ELISA method provides comparable quantitative results to the existing HPLC-UV method for ALA in human plasma.
Step 1: Define Acceptance Criteria (A Priori)
Before any experimental work begins, it is crucial to define the statistical criteria for accepting the comparability of the two methods. This is a cornerstone of a self-validating system. Based on FDA guidance for bioanalytical method validation, a common approach is:
-
The mean concentration values from the two methods should be within ±20% of each other for at least 67% of the samples analyzed.
Step 2: Sample Selection
A robust cross-validation study should include both spiked quality control (QC) samples and, most importantly, incurred samples (real study samples).[11]
-
QC Samples: Prepare a minimum of three concentration levels (low, medium, high) of ALA-spiked human plasma. These samples test the performance of the methods under ideal conditions.
-
Incurred Samples: Select at least 20-30 human plasma samples from a previous study where ALA was administered. These samples are critical as they contain not only the parent drug but also potential metabolites and exhibit the natural variability of biological matrices.
Step 3: Experimental Workflow
-
Analyze with Reference Method: Analyze the full set of QC and incurred samples using the validated in-house HPLC-UV method. This will serve as the reference dataset.
-
Analyze with Test Method: On a separate day, analyze the same set of QC and incurred samples using the new ELISA kit, strictly following the manufacturer's protocol.
-
Data Compilation: Tabulate the concentration data obtained from both methods for each individual sample.
Step 4: Data Analysis and Interpretation
-
Calculate Percent Difference: For each sample, calculate the percent difference between the methods: % Difference = [(ELISA Result - HPLC Result) / Mean(ELISA, HPLC)] * 100
-
Apply Acceptance Criteria: Determine the percentage of samples for which the calculated difference is within the predefined ±20% limit. If this is ≥67%, the cross-validation passes.
-
Correlation Analysis: Perform a linear regression analysis by plotting the ELISA results (y-axis) against the HPLC results (x-axis). A strong correlation (R² > 0.9) is expected. The slope of the regression line should ideally be between 0.8 and 1.2.
-
Bland-Altman Plot (Optional but Recommended): This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias or trends in the differences across the concentration range.
Visualizing the Workflows
HPLC-UV Assay Workflow
Caption: General workflow for alpha-lipoic acid quantification using HPLC-UV.
Cross-Validation Decision Logic
Caption: Decision-making framework for the cross-validation of two analytical methods.
Expert Recommendations and Conclusion
The choice of an assay for alpha-lipoic acid is a critical decision that impacts the quality and reliability of research and development outcomes.
-
For discovery and mechanistic studies: where high specificity and sensitivity are paramount, LC-MS/MS is the gold standard. Its ability to provide structural confirmation is invaluable.
-
For routine clinical monitoring and pharmacokinetic studies: a well-validated HPLC-UV or HPLC-ECD method often provides the necessary performance with lower operational costs than MS-based methods.
-
For large-scale screening or epidemiological studies: ELISA offers unmatched throughput, but its adoption should be preceded by a rigorous cross-validation against a reference chromatographic method to ensure its specificity and accuracy within the study's context.
It is crucial to acknowledge the inherent instability of ALA, which can be susceptible to degradation under various conditions, including acidic environments and heat.[14][15][16][17] This instability must be accounted for during sample collection, storage, and preparation to ensure the integrity of the results, regardless of the analytical method chosen.
References
-
Bilska, K., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules, 25(3), 639. [Link]
-
Arumugam, B., et al. (2013). A Simple and Specific Method for Estimation of Lipoic Acid in Human Plasma by HPLC. Journal of Chromatographic Science, 51(8), 748-752. [Link]
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus, 12, 216-223. [Link]
-
Jain, D., et al. (2022). Stress degradation studies and development of validated stability indicating densitometric method for estimation of alpha lipoic acid in bulk and capsule dosage form. Acta Pharmaceutica Hungarica, 92(1), 22-31. [Link]
-
Cremer, D. R., et al. (2006). Analysis of alpha-Lipoic Acid in Drug Formulations and Dietary Supplement Preparations. Journal of AOAC International, 89(4), 953-960. [Link]
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Scientific Research Publishing. [Link]
-
Veeraswami, B., et al. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY OF ALPHA LIPOIC ACID AND ENZOGENOL BY UPLC AND ITS DEGRADATION. JETIR, 6(6). [Link]
-
Durrani, A. I. (2008). Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography with different detection modes. University of Vienna. [Link]
-
Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1145-1153. [Link]
-
El-Gindy, A., et al. (2012). HPLC/ELSD DETERMINATION AND VALIDATION OF ALPHA LIPOIC ACID AND SUCRALOSE IN BULK AND IN THEIR PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]
-
Ikuta, N., et al. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. International Journal of Molecular Sciences, 14(2), 3639-3655. [Link]
-
Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Bilska, K., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. PubMed. [Link]
-
Liu, J., et al. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry, 22(2), 209-224. [Link]
-
West Bengal Chemical Industries Limited. (n.d.). Enhancing the stability and bioavailability of alpha-lipoic acid: Development and evaluation of a liposomal formulation. wbcil.com. [Link]
-
Pharma IQ. (2011). Cross-Validation of Bioanalytical Methods: When, Why and How? PharmaIQ.com. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Alpha-Lactalbumin (aLA). Cloud-Clone.us. [Link]
-
Linus Pauling Institute. (2019). Lipoic Acid. Oregon State University. [Link]
-
Saha, T., et al. (2019). Extraction and estimation of alpha lipoic acid content in different food samples by reverse phase HPLC: effect of heat treatment. International Journal of Biosciences, 14(2), 241-248. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. [Link]
-
Salehi, B., et al. (2019). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Antioxidants, 8(8), 291. [Link]
-
Lab Manager. (2025). Introduction to Analytical Method Development and Validation. labmanager.com. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. FDA.gov. [Link]
-
Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]
-
Entenfellner, J., et al. (2023). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. International Journal of Molecular Sciences, 24(5), 4501. [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. kcas.com. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.gov. [Link]
-
FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
Sources
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. scirp.org [scirp.org]
- 3. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mybiosource.com [mybiosource.com]
- 6. ELISA Kit for Alpha-Lactalbumin (aLA) | SEB018Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 13. Human Apolipoprotein AI ELISA Kit (ab189576) | Abcam [abcam.com]
- 14. akjournals.com [akjournals.com]
- 15. jetir.org [jetir.org]
- 16. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to rac alpha-Lipoic Acid-d5: Enhancing Bioanalytical Accuracy and Metabolic Insight
For researchers in drug development and metabolic studies, achieving the highest precision and accuracy in quantitative analysis is paramount. This guide provides an in-depth comparison of rac alpha-Lipoic Acid-d5 (d5-ALA), a deuterated analogue of alpha-lipoic acid (ALA), against its non-labeled counterpart. We will explore the fundamental advantages of stable isotope labeling and detail the principal applications where d5-ALA is not just a superior alternative, but an essential tool for generating robust, publishable data.
The Principle of Stable Isotope Labeling: Why Deuteration is the Gold Standard
Alpha-lipoic acid (ALA) is a potent antioxidant involved in crucial mitochondrial metabolic pathways.[1][2] Its therapeutic potential in conditions like diabetic neuropathy and metabolic syndrome is an area of intense research.[3][4][5][6] However, accurately measuring its concentration in complex biological matrices like plasma or urine is challenging due to its low endogenous levels and rapid metabolism.[7][8]
This is where stable isotope-labeled internal standards become indispensable. An ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[9] Deuterated internal standards, like d5-ALA, are considered the "gold standard" for several reasons:
-
Identical Chemical Behavior : Deuterium substitution results in a molecule that co-elutes with the unlabeled analyte during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source.[9][10]
-
Correction for Variability : The IS is added to a sample at a known concentration at the very beginning of the sample preparation process.[10] It acts as a built-in reference, correcting for sample loss during extraction, derivatization, and injection, as well as for instrument drift and ion suppression.[9][10] This normalization is the key to achieving high precision and accuracy.
-
No Isotopic Interference : The mass difference (typically +5 Daltons for d5-ALA) is sufficient to prevent mass spectral overlap between the analyte and the IS, ensuring clean, distinct signals for quantification.[9]
Using a structurally similar but non-isotopic compound as an internal standard is a vastly inferior alternative. Such compounds may have different retention times, ionization efficiencies, and responses to matrix effects, leading to significant quantification errors.
Core Application: High-Fidelity Bioanalysis with LC-MS/MS
The primary and most critical application of rac alpha-Lipoic Acid-d5 is as an internal standard for the quantitative determination of ALA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] This technique is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[12][13]
The Decisive Advantage: d5-ALA vs. Non-labeled ALA Quantification
Without a proper internal standard, quantifying ALA is fraught with uncertainty. Methods relying on external calibration or non-isotopic internal standards are susceptible to matrix effects, where components in the plasma or urine can suppress or enhance the ALA signal, leading to inaccurate results. The use of d5-ALA effectively nullifies these issues.
Table 1: Comparison of Analytical Method Performance
| Parameter | Method Using d5-ALA as Internal Standard | Method Without Isotopic Internal Standard (e.g., HPLC-UV) |
| Specificity | Very High (distinguishes based on mass-to-charge ratio) | Lower (relies on chromatographic retention and UV absorbance) |
| Limit of Quantification (LOQ) | As low as 0.1 - 5 ng/mL[14][15] | Typically higher, e.g., 150 ng/mL[16] |
| Precision (%RSD) | Excellent (≤ 7.05%)[14] | Moderate to Poor (>15% is common) |
| Accuracy (%Bias) | High (93.7% to 103.1%)[14] | Variable, highly susceptible to matrix effects |
| Robustness | High (compensates for sample prep and instrument variability) | Low (highly dependent on consistent sample matrix and prep) |
The data clearly shows that methods incorporating d5-ALA achieve significantly lower detection limits and superior accuracy and precision, which are essential for defining the pharmacokinetic profile of ALA.[12][14]
Experimental Workflow: LC-MS/MS Quantification of ALA
The following diagram illustrates a typical workflow for quantifying ALA in plasma samples.
Caption: LC-MS/MS workflow for ALA quantification using d5-ALA.
Detailed Experimental Protocol
This protocol is a synthesized example for the enantioselective determination of R- and S-ALA in human plasma.
-
Preparation of Standards: Prepare calibration curve standards (e.g., 5-5000 ng/mL) and quality control (QC) samples by spiking known amounts of unlabeled ALA into blank plasma.[12]
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 200 µL of acetonitrile containing the d5-ALA internal standard (e.g., at 200 ng/mL).[17]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC system capable of gradient elution.
-
Column: A chiral column is required for separating the R- and S-enantiomers (e.g., CHIRALPAK AD-3R).[14]
-
Mobile Phase: Acetonitrile/Methanol/10 mM Formic Acid (e.g., 25:25:50 v/v/v).[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions. For example:
-
ALA: m/z 205.0 → 170.9[14]
-
d5-ALA: m/z 210.0 → 175.9 (Note: exact mass may vary based on labeling pattern)
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (ALA) to the internal standard (d5-ALA).
-
Plot the peak area ratios of the calibration standards against their concentrations to generate a calibration curve.
-
Determine the concentration of ALA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Advanced Application: Elucidating Metabolic Pathways
Beyond its role as an internal standard, d5-ALA serves as a powerful tracer for studying the biotransformation and metabolic fate of alpha-lipoic acid.[11] When a subject is administered d5-ALA, its metabolites will retain the deuterium label. This allows researchers to use mass spectrometry to distinguish the metabolites of the administered drug from the body's endogenous compounds.
Studies have shown that ALA undergoes extensive metabolism, primarily through mitochondrial beta-oxidation of its carboxylic acid side chain.[7] Using labeled compounds like ¹⁴C-ALA or d5-ALA, researchers can identify and quantify these metabolic products in urine and plasma.[7]
Sources
- 1. Alpha-lipoic acid in liver metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of RAC-alpha-lipoic acid modulates insulin sensitivity in patients with type-2 diabetes mellitus: a placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New metabolic pathways of alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Pharmacokinetics and bioequivalence of two α-Lipoic acid preparations in Chinese healthy volunteers [manu41.magtech.com.cn]
- 14. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Regulatory Landscapes with Deuterated Internal Standards
In the exacting world of bioanalysis, the pursuit of precise and reliable data is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts the quality and regulatory acceptance of their work. Among the available options, deuterated internal standards, a form of stable isotope-labeled internal standards (SIL-IS), have emerged as the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1] This guide provides a comprehensive comparison of deuterated standards with other alternatives, offering insights into the regulatory expectations and the experimental data that underscore their superiority in generating robust and defensible bioanalytical results.
While regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not explicitly mandate the use of deuterated standards, their guidelines emphasize the need for highly reliable and well-validated analytical methods.[1][2] The use of a deuterated IS is widely recognized as a commitment to data quality, which can significantly streamline the regulatory review process.[1]
The core advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample processing, matrix effects, and instrument response.[1][3]
Comparing Internal Standard Alternatives
The selection of an appropriate internal standard is a critical step in bioanalytical method development. While deuterated standards are often the preferred choice, it is essential to understand their performance in comparison to other alternatives.
| Internal Standard Type | Advantages | Disadvantages | Regulatory Perspective |
| Deuterated Internal Standard (SIL-IS) | - Co-elutes with the analyte, providing the best correction for matrix effects and variability.[2] - High chemical and isotopic purity achievable.[4] - Widely accepted by regulatory agencies.[2] | - Can be expensive and time-consuming to synthesize. - Potential for isotopic exchange if deuterium is placed on an unstable position.[5] - May exhibit slight chromatographic shifts with high levels of deuteration.[6] | Considered the "gold standard" and is strongly recommended for bioanalytical and pharmaceutical testing requiring accurate quantification.[1][2] |
| Structural Analogue IS | - More readily available and less expensive than SIL-IS. - Can provide adequate correction if carefully selected. | - May not co-elute with the analyte, leading to incomplete correction for matrix effects. - Differences in ionization efficiency compared to the analyte.[7] - Requires more extensive validation to demonstrate its suitability.[6] | Acceptable if a suitable SIL-IS is not available, but requires rigorous validation to demonstrate that it does not compromise the accuracy and precision of the method.[6][8] |
| No Internal Standard | - Simplifies sample preparation and reduces cost. | - Highly susceptible to variability in sample preparation, matrix effects, and instrument response.[3] - Generally not acceptable for regulatory submissions for quantitative bioanalysis. | The absence of an internal standard must be justified and is generally not recommended for quantitative bioanalytical methods submitted to regulatory agencies.[8] |
Key Regulatory Considerations for Deuterated Standards
To ensure the acceptance of bioanalytical data by regulatory authorities, several key characteristics of deuterated internal standards must be thoroughly evaluated and documented.
Isotopic and Chemical Purity
High purity is a fundamental requirement for deuterated internal standards to ensure they do not interfere with the measurement of the analyte.
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[9] An isotopic enrichment of ≥98% is generally recommended to minimize the contribution of the IS to the analyte's signal.[2][4]
-
Chemical Purity: The chemical purity of the deuterated standard should be high, typically >99%, to prevent interference from impurities that may co-elute with the analyte.[4]
-
Isotopologue Profile: It is important to characterize the distribution of different isotopic species (e.g., d5, d4 in a d6 compound). Regulatory agencies require a thorough analysis and quantification of these isotopologues.[9] The presence of unlabeled species in the deuterated standard should be minimal, ideally undetectable, to avoid interference with the analyte quantification.[5]
Stability of the Deuterium Label
The stability of the deuterium label is critical for the reliability of the internal standard.
-
Placement of Deuterium: Deuterium atoms should be placed on non-exchangeable positions within the molecule.[5] Placement on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can lead to hydrogen-deuterium exchange with the solvent or matrix components, compromising the accuracy of the assay.[5]
-
Storage Conditions: Proper storage is essential to maintain the stability of deuterated standards. They should be stored in cool, dry conditions, away from light and moisture.[2] Storing under an inert gas can help prevent hydrogen-deuterium exchange.[2][3]
Mass Difference
A sufficient mass difference between the analyte and the deuterated standard is necessary to prevent spectral overlap in the mass spectrometer. A mass difference of three or more mass units is generally required for small molecules.[5]
Experimental Protocols for Validation
The validation of a bioanalytical method using a deuterated internal standard must be performed in accordance with regulatory guidelines.[10][11]
Protocol 1: Assessment of Intra-day and Inter-day Accuracy and Precision
This experiment determines the closeness of repeated measurements within a single day and across multiple days.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intra-day Analysis: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day Analysis: Analyze the QC samples on at least two different days.
-
Data Analysis: Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level.
Acceptance Criteria (EMA Guidelines): [12]
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.[1]
-
Precision: The %CV should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[1]
Protocol 2: Evaluation of Matrix Effects
This experiment assesses the influence of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and deuterated IS in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS.
-
Set C: Blank matrix spiked with the analyte and deuterated IS, then extracted.
-
-
Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.
Visualizing Key Concepts
Diagrams can help to illustrate complex concepts in bioanalysis.
Caption: Correction of matrix effects using a deuterated internal standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. database.ich.org [database.ich.org]
- 9. isotope.com [isotope.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Deuterated Racemic Alpha-Lipoic Acid: Enhancing Therapeutic Potential Through Isotopic Reinforcement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise and Inherent Challenges of Alpha-Lipoic Acid
Alpha-lipoic acid (ALA), a naturally occurring disulfide-containing fatty acid, has long been a subject of intense scientific scrutiny for its potent antioxidant and therapeutic properties.[1][2] As a cofactor in mitochondrial dehydrogenase complexes, ALA is central to cellular energy metabolism.[3] Its therapeutic utility, particularly in the management of diabetic neuropathy, has been demonstrated in numerous clinical studies.[4][5] However, the clinical application of ALA is hampered by significant pharmacokinetic limitations, including a short half-life and low bioavailability, which curtails its therapeutic efficacy.[6]
This guide provides an in-depth comparison of standard racemic alpha-lipoic acid with its deuterated counterpart. We will explore the scientific rationale behind deuteration, analyze its impact on the pharmacokinetic and pharmacodynamic properties of racemic ALA, and present supporting experimental frameworks for comparative evaluation. Our objective is to provide a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the potential benefits of this novel therapeutic agent.
The Rationale for Deuteration: A Strategic Enhancement of a Proven Therapeutic
The therapeutic potential of any drug is intrinsically linked to its metabolic stability. Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a powerful tool to enhance a drug's metabolic profile.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE) .[8][9] This effect can significantly slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family, which are primarily responsible for drug metabolism.[9][10][11] By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to reduced formation of toxic metabolites.[7][12][13]
In the context of alpha-lipoic acid, which undergoes extensive metabolism, deuteration presents a compelling strategy to overcome its inherent pharmacokinetic limitations and amplify its therapeutic impact.
Pharmacokinetic Profile: A Comparative Analysis
The primary advantage of a deuterated racemic mixture of alpha-lipoic acid lies in its potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart.
Slower Metabolism and Increased Half-Life
The metabolism of alpha-lipoic acid is a key determinant of its short biological half-life. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation can be reduced. This is expected to result in a longer plasma half-life and sustained therapeutic concentrations.
| Pharmacokinetic Parameter | Standard Racemic ALA | Deuterated Racemic ALA (Predicted) | Rationale for Difference |
| Metabolism Rate | High | Lower | Kinetic Isotope Effect slows CYP-mediated metabolism.[9][10] |
| Plasma Half-life (t½) | Short | Longer | Reduced metabolic clearance leads to prolonged circulation.[8] |
| Bioavailability (F) | Low to Moderate | Potentially Higher | Slower first-pass metabolism may increase systemic availability. |
| Dosing Frequency | Multiple times daily | Potentially once or twice daily | Longer half-life allows for less frequent administration.[7] |
The Racemic Consideration: R- vs. S-Enantiomers
Alpha-lipoic acid exists as two enantiomers: R-alpha-lipoic acid (R-ALA) and S-alpha-lipoic acid (S-ALA). The R-enantiomer is the naturally occurring, biologically active form, exhibiting superior bioavailability and therapeutic efficacy.[1][14][15] In contrast, the S-enantiomer is a synthetic byproduct and has been shown to be less effective and may even compete with or inhibit the beneficial effects of R-ALA.[1]
The use of a racemic mixture (a 1:1 ratio of R- and S-enantiomers) is often a pragmatic choice driven by factors such as improved stability and lower manufacturing costs.[16] While R-ALA is more potent, the racemic mixture has been the subject of numerous clinical trials and has demonstrated therapeutic benefits.[4] One study has suggested that the S-isomer may help prevent the polymerization of the R-ALA form, which could enhance its stability.[17]
Deuteration of the racemic mixture offers an intriguing prospect. By slowing the metabolism of both enantiomers, it could potentially prolong the therapeutic window of the active R-ALA and may also modulate the effects of the S-ALA, although further research is needed to fully understand this interaction.
Pharmacodynamic Effects: Amplifying Antioxidant and Neuroprotective Actions
The therapeutic benefits of alpha-lipoic acid are largely attributed to its potent antioxidant and neuroprotective properties. Deuteration has the potential to enhance these effects by maintaining higher and more sustained concentrations of the active molecule.
Enhanced Antioxidant Capacity
Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants that can neutralize a wide range of reactive oxygen species (ROS).[18] By slowing its metabolic breakdown, deuteration can lead to higher sustained levels of ALA and DHLA, thereby providing more robust and prolonged protection against oxidative stress.
Improved Neuroprotection and Nerve Regeneration
In the context of diabetic neuropathy, alpha-lipoic acid has been shown to improve nerve conduction velocity and promote nerve regeneration.[19][20] A deuterated racemic mixture, by virtue of its extended half-life, could provide more consistent neuroprotective effects, potentially leading to greater improvements in nerve function and a more significant reduction in neuropathic symptoms.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical benefits of deuterated racemic alpha-lipoic acid, a series of well-defined experiments are necessary.
Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of deuterated racemic ALA and non-deuterated racemic ALA following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration: A single oral gavage of either deuterated racemic ALA or non-deuterated racemic ALA at a dose of 50 mg/kg.
-
Blood Sampling: Blood samples (0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[21]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of R-ALA and S-ALA are determined using a validated chiral LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.
In Vitro Assessment of Antioxidant Capacity
Objective: To compare the antioxidant capacity of deuterated racemic ALA and non-deuterated racemic ALA.
Methodology:
-
Assays: Utilize established antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.
-
Procedure:
-
Prepare stock solutions of both test compounds.
-
For the DPPH assay, mix the test compounds with a solution of DPPH and measure the decrease in absorbance at 517 nm over time.
-
For the ORAC assay, incubate the test compounds with a fluorescent probe and a free radical generator. Measure the decay of fluorescence over time.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the DPPH assay and the ORAC value for the ORAC assay to quantify and compare the antioxidant activity. A detailed protocol for assessing antioxidant capacity can be adapted from studies by Pastoriza et al. (2011).[22]
Neuronal Cell Culture Model of Diabetic Neuropathy
Objective: To evaluate the neuroprotective effects of deuterated racemic ALA and non-deuterated racemic ALA in a high-glucose-induced neuronal damage model.
Methodology:
-
Cell Line: Use a neuronal cell line such as SH-SY5Y or primary dorsal root ganglion (DRG) neurons.
-
Treatment:
-
Culture cells in normal glucose (5.5 mM) or high glucose (30 mM) media to induce glucotoxicity.
-
Treat high-glucose-exposed cells with varying concentrations of either deuterated racemic ALA or non-deuterated racemic ALA for 48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using an MTT or similar viability assay.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Apoptosis: Quantify using TUNEL staining or caspase-3 activity assays.
-
Nerve Growth Factor (NGF) expression: Measure NGF levels in the cell culture supernatant by ELISA.
-
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Figure 2: A streamlined workflow for the comparative pharmacokinetic evaluation of deuterated and non-deuterated alpha-lipoic acid.
Conclusion and Future Directions
The deuteration of racemic alpha-lipoic acid represents a promising strategy to enhance its therapeutic potential by improving its pharmacokinetic profile. The kinetic isotope effect is expected to slow down its metabolism, leading to a longer half-life and sustained plasma concentrations. This could translate into more effective antioxidant and neuroprotective actions, particularly in chronic conditions like diabetic neuropathy.
While direct comparative data is still emerging, the foundational scientific principles of stereochemistry and pharmacokinetics provide a strong rationale for the potential benefits of this approach. The experimental protocols outlined in this guide offer a framework for researchers to rigorously evaluate and validate the performance of deuterated racemic alpha-lipoic acid against its non-deuterated counterpart and its individual enantiomers.
Future research should focus on conducting these comparative studies to generate robust data on the pharmacokinetic and pharmacodynamic advantages of deuterated racemic ALA. Furthermore, investigating the potential for synergistic or altered interactions between the deuterated R- and S-enantiomers will be crucial for a comprehensive understanding of this novel therapeutic agent. The insights gained from such studies will be invaluable for the drug development community in harnessing the full potential of alpha-lipoic acid for the benefit of patients.
References
-
Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]
-
Clearsynth. (2024, May 20). Deuterated Drugs Future Potential. Clearsynth Discovery. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Deuterated drug. In Wikipedia. Retrieved from [Link]
-
Ma, D., et al. (2022). R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens. Antioxidants, 11(3), 578. Retrieved from [Link]
-
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Central Science, 2(10), 699-707. Retrieved from [Link]
-
García-Salas, P., et al. (2021). Assessing the antioxidant and metabolic effect of an alpha-lipoic acid and acetyl-L-carnitine nutraceutical. Food & Function, 12(11), 5127-5138. Retrieved from [Link]
-
Brufani, M., & Figliola, R. (2014). α-lipoic acid: drug or dietary supplement? An overview on the pharmacokinetics, available for-mulations and clinical evidence in the diabetes complications. Progress in Nutrition, 16(1), 1-13. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]
-
Salehi, B., et al. (2022). Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound. Biomolecules, 12(9), 1254. Retrieved from [Link]
-
Harbeson, S. L., & Tung, R. D. (2018). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents, 28(11), 803-812. Retrieved from [Link]
-
Mignini, F., et al. (2012). Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Journal of Bioequivalence & Bioavailability, 4(8), 121-125. Retrieved from [Link]
-
Rochette, L., et al. (2015). Alpha-Lipoic Acid and Diabetic Neuropathy. Current Medicinal Chemistry, 22(28), 3235-3243. Retrieved from [Link]
-
Al-Kuraishy, H. M., et al. (2023). Synergistic antihyperlipidemic effect of alpha lipoic acid with rosuvastatin in high-fat diet-induced hyperlipidemic rats. Romanian Journal of Diabetes Nutrition and Metabolic Diseases, 30(3), 297-304. Retrieved from [Link]
-
Jialal, I., & Singh, U. (2014). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants & Redox Signaling, 20(1), 1-8. Retrieved from [Link]
-
Fadnavis, N. W., & Babu, R. L. (2000). Enantioselective Synthesis of R-(+)-α and S-(-)-α-Lipoic Acid. Synthetic Communications, 30(19), 3549-3556. Retrieved from [Link]
-
Wolber, G., & Flesch, U. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206945. Retrieved from [Link]
-
Performance Lab. (2023, October 21). R-Lipoic Acid vs Alpha-Lipoic Acid: What's Better? Performance Lab. Retrieved from [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 11(13), 1545-1548. Retrieved from [Link]
-
Chen, J., et al. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry, 21(48), 9845-9861. Retrieved from [Link]
-
Li, Y., et al. (2022). Evaluation of the protective roles of alpha-lipoic acid supplementation on nanomaterial-induced toxicity: A meta-analysis of in vitro and in vivo studies. Frontiers in Public Health, 10, 961915. Retrieved from [Link]
-
Lee, H., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 24(3), 137-143. Retrieved from [Link]
-
de Oliveira, M. R., et al. (2022). Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine. Antioxidants, 11(12), 2465. Retrieved from [Link]
-
Várkonyi, T., et al. (2023). Alpha-Lipoic Acid Treatment Reduces the Levels of Advanced End Glycation Products in Type 2 Diabetes Patients with Neuropathy. Antioxidants, 12(2), 489. Retrieved from [Link]
-
Zach, S., et al. (2019). Lipoic Acid Synergizes with Antineoplastic Drugs in Colorectal Cancer by Targeting p53 for Proteasomal Degradation. Cancers, 11(8), 1083. Retrieved from [Link]
-
ClinicalTrials.gov. (2012). Dose Ranging Study of the Effects of Alpha Lipoic Acid on Oxidative Stress. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Biochemistry, 56(36), 4773-4782. Retrieved from [Link]
-
Singh, A., & Kumar, A. (2023). Synergistic Neuroprotective Effects of Alpha-Lipoic Acid and Ferulic Acid in Partial Sciatic Nerve Ligation. Journal of Chemical Health Risks, 13(2), 221-232. Retrieved from [Link]
-
Brufani, M. (2014). α-lipoic acid: drug or dietary supplement? An overview on the pharmacokinetics, available for-mulations and clinical evidence in the diabetes complications. Progress in Nutrition, 16(1). Retrieved from [Link]
-
Khan, A. A., et al. (2022). Determination of alpha-lipoic acid in pharmaceutical samples using inhibitory kinetic approach in SLS micellar medium. Scientific Reports, 12(1), 17357. Retrieved from [Link]
-
Oreate AI. (2024, January 15). R-Alpha Lipoic Acid vs. Alpha Lipoic Acid: Understanding the Differences. Oreate AI Blog. Retrieved from [Link]
-
New Drug Approvals. (2021, December 7). Alpha lipoic acid. Retrieved from [Link]
-
Molz, P., & Schröder, N. (2017). Potential Therapeutic Effects of Lipoic Acid on Memory Deficits in Rodent Models of Alzheimer’s Disease. Frontiers in Pharmacology, 8, 849. Retrieved from [Link]
-
Shay, K. P., et al. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. International Journal of Molecular Sciences, 14(2), 3584-3597. Retrieved from [Link]
-
Mignini, F., et al. (2012). Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Journal of Bioequivalence & Bioavailability, 4(8). Retrieved from [Link]
-
CORE. (n.d.). Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography wi. Retrieved from [Link]
-
Han, T., et al. (2020). Effects of Oral Alpha-Lipoic Acid Treatment on Diabetic Polyneuropathy: A Meta-Analysis and Systematic Review. Journal of Diabetes Investigation, 11(3), 676-687. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Accounts of Chemical Research, 50(10), 2411-2418. Retrieved from [Link]
- Google Patents. (n.d.). US5621117A - Method for the racemization of enantiomers of α-lipoic acid.
-
Agrawal, Y., et al. (2022). A Study to Evaluate the Effect of Alpha-Lipoic Acid on Neuropathic Symptoms in Diabetic Neuropathy Patients on Gabapentin or Pregabalin. Cureus, 14(9), e29649. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of alpha-lipoic acid enantiomers. (a) S-(-). Retrieved from [Link]
-
Arnold, J. T., & Guengerich, F. P. (2018). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Journal of Alzheimer's Disease, 64(s1), S333-S343. Retrieved from [Link]
Sources
- 1. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the protective roles of alpha-lipoic acid supplementation on nanomaterial-induced toxicity: A meta-analysis of in vitro and in vivo studies [frontiersin.org]
- 3. Lipoic Acid Synergizes with Antineoplastic Drugs in Colorectal Cancer by Targeting p53 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Study to Evaluate the Effect of Alpha-Lipoic Acid on Neuropathic Symptoms in Diabetic Neuropathy Patients on Gabapentin or Pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. bioscientia.de [bioscientia.de]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 14. performancelab.com [performancelab.com]
- 15. researchgate.net [researchgate.net]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
- 18. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
- 22. Assessing the antioxidant and metabolic effect of an alpha-lipoic acid and acetyl-L-carnitine nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Isotopic Enrichment Analysis
<_ _> A Senior Application Scientist's Guide to Assessing the Isotopic Enrichment of rac-α-Lipoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled compounds are indispensable tools. Racemic α-Lipoic Acid-d5 (LA-d5), a deuterated analog of the potent antioxidant α-Lipoic Acid, serves as a vital internal standard for quantitative bioanalysis by mass spectrometry and as a tracer in metabolic studies.[1] The five deuterium atoms intentionally incorporated into its structure alter its mass without significantly changing its chemical properties, allowing it to be distinguished from its endogenous, unlabeled (d0) counterpart.
However, the synthetic processes used to create LA-d5 are not perfect. The final product is inevitably a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, d3, etc.).[2] Therefore, accurately assessing the isotopic enrichment —the percentage of deuterium at a specific labeled position—is not merely a quality control step; it is a prerequisite for the validity of any experimental data generated using this tracer.[2][3] This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering field-proven insights into their application.
Core Analytical Methodologies: A Comparative Overview
The determination of isotopic enrichment for compounds like LA-d5 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different aspects of the characterization process. The choice between them is dictated by the specific requirements of the study, such as the need for absolute quantitation, site-specific information, or high throughput.
Mass Spectrometry: The Gold Standard for Sensitivity and Quantification
Mass spectrometry is the most common technique for determining isotopic enrichment due to its exceptional sensitivity and quantitative power.[4] The fundamental principle involves ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio. This allows for the precise differentiation and quantification of the d5-labeled lipoic acid from its lower-mass isotopologues and the endogenous d0 form.
Two primary workflows are employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely established technique for analyzing volatile and thermally stable compounds. Lipoic acid, with its carboxylic acid group, is not inherently volatile. Therefore, a critical prerequisite for GC-MS analysis is a derivatization step.[5][6]
Causality Behind Derivatization: The purpose of derivatization is to replace the active polar hydrogen on the carboxylic acid group with a nonpolar, thermally stable group (e.g., a trimethylsilyl or methyl ester group).[6] This chemical modification increases the compound's volatility, allowing it to travel through the gas chromatograph, and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks.[6]
Caption: Workflow for LC-MS/MS analysis of LA-d5 isotopic enrichment.
-
Standard Preparation: Dissolve the LA-d5 material in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL.
-
LC-MS/MS Analysis:
-
Injection: Inject 5 µL of the sample.
-
LC Column: Use a reverse-phase C18 column (e.g., 50mm x 2.1mm, 1.8µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common. [7] * MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode. [8] * Set up MRM transitions for each isotopologue. For example:
-
LA-d0: m/z 205.0 → 171.0
-
LA-d5: m/z 210.0 → 175.0 (Note: The exact fragment may vary, but the mass shift should be consistent).
-
-
-
-
Data Analysis:
-
Integrate the peak area for each defined MRM transition.
-
Calculate the isotopic enrichment as described for the GC-MS method. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ³⁴S) in the molecule, which can be done using specialized software or by analyzing an unlabeled standard. [4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Integrity
While MS is excellent for quantifying the distribution of isotopologues, it does not typically provide information on the location of the labels. NMR spectroscopy, specifically Deuterium (²H) NMR, directly probes the deuterium nuclei, offering unique insights. [3][9] Expertise in Application: ²H NMR is not a high-throughput technique; its strength lies in its ability to confirm the structural integrity and the specific positions of the deuterium labels. [3]This is a self-validating system: if the deuterium signals appear at the chemical shifts corresponding to the intended positions on the lipoic acid backbone, it provides definitive proof of correct synthesis.
-
Sample Preparation: Dissolve a sufficient amount of LA-d5 (typically 5-10 mg) in a protonated solvent (e.g., Chloroform, CHCl₃) that does not have signals overlapping with the expected deuterium signals.
-
Data Acquisition:
-
Acquire the ²H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Unlike ¹H NMR, ²H NMR experiments require longer acquisition times to achieve a good signal-to-noise ratio due to the lower gyromagnetic ratio of deuterium. [9]3. Data Analysis:
-
Process the spectrum and identify the chemical shifts of the deuterium signals.
-
Compare these shifts to the ¹H NMR spectrum of unlabeled lipoic acid. The signals should correspond to the deuterated positions on the carbon backbone.
-
Relative integration of the signals can provide an estimate of the isotopic purity at each site. [3]
-
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is a critical experimental choice driven by the research question.
| Parameter | GC-MS | LC-MS/MS | ²H NMR Spectroscopy |
| Primary Information | Isotopic Distribution | Isotopic Distribution | Labeling Position, Structural Integrity |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Low (mg) |
| Specificity | Moderate to High | Very High (MRM) | Very High (Site-Specific) |
| Sample Preparation | Complex (Derivatization required) | Simple (Dilute and shoot) | Simple (Dissolution) |
| Throughput | Moderate | High | Low |
| Key Advantage | Robust, widely available | No derivatization, best for complex matrices | Definitive confirmation of label position |
| Key Disadvantage | Derivatization can introduce variability | Higher instrument cost | Low sensitivity, requires more sample |
Conclusion and Recommendations
A multi-faceted approach provides the most comprehensive and trustworthy assessment of rac-α-Lipoic Acid-d5 isotopic enrichment.
-
For routine quality control and quantitative analysis in biological matrices, LC-MS/MS is the superior choice. Its high sensitivity, specificity, and minimal sample preparation make it the industry standard for bioanalysis. [10][8]* GC-MS remains a viable and powerful alternative, especially in labs where it is well-established, provided that the derivatization protocol is robust and consistently applied. [5]* ²H NMR should be considered an essential, one-time characterization step for any new batch of synthesized LA-d5. It provides the ultimate validation of the compound's structural and isotopic integrity, complementing the quantitative data from mass spectrometry. [3][9] By judiciously applying these techniques, researchers can ensure the quality of their labeled standards, leading to more accurate, reproducible, and reliable experimental outcomes in drug development and metabolic research.
References
-
Baranowska, K., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules. Available at: [Link]
-
Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
Maria, T., & Eirini, F. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. Journal of Diabetes Mellitus. Available at: [Link]
-
Javed, S. (2008). Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography with different detection modes. University of Vienna. Available at: [Link]
-
Kim, H., et al. (2020). A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. ResearchGate. Available at: [Link]
-
White, R. H. (1980). Stable isotope studies on the biosynthesis of lipoic acid in Escherichia coli. Biochemistry. Available at: [Link]
-
Lesot, P., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]
-
Satoh, T., et al. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. PubMed. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Millard, P., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]
-
Weizmann Institute of Science. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Available at: [Link]
-
Alsachim. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
- 5. Stable isotope studies on the biosynthesis of lipoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
The Analyst's Compass: A Comparative Guide to the Cost-Effectiveness of Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the pursuit of accurate and reliable quantitative data is paramount. In the world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is a cornerstone of robust method development and validation. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability, thereby enhancing the precision and accuracy of the results.
The choice of an internal standard is a critical decision that directly impacts data quality, regulatory compliance, and overall project cost. This guide provides an in-depth, objective comparison of the cost-effectiveness of different types of internal standards, supported by experimental data and field-proven insights. We will navigate the scientific principles, practical considerations, and regulatory landscapes to empower you to make the most informed decision for your analytical needs.
The Crucial Role of the Internal Standard: More Than Just a Reference Point
Before delving into a comparative analysis, it is essential to understand the fundamental role of an internal standard. Its primary function is to compensate for variations that can occur at various stages of the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor inconsistencies in the volume of sample introduced into the analytical system.
-
Instrumental Drift: Fluctuations in detector response over time.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1]
By adding a constant amount of the internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if the absolute responses of both compounds vary, leading to more reliable and reproducible data.
A Head-to-Head Comparison: The Contenders in Internal Standardization
The three main categories of internal standards, each with distinct characteristics and cost implications, are:
-
Stable Isotope-Labeled (SIL) Internal Standards: The "gold standard" in quantitative analysis. These are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[2][3]
-
Analog Internal Standards: Structurally similar compounds to the analyte but not isotopically labeled. They are chosen for their similar physicochemical properties.
-
Surrogate Internal Standards: Compounds that are chemically distinct from the analyte but are expected to behave similarly during the analytical process. This is a broader category that can sometimes overlap with analog standards.
The following sections will dissect the performance and cost-effectiveness of each type.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are widely regarded as the most effective choice for quantitative analysis, particularly in LC-MS applications.[2][3] Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, providing the most accurate compensation for matrix effects and other sources of variability.
Types of SIL Internal Standards:
-
Deuterated (²H) Standards: Generally the most common and cost-effective type of SIL-IS.[4] However, they can sometimes exhibit a slight chromatographic shift (the "isotope effect") and may be susceptible to back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Standards: These are more stable than their deuterated counterparts and do not exhibit a significant isotope effect in chromatography.[5][6] This makes them the preferred choice for the highest level of accuracy, though they are typically more expensive to synthesize.[5]
Advantages:
-
Highest Accuracy and Precision: Most effectively compensates for matrix effects and variability in sample preparation and instrument response.[2]
-
Co-elution with Analyte: Ensures that both the analyte and the internal standard are subjected to the same matrix environment at the same time.
-
Regulatory Acceptance: Highly favored by regulatory agencies such as the European Medicines Agency (EMA).
Disadvantages:
-
Higher Cost: The synthesis of SIL internal standards is a complex and expensive process, making them the most costly option.[5]
-
Availability: Custom synthesis may be required for novel or proprietary compounds, which can be time-consuming.
The Practical Alternative: Analog Internal Standards
When a SIL internal standard is not available or cost-prohibitive, a carefully selected structural analog can be a viable alternative. The key is to choose an analog that closely mimics the analyte's extraction recovery, chromatographic retention, and ionization efficiency.
Advantages:
-
Lower Cost: Generally less expensive than SIL internal standards.
-
Wider Availability: A suitable analog may be more readily available commercially.
Disadvantages:
-
Incomplete Compensation for Matrix Effects: Differences in structure can lead to variations in how the analog and the analyte are affected by matrix components.
-
Potential for Different Chromatographic Behavior: May not co-elute perfectly with the analyte, leading to less effective correction.
-
Regulatory Scrutiny: May require more extensive validation to demonstrate its suitability to regulatory agencies.
The Generalist: Surrogate Internal Standards
The term "surrogate standard" is often used in environmental analysis and can refer to a compound that is chemically different from the analytes of interest but is added to the sample before extraction to monitor the efficiency of the sample preparation process. In the context of this guide, we consider it a broader category that can include analog standards.
Advantages:
-
Cost-Effective for Multi-Analyte Methods: A single surrogate can sometimes be used for a panel of analytes, reducing costs.
Disadvantages:
-
Least Effective Correction: Due to significant structural differences, it is the least likely to mimic the analyte's behavior accurately.
-
Limited Applicability: Generally not suitable for high-stakes applications like regulated bioanalysis where accuracy is paramount.
Performance and Cost-Effectiveness: A Data-Driven Comparison
To provide a clearer picture of the trade-offs, the following table summarizes the key performance and cost characteristics of each internal standard type.
| Feature | Stable Isotope-Labeled (SIL) IS | Analog IS | Surrogate IS |
| Accuracy | Excellent (Typically <5% bias) | Good to Fair (Can be >15% bias) | Fair to Poor |
| Precision (%CV) | Excellent (Typically <5%) | Good to Fair (Can be >15%) | Fair to Poor |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
| Regulatory Acceptance | High | Moderate (Requires thorough validation) | Low (Application-dependent) |
| Relative Cost | High | Medium | Low |
| Typical Price Range | $200 - $2000+ per compound[7] | Variable, generally lower than SIL-IS | Variable, often the most affordable |
Experimental Protocol for Evaluating and Comparing Internal Standards
To objectively compare the performance of different internal standards, a rigorous experimental protocol is essential. The following step-by-step methodology outlines a head-to-head comparison.
Objective:
To evaluate the performance of a Stable Isotope-Labeled (SIL) Internal Standard versus an Analog Internal Standard for the quantification of a target analyte in a complex matrix (e.g., plasma).
Materials:
-
Target Analyte Reference Standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Analog Internal Standard (Analog-IS)
-
Blank Matrix (e.g., human plasma)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Experimental Workflow Diagram:
Caption: Experimental workflow for comparing internal standards.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, SIL-IS, and Analog-IS in an appropriate solvent.
-
Prepare a series of working solutions of the analyte at different concentrations to be used for the calibration curve.
-
Prepare working solutions of the SIL-IS and Analog-IS at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Set 1 (SIL-IS): Spike blank plasma with the analyte working solutions to create a calibration curve. Add the SIL-IS working solution to each calibration standard. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Set 2 (Analog-IS): Repeat the process from Set 1, but instead of the SIL-IS, add the Analog-IS working solution to each calibration standard and QC sample.
-
-
Sample Extraction:
-
Process all calibration standards and QC samples using the chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and the respective internal standard (SIL-IS or Analog-IS) into a clean solvent.
-
Set B: Extract blank plasma and then spike the analyte and the respective internal standard into the extracted matrix.
-
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Linearity: Construct calibration curves for both the SIL-IS and Analog-IS methods by plotting the peak area ratio (analyte/IS) against the analyte concentration. Determine the coefficient of determination (r²) and the linear range.
-
Accuracy and Precision: Analyze the QC samples and calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, %CV) for both inter- and intra-assay runs.
-
Matrix Effect: Compare the matrix factor for the analyte and each internal standard. The internal standard-normalized matrix factor should be close to 1, and the %CV across different lots of the matrix should be within acceptable limits (e.g., <15%).
-
Decision-Making Framework for Internal Standard Selection
The choice of an internal standard is a balance between performance, cost, and regulatory requirements. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for internal standard selection.
Conclusion: An Investment in Data Quality
The selection of an internal standard is a critical decision in quantitative analysis that should not be taken lightly. While stable isotope-labeled internal standards represent a higher initial investment, their superior performance in mitigating analytical variability and ensuring the highest level of accuracy and precision often translates into long-term cost savings by reducing the need for repeat experiments, troubleshooting, and regulatory delays.
For non-regulated research and development, a well-validated analog internal standard can be a cost-effective alternative. However, the potential for compromised data quality must be carefully weighed against the cost savings. Ultimately, the choice of an internal standard should be guided by a thorough understanding of the analytical method, the nature of the sample matrix, the regulatory requirements, and the overall goals of the study. By following the principles and protocols outlined in this guide, researchers can confidently select the most appropriate internal standard to ensure the integrity and reliability of their quantitative data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link][1]
-
ResolveMass Laboratories Inc. (2025). How Much Does GC-MS Method Validation Cost? Breakdown for Pharma, Biotech, and CRO Projects. [Link][7]
-
ResearchGate. Internal standard for PFOA and PFOS?. [Link][6]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link][2]
Sources
Safety Operating Guide
A Senior Application Scientist’s Guide to the Proper Disposal of rac alpha-Lipoic Acid-d5
Introduction: Beyond the Benchtop
In the fast-paced world of pharmaceutical research and drug development, our focus is often fixed on synthesis, characterization, and application. However, the lifecycle of a chemical reagent does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of rac alpha-Lipoic Acid-d5 (CAS 1189471-66-6), a deuterated analogue of the potent antioxidant, alpha-lipoic acid.[1] As your partner in the lab, we aim to provide value beyond the product itself, ensuring you have the critical information needed to operate safely and efficiently.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the d5 isotopologue is not always readily available, we can infer its primary hazards from the well-characterized parent compound, alpha-lipoic acid. Deuterium labeling is unlikely to alter the fundamental toxicological profile.
Based on available SDS for alpha-lipoic acid, the primary hazards are identified as follows.[2] This initial assessment is the causal driver for the stringent handling and disposal procedures outlined later in this guide.
Table 1: Summary of Hazard Profile for alpha-Lipoic Acid
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor. | [2] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |[2][3] |
Furthermore, alpha-lipoic acid is known to be unstable, particularly when exposed to UV light, and can undergo degradation.[4][5][6] Stress degradation studies have shown it can decompose into numerous byproducts, reinforcing the need for cautious management of even seemingly benign aqueous solutions.[7]
Part 2: The Regulatory Landscape: EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is governed by a robust regulatory framework. Understanding this framework is not just about compliance; it's about recognizing the established systems designed to protect both laboratory personnel and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[8][9] This means that the generator of the waste (your institution) is responsible for it from the moment it is created until its final, safe disposal.[8] The regulations for hazardous waste management are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[11][12] This CHP is the blueprint for safety in your lab and must include specific procedures for the safe removal of contaminated waste.[13] Your institution's Chemical Hygiene Officer is responsible for implementing this plan.[14]
Your disposal protocol for rac alpha-Lipoic Acid-d5 must align with both your institution's specific CHP and the broader EPA hazardous waste regulations.
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of rac alpha-Lipoic Acid-d5. The causality is clear: by systematically identifying, segregating, and containing the waste, we mitigate the risks of exposure and environmental contamination.
Step 1: Waste Identification and Classification
Immediately upon completion of your experiment, you must classify the waste stream.
-
Is it Hazardous? Yes. Based on the hazard profile (harmful if swallowed, skin/eye irritant), all waste containing rac alpha-Lipoic Acid-d5 must be treated as hazardous chemical waste.[2] This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound (e.g., in DMSO, methanol, ethanol).[15]
-
Contaminated consumables (pipette tips, gloves, weigh boats, vials).
-
Spill cleanup materials.
-
Step 2: Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Collect all contaminated solid materials (gloves, wipes, plasticware) in a designated, robust plastic bag or a clearly labeled, sealable container.
-
Do NOT mix with non-hazardous "regular" trash or sharps.
-
-
Liquid Waste:
-
Designate a specific, compatible waste container for all liquid waste containing rac alpha-Lipoic Acid-d5. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.
-
Crucially, assess solvent compatibility. Do not mix aqueous waste with organic solvent waste unless your facility's waste management plan explicitly allows it. Keep halogenated and non-halogenated solvent waste streams separate.
-
Avoid mixing with incompatible materials like strong oxidizing agents, acids, or bases to prevent exothermic reactions.[16]
-
Step 3: Containment and Labeling
Proper containment and labeling are mandated by law and are your primary communication tool for safety.
-
Container Integrity: Ensure your waste container is in good condition, free of cracks, and has a secure, leak-proof lid. Keep the container closed at all times except when actively adding waste.
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "rac alpha-Lipoic Acid-d5".
-
List all other components and their approximate percentages (e.g., Methanol 90%, Water 9%, rac alpha-Lipoic Acid-d5 1%).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked.
-
Equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 5: Final Disposal
Arrange for pickup of the waste through your institution's Environmental Health & Safety (EH&S) department. EH&S professionals are trained to transport and consolidate waste for final disposal by a licensed hazardous waste facility, completing the "cradle-to-grave" cycle.[17]
Part 4: Decontamination and Spill Control
Accidents happen. A robust protocol includes clear steps for managing spills.
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, surround the area with an absorbent material (spill pads or vermiculite).
-
Cleanup:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol, followed by water), collecting all wipes as hazardous solid waste.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Visualization: Disposal Decision Workflow
This diagram outlines the logical flow for managing waste generated from experiments involving rac alpha-Lipoic Acid-d5.
Caption: Decision workflow for proper disposal of rac alpha-Lipoic Acid-d5 waste.
References
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. National Institutes of Health (PMC). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Stress degradation studies and development of validated stability indicating densitometric method for estimation of alpha lipoic acid in bulk and capsule dosage form. AKJournals. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. J-Stage. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: R-alpha Lipoic acid sodium. Chemos GmbH & Co. KG. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. [Link]
-
Safety Data Sheet: (R)-(+)-α-Lipoic acid. DC Fine Chemicals. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Development and evaluation of 90% alpha lipoic acid coated with suitable polymers. GSC Biological and Pharmaceutical Sciences. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine. ResearchGate. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. compliancy-group.com [compliancy-group.com]
- 15. pharmacyjournal.in [pharmacyjournal.in]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. epa.gov [epa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
